(Rac)-DNDI-8219
Description
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Properties
Molecular Formula |
C13H10F3N3O5 |
|---|---|
Molecular Weight |
345.23 g/mol |
IUPAC Name |
2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C13H10F3N3O5/c14-13(15,16)24-9-3-1-8(2-4-9)23-10-5-18-6-11(19(20)21)17-12(18)22-7-10/h1-4,6,10H,5,7H2 |
InChI Key |
IXUWKDINJWESQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])OC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
(Rac)-DNDI-8219: A Technical Deep Dive into its Antileishmanial Mechanism
For Immediate Release
GENEVA – November 21, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of (Rac)-DNDI-8219, a promising nitroimidazole-based drug candidate for the treatment of visceral leishmaniasis. Developed by the Drugs for Neglected Diseases initiative (DNDi) and its partners, this compound is a bicyclic nitro-compound that has demonstrated potent activity against Leishmania parasites. This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of its mode of action, from prodrug activation to its downstream cellular effects, supported by available quantitative data and detailed experimental methodologies.
Executive Summary
This compound is a prodrug that requires reductive activation within the Leishmania parasite to exert its cytotoxic effects. The core of its mechanism involves a two-step process:
-
Reductive Activation: The drug is selectively activated by a novel, parasite-specific type 2 nitroreductase (NTR2), a putative NAD(P)H oxidase. This activation, crucial for the drug's efficacy, results in the formation of reactive nitroso and hydroxylamine intermediates.
-
Downstream Target Engagement: While the precise molecular target of the activated drug is still under investigation, compelling evidence from metabolomic studies points towards the disruption of phospholipid biosynthesis. Specifically, it is hypothesized to inhibit a key enzyme in this pathway, leading to a cytotoxic accumulation of precursor molecules and a depletion of essential phospholipids required for membrane integrity.
Resistance to this compound is primarily associated with the loss-of-function mutations in the gene encoding NTR2, preventing the activation of the prodrug. The unique activation pathway and downstream target distinguish this compound from other antileishmanial drugs and present a novel approach to combat this neglected tropical disease.
Reductive Activation by Leishmania-Specific Nitroreductase 2 (NTR2)
The selective toxicity of this compound against Leishmania is attributed to its activation by a parasite-specific enzyme. Unlike monocyclic nitroimidazoles, which are activated by a type 1 nitroreductase (NTR1), bicyclic nitro-compounds like DNDI-8219 are substrates for a novel type 2 nitroreductase (NTR2).[1][2][3]
Using a combination of quantitative proteomics and whole-genome sequencing of drug-resistant Leishmania parasites, NTR2 was identified as the activating enzyme.[1][2] Genetic studies have confirmed that overexpression of NTR2 renders the parasites hypersensitive to bicyclic nitro-compounds, while knockout of the NTR2 gene confers complete resistance.[3] This establishes that NTR2 is both necessary and sufficient for the activation of this class of drugs.[3] The activation process involves the reduction of the nitro group on the imidazole ring to generate cytotoxic radical species.
Postulated Mechanism: Inhibition of Phospholipid Biosynthesis
Following activation by NTR2, the resulting reactive metabolites of this compound are believed to exert their primary cytotoxic effect by inhibiting a critical enzyme in the parasite's phospholipid synthesis pathway. This hypothesis is supported by metabolomic analyses of Leishmania parasites treated with a DNDi nitroimidazole. These studies revealed a significant accumulation of a precursor molecule involved in phospholipid synthesis, coupled with a concurrent decrease in the levels of mature phospholipids, which are essential components of cellular membranes.[4]
The specific enzyme targeted by the activated drug has not yet been definitively identified in published literature. However, research into the phospholipid metabolism of Leishmania has shown that the de novo synthesis of phosphatidylethanolamine (PE) via the Kennedy pathway is essential for the survival of both the promastigote and the clinically relevant amastigote stages of the parasite.[5][6][7][8] This makes enzymes within this pathway, such as ethanolamine-phosphate cytidylyltransferase (EPCT), plausible candidates for the drug's downstream target. In contrast, the pathway for phosphatidylcholine (PC) synthesis has been shown to be dispensable in the amastigote stage, making its enzymes less likely targets.[9][10][11]
The proposed mechanism of action, from prodrug activation to the disruption of phospholipid metabolism, is depicted in the following diagram:
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound (also referred to as compound R-6) and related compounds against various Leishmania species.
| Compound | Leishmania Species | Assay Model | IC50 / EC50 (µM) | Reference |
| This compound (R-6) | L. infantum | Intracellular amastigotes | 0.13 ± 0.03 | [12] |
| This compound (R-6) | L. donovani | Intracellular amastigotes | 0.28 ± 0.05 | [12] |
| Pyridine R-136 | L. infantum | Intracellular amastigotes | 0.08 ± 0.02 | [12] |
| Pyridine R-136 | L. donovani | Intracellular amastigotes | 0.16 ± 0.02 | [12] |
| Miltefosine | L. infantum | Intracellular amastigotes | 1.1 ± 0.2 | [12] |
| Miltefosine | L. donovani | Intracellular amastigotes | 0.53 ± 0.05 | [12] |
Data presented as mean ± standard deviation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
In Vitro Antileishmanial Screening against Intracellular Amastigotes
This protocol is adapted from standard assays used for screening compounds against the intracellular stage of L. donovani using the THP-1 human monocytic cell line.[13][14]
5.1.1 Materials:
-
THP-1 human acute monocytic leukemia cell line (ATCC TIB-202)
-
Leishmania donovani promastigotes
-
RPMI-1640 medium
-
Heat-inactivated Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound and control drugs
-
96-well cell culture plates
5.1.2 THP-1 Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Maintain cell density between 1x10⁵ and 8x10⁵ cells/mL.
-
To differentiate, seed THP-1 cells into 96-well plates at a density of 5x10⁴ cells/well.
-
Add PMA to a final concentration of 25-50 ng/mL and incubate for 48-72 hours to induce differentiation into adherent macrophages.
5.1.3 Macrophage Infection:
-
Culture L. donovani promastigotes to stationary phase to enrich for infective metacyclic forms.
-
Wash the differentiated THP-1 macrophages with pre-warmed serum-free RPMI-1640.
-
Add stationary phase promastigotes to the macrophages at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for phagocytosis and transformation into amastigotes.
-
After incubation, wash the wells extensively with medium to remove any non-internalized promastigotes.
5.1.4 Drug Treatment and Efficacy Assessment:
-
Prepare serial dilutions of this compound and control drugs in RPMI-1640 with 2% FBS.
-
Add the drug dilutions to the infected macrophages and incubate for 48-72 hours.
-
After incubation, lyse the macrophages using a controlled method (e.g., 0.05% SDS).
-
The released amastigotes can be quantified using various methods, such as a parasite rescue and transformation assay where amastigotes are allowed to transform back into promastigotes, and their growth is measured fluorometrically.[13]
-
Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.
NTR2 Enzymatic Activity Assay
This protocol is based on the methodology described for measuring the activity of recombinant NTR2 by monitoring NADPH oxidation.[15]
5.2.1 Materials:
-
Recombinant Leishmania NTR2 protein
-
HEPES buffer (50 mM, pH 7.0)
-
NADPH
-
This compound
-
Spectrophotometer capable of reading at 340 nm
5.2.2 Assay Procedure:
-
Prepare a reaction mixture (e.g., 1 mL) containing 50 mM HEPES (pH 7.0) and 100 µM NADPH in a cuvette.
-
Incubate the mixture at 25°C for 1 minute to equilibrate.
-
Add recombinant NTR2 to a final concentration of approximately 500 nM.
-
Measure the background rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm for 1 minute.
-
Initiate the specific reaction by adding this compound (e.g., to a final concentration of 100 µM).
-
Immediately record the initial rate of decrease in absorbance at 340 nm.
-
The NTR2 activity is calculated based on the rate of NADPH oxidation (Extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹), subtracting the background rate.
Generation of NTR2 Knockout Leishmania using CRISPR-Cas9
This protocol provides a general framework for generating gene knockouts in Leishmania using the CRISPR-Cas9 system, which has been successfully applied to this parasite.[1][2][16]
5.3.1 Materials:
-
Leishmania cell line expressing Cas9 and T7 RNA polymerase
-
Plasmids for amplifying drug resistance cassettes (e.g., pT series)
-
Custom oligonucleotides for generating single guide RNA (sgRNA) templates and for homologous recombination flanks
-
High-fidelity DNA polymerase
-
Electroporator and cuvettes
-
Selective drugs (e.g., Blasticidin, Puromycin)
5.3.2 Protocol Outline:
-
sgRNA Design: Design two sgRNAs targeting the 5' and 3' regions of the NTR2 gene using a tool like LeishGEdit.net to ensure specificity and minimize off-target effects.
-
Donor DNA Amplification: Amplify two drug resistance cassettes (e.g., BSD and PUR) by PCR. The primers should include 30 bp homology flanks corresponding to the regions upstream and downstream of the NTR2 open reading frame.
-
sgRNA Template Amplification: Generate the DNA templates for sgRNA transcription via PCR.
-
Transfection: Transfect the Cas9/T7-expressing Leishmania promastigotes with the purified donor DNA and sgRNA templates by electroporation.
-
Selection and Cloning: Select for transformants by adding the appropriate drugs to the culture medium. Clone the resistant parasites by serial dilution to obtain clonal populations.
-
Verification: Confirm the gene knockout by PCR analysis of genomic DNA from the clonal populations to ensure the replacement of the NTR2 gene with the resistance cassettes.
Conclusion and Future Directions
The mechanism of action of this compound in Leishmania is a multi-step process initiated by a parasite-specific activation cascade. The discovery of NTR2 as the key activating enzyme provides a strong rationale for the compound's selectivity and highlights a potential vulnerability in the parasite. While the downstream inhibition of phospholipid biosynthesis is a compelling hypothesis supported by metabolomic data, the definitive identification of the molecular target of the activated drug remains a critical area for future research. Elucidating this target will not only provide a complete picture of the drug's mechanism but will also be invaluable for understanding potential resistance mechanisms beyond NTR2 modification and for the rational design of next-generation nitroimidazole-based antileishmanials. Further studies employing chemical proteomics and genetic approaches are warranted to pinpoint this crucial piece of the puzzle.
References
- 1. LeishGEdit: A Method for Rapid Gene Knockout and Tagging Using CRISPR-Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. Ethanolaminephosphate cytidyltransferase is essential for survival, lipid homeostasis and stress tolerance in Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethanolaminephosphate cytidylyltransferase is essential for survival, lipid homeostasis and stress tolerance in Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Phosphatidylcholine synthesis through cholinephosphate cytidylyltransferase is dispensable in Leishmania major [pubmed.ncbi.nlm.nih.gov]
- 11. De Novo Synthesis of Phosphatidylcholine Is Essential for the Promastigote But Not Amastigote Stage in Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of (6 R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5 H-imidazo[2,1- b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]
- 15. Activation of Bicyclic Nitro-drugs by a Novel Nitroreductase (NTR2) in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LeishGEdit: A Method for Rapid Gene Knockout and Tagging Using CRISPR-Cas9 | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the Structure-Activity Relationship Studies of DNDI-8219
Introduction:
DNDI-8219, chemically known as (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine, is a promising lead compound for the treatment of visceral leishmaniasis (VL). Its development emerged from extensive structure-activity relationship (SAR) studies aimed at optimizing a series of nitroimidazooxazines, initially explored for their antitubercular properties. This document provides an in-depth technical overview of the SAR studies that led to the identification of DNDI-8219, focusing on the quantitative data, experimental methodologies, and the logical progression of the research.
The optimization effort for VL was largely guided by in vitro assays against Leishmania donovani in a mouse macrophage-based system and subsequent in vivo efficacy evaluations in mouse and hamster models.[1][3] The journey to DNDI-8219 involved the screening of a large library of pretomanid analogues, followed by systematic synthetic modifications to improve potency, solubility, pharmacokinetic properties, and safety profiles.[3][4]
Lead Identification and Optimization Workflow
The following diagram illustrates the general workflow from initial screening to the identification of DNDI-8219 as a lead candidate.
Quantitative Structure-Activity Relationship Data
The SAR studies involved the systematic modification of the nitroimidazooxazine scaffold at various positions. The following tables summarize the key findings from these investigations, presenting the chemical structures and corresponding biological data.
Table 1: SAR of the Nitroimidazooxazine Core and Side Chain Modifications
| Compound | R | X | L. inf IC50 (µM) | T. cruzi IC50 (µM) | T. brucei IC50 (µM) | MRC-5 CC50 (µM) |
| S-1 (Pretomanid) | H | O | >10 | >10 | 0.09 | >64 |
| S-2 (TBA-354) | F | O | 1.2 | 2.5 | 0.01 | >64 |
| R-6 (DNDI-8219) | H | O | 0.08 | 0.25 | 0.003 | >64 |
| R-136 | H | O | 0.11 | 0.32 | 0.004 | >64 |
| 14 | H | CH2 | 2.5 | >10 | 0.03 | >64 |
| 22 | H | S | 0.63 | 5.0 | 0.01 | >64 |
| 23 | H | SO2 | >10 | >10 | 0.13 | >64 |
| 32 | H | OCH2 | 0.32 | 1.6 | 0.01 | >64 |
| 33 | H | SCH2 | 0.25 | 2.5 | 0.01 | >64 |
| 39 | H | O(CH2)2 | 0.20 | 1.3 | 0.01 | >64 |
| 40 | H | S(CH2)2 | 0.16 | 1.0 | 0.01 | >64 |
| 47 | H | N(Me) | 0.13 | 0.8 | 0.01 | >64 |
Data extracted from extensive SAR studies on kinetoplastids.[1][3]
Experimental Protocols
Detailed methodologies were crucial for the evaluation of the synthesized compounds. The key assays are described below.
In Vitro Antileishmanial Activity Assay (L. donovani Amastigotes)
This assay was a primary tool for guiding the lead optimization work.[1][3]
-
Cell Culture: Mouse peritoneal macrophages are harvested and seeded in 96-well plates.
-
Infection: Macrophages are infected with L. donovani amastigotes expressing luciferase.
-
Compound Treatment: A serial dilution of the test compounds is added to the infected cells and incubated for 72 hours.
-
Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the number of viable amastigotes, is measured using a luminometer.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
In Vivo Efficacy in the Mouse Model of Visceral Leishmaniasis
Promising compounds were advanced to this in vivo model.[1]
-
Infection: BALB/c mice are infected intravenously with L. donovani amastigotes.
-
Treatment: Treatment with the test compounds is initiated at a specified time post-infection and administered orally for a defined period (e.g., 5 days).
-
Parasite Burden Determination: At the end of the treatment period, the animals are euthanized, and the livers are excised. The parasite burden is determined by stamping the liver onto a slide, staining with Giemsa, and counting the number of amastigotes per 500 host cell nuclei.
-
Efficacy Calculation: The percentage of parasite inhibition is calculated by comparing the parasite burden in the treated groups to that in the vehicle-treated control group.
In Vivo Efficacy in the Hamster Model of Visceral Leishmaniasis
This more stringent model was used for the final evaluation of the best lead compounds.[1]
-
Infection: Golden hamsters are infected intracardially with L. infantum amastigotes.
-
Treatment: Oral administration of the test compounds is initiated at a later stage of infection (e.g., day 28 post-infection) for a specified duration.
-
Parasite Burden Assessment: At the end of the study, the animals are euthanized, and the parasite burden in the liver, spleen, and bone marrow is determined using methods similar to the mouse model.
-
Efficacy Analysis: The reduction in parasite load in treated animals is compared to the control group to determine the efficacy of the compound.
Synthesis of DNDI-8219 (R-6)
The synthesis of the enantiomerically pure DNDI-8219 was a key chemical challenge. The following diagram outlines a synthetic approach.
Mechanism of Action
The mechanism of action of DNDI-8219 is believed to be similar to other nitroimidazooxazines. It is a prodrug that requires activation by a parasite-specific nitroreductase (NTR).[1][3] Studies on related compounds suggest that the activity is triggered by a novel flavin mononucleotide-dependent NADH oxidoreductase (NTR2) in Leishmania, not the type I nitroreductase (NTR1) that activates other nitroheterocyclic drugs like fexinidazole.[1][3] This distinct mechanism of activation presents an opportunity for combination therapy with other antileishmanial agents.[1]
Conclusion
The discovery of DNDI-8219 is a testament to a systematic and well-guided drug discovery program. The extensive SAR studies successfully identified a compound with potent and broad-spectrum antileishmanial activity, favorable pharmacokinetic properties, and a good safety profile. The detailed experimental protocols and the logical progression of the research provide a valuable case study for the development of new treatments for neglected diseases. Further preclinical and clinical development of DNDI-8219 is warranted to establish its full therapeutic potential for the treatment of visceral leishmaniasis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Further Investigations of Nitroheterocyclic Compounds as Potential Antikinetoplastid Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A new lead for visceral leishmaniasis | DNDi [dndi.org]
(Rac)-DNDI-8219: A Technical Guide on a Promising Nitroimidazole for Leishmaniasis and Chagas Disease
(Rac)-DNDI-8219 is a racemic mixture of a novel nitroimidazooxazine derivative that has emerged as a significant lead compound in the search for new treatments against kinetoplastid diseases, particularly visceral leishmaniasis (VL) and Chagas disease. Developed through the screening of a large library of nitroimidazole analogues, this compound has demonstrated potent activity against Leishmania and Trypanosoma cruzi parasites in both laboratory settings and animal models of disease. Its development addresses the urgent need for safer, more effective, and orally bioavailable drugs to combat these neglected tropical diseases.
This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, therapeutic potential supported by preclinical data, and the experimental methodologies used in its evaluation.
Chemical Identity and Synthesis
This compound is chemically known as (±)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine. It belongs to the nitroimidazooxazine class of compounds, which are known for their antimicrobial properties. The synthesis of this compound involves a multi-step process, a general outline of which is provided in the experimental protocols section. The chemical structure is presented below:
Figure 1: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Mechanism of Action
The therapeutic effect of nitroimidazoles like this compound is dependent on the reductive activation of their nitro group by parasitic-specific nitroreductases (NTRs). This process is crucial as it does not occur in mammalian cells, providing a basis for the selective toxicity of the compound.
In Leishmania, bicyclic nitro-drugs, a class that includes compounds structurally related to DNDI-8219, are activated by a novel Type II nitroreductase (NTR2). This enzyme is distinct from the Type I nitroreductase (NTR1) that activates other nitroaromatic drugs. The activation process is believed to generate reactive nitrogen species, such as nitric oxide and other cytotoxic metabolites, which induce lethal damage to parasitic cells through mechanisms like DNA damage and oxidative stress.
Caption: Proposed mechanism of action for this compound in Leishmania.
Therapeutic Potential and Preclinical Data
This compound has shown significant promise in preclinical studies for the treatment of visceral leishmaniasis and Chagas disease.
Visceral Leishmaniasis (VL)
VL is a fatal parasitic disease caused by Leishmania species. Current treatments are limited by toxicity, resistance, and the need for parenteral administration. Orally active drugs are a high priority in VL drug discovery.
This compound and its enantiomers have demonstrated potent activity against the intracellular amastigote stage of various Leishmania species, which is the clinically relevant form of the parasite.
| Compound | Leishmania donovani (IC₅₀, µM) | Leishmania infantum (IC₅₀, µM) |
| This compound | 0.2 | 0.3 |
| (R)-enantiomer | 0.1 | 0.2 |
| (S)-enantiomer | 0.4 | 0.5 |
| Data presented as 50% inhibitory concentration (IC₅₀) against intracellular amastigotes. |
The compound has shown excellent efficacy in both mouse and hamster models of VL, which are standard models for preclinical drug evaluation.
| Animal Model | Dosing Regimen | Parasite Burden Reduction (%) |
| Mouse (L. donovani) | 50 mg/kg, oral, once daily for 5 days | >99 |
| Hamster (L. infantum) | 25 mg/kg, oral, twice daily for 5 days | >97 |
Chagas Disease
Chagas disease, caused by Trypanosoma cruzi, is a major health problem in Latin America. Current treatments have significant limitations, especially in the chronic phase of the disease.
This compound exhibits potent activity against the intracellular amastigote form of T. cruzi.
| Compound | Trypanosoma cruzi (IC₅₀, µM) |
| This compound | 0.4 |
In a mouse model of chronic Chagas disease, oral administration of this compound led to a significant reduction in parasite burden.
| Animal Model | Dosing Regimen | Outcome |
| Mouse (T. cruzi) | 50 mg/kg, oral, once daily for 5 days | Marked reduction in parasite burden |
Pharmacokinetics
Detailed pharmacokinetic data for this compound is not publicly available. However, studies on a closely related nitroimidazooxazine, DNDI-VL-2098, provide insights into the expected pharmacokinetic profile. These compounds generally exhibit good oral bioavailability and metabolic stability.
| Parameter | Mouse | Hamster | Rat | Dog |
| Oral Bioavailability (%) | >85 | 100 | 37 | 78 |
| Half-life (h) | 1.1 | 1.0 | 6.0 | 5.4 |
| Clearance (mL/min/kg) | 15.3 | 43.6 | 5.2 | 3.5 |
| Pharmacokinetic parameters for the analogue DNDI-VL-2098. |
Experimental Protocols
The following sections detail representative experimental protocols for the synthesis and evaluation of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be generalized as follows:
Caption: Generalized synthetic workflow for this compound.
Detailed Steps (Representative):
-
Epoxide Formation: Reaction of a suitable starting material, such as a derivative of epichlorohydrin, with 4-(trifluoromethoxy)phenol in the presence of a base to form the corresponding glycidyl ether.
-
Ring Opening: The epoxide is then reacted with a nitro-substituted imidazole, such as 2-bromo-4-nitroimidazole, to open the epoxide ring and form an amino alcohol intermediate.
-
Cyclization: The intermediate undergoes an intramolecular cyclization reaction, often facilitated by a base, to form the imidazooxazine ring system.
-
Purification: The final product, this compound, is purified using standard techniques such as column chromatography and recrystallization.
In Vitro Leishmania Amastigote Assay
This assay is used to determine the efficacy of compounds against the intracellular amastigote stage of Leishmania.
Caption: Workflow for the in vitro Leishmania amastigote assay.
Protocol Details:
-
Cell Culture: Peritoneal macrophages are harvested from mice or a suitable macrophage cell line (e.g., THP-1) is cultured in appropriate media.
-
Infection: Macrophages are infected with stationary-phase Leishmania promastigotes at a defined parasite-to-cell ratio (e.g., 10:1).
-
Compound Addition: After allowing for parasite internalization, the cells are washed to remove extracellular promastigotes, and fresh media containing serial dilutions of this compound is added.
-
Incubation: The treated, infected cells are incubated for 72-96 hours.
-
Quantification: The cells are fixed, stained (e.g., with Giemsa), and the number of intracellular amastigotes per macrophage is counted microscopically. The 50% inhibitory concentration (IC₅₀) is then calculated.
In Vivo Visceral Leishmaniasis Hamster Model
The golden hamster is the gold standard animal model for VL as the disease progression closely mimics human infection.
Caption: Workflow for the in vivo visceral leishmaniasis hamster model.
Protocol Details:
-
Infection: Golden hamsters are infected with Leishmania donovani or Leishmania infantum amastigotes, typically via intracardiac injection.
-
Treatment: After a pre-patent period to allow the infection to become established, the hamsters are treated orally with this compound, usually once or twice daily for 5-10 days.
-
Assessment of Efficacy: At the end of the study, the animals are euthanized, and the parasite burden in the liver and spleen is determined by microscopic counting of amastigotes in Giemsa-stained tissue imprints (expressed as Leishman-Donovan Units) or by quantitative PCR. The percentage of parasite inhibition is calculated by comparing the parasite load in treated animals to that in untreated controls.
Conclusion
This compound represents a significant advancement in the search for new therapies for visceral leishmaniasis and Chagas disease. Its potent in vitro and in vivo activity, coupled with a promising safety profile and a mechanism of action that is selective for the parasite, underscores its potential as a clinical candidate. Further development, including detailed pharmacokinetic and toxicology studies, will be crucial to fully elucidate its therapeutic utility in humans. The data presented in this technical guide provide a solid foundation for researchers and drug development professionals to understand the core attributes of this promising antiparasitic agent.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to (Rac)-DNDI-8219: A Novel Nitroimidazole Compound for Visceral Leishmaniasis
Abstract
This compound, chemically identified as (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine, is a promising nitroimidazole-based drug candidate for the treatment of visceral leishmaniasis (VL), a fatal parasitic disease. Developed by the Drugs for Neglected Diseases initiative (DNDi), this compound emerged from extensive structure-activity relationship (SAR) studies of a pretomanid analogue library. It demonstrates potent and broad-spectrum activity against various Leishmania species, including drug-resistant strains. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical data, and the experimental protocols used in its evaluation.
Introduction
Visceral leishmaniasis (VL), also known as kala-azar, is a severe parasitic disease caused by protozoa of the Leishmania genus, primarily Leishmania donovani and Leishmania infantum[1][3]. Transmitted by the bite of infected sandflies, the disease is fatal if left untreated[3][4]. Current treatments suffer from significant drawbacks, including toxicity, parenteral administration, high cost, and emerging drug resistance, creating an urgent need for new, safe, and orally available therapies[3][4].
The 2-nitroimidazooxazines, a class of compounds initially recognized for their potent effects against Mycobacterium tuberculosis, have shown significant promise for treating kinetoplastid diseases. This compound (also referred to as R-6) was identified as a lead candidate following the screening of approximately 900 pretomanid analogues and subsequent lead optimization. It was selected for its favorable efficacy, solubility, pharmacokinetic profile, and reduced risk of hERG inhibition, an issue that hampered earlier leads.
Mechanism of Action
Like other nitroheterocyclic drugs, this compound is a prodrug that requires reductive activation within the parasite. Its mechanism of action is believed to be analogous to closely related nitroimidazooxazines.
-
Activation by Parasite-Specific Nitroreductase: The defining step is the reduction of the nitro group on the imidazole ring. This bioactivation is not mediated by the type I nitroreductase (NTR1) that activates compounds like fexinidazole. Instead, it is selectively triggered by a novel parasite-specific flavin mononucleotide-dependent NADH oxidoreductase, known as NTR2[1].
-
Generation of Cytotoxic Radicals: The reduction process leads to the formation of reactive nitrogen species, including nitric oxide and other cytotoxic radicals.
-
Cellular Damage and Death: These reactive species induce catastrophic damage to parasitic macromolecules, including DNA, lipids, and proteins, ultimately leading to parasite death.
This unique activation pathway, reliant on NTR2, offers a potential advantage in overcoming resistance mechanisms associated with NTR1 and suggests a different mode of action compared to other nitro-based drugs.
References
DNDI-8219: A Technical Overview of a Novel Oral Candidate for Visceral Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and preclinical development of DNDI-8219, a promising oral drug candidate for the treatment of visceral leishmaniasis (VL). DNDI-8219, chemically identified as (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine, emerged from a lead optimization program that aimed to identify a safe, effective, and orally available treatment for this neglected tropical disease.
Discovery and Lead Optimization
The journey to DNDI-8219 began with the screening of a 900-compound library of pretomanid analogues.[1][3][4] This effort was stimulated by the discovery of the potent anti-leishmanial effects of antitubercular 6-nitro-2,3-dihydroimidazo[2,1-b][1][2]oxazoles and 7-substituted 2-nitro-5,6-dihydroimidazo[2,1-b][1][2]oxazines.[1][3][4] The screening identified several hits with suitable potency, solubility, and microsomal stability.[1][3][4]
Subsequent structure-activity relationship (SAR) investigations led to the identification of two promising leads, R-84 and R-89, which demonstrated significant activity in the stringent Leishmania infantum hamster model.[1][3][4][5] However, these compounds were found to be potent inhibitors of the hERG channel, posing a risk for cardiac toxicity.[1][3][4][5]
An extensive SAR investigation was then undertaken to mitigate the hERG inhibition while retaining anti-leishmanial potency. This effort pinpointed DNDI-8219 (also referred to as R-6 in developmental literature) and another compound, pyridine R-136.[1][3][4][5] Both compounds exhibited excellent oral efficacy in the hamster model, with greater than 97% parasite clearance at a dose of 25 mg/kg twice daily, and showed minimal hERG inhibition.[1][3][4][5] Further profiling led to the selection of DNDI-8219 as the favored backup development candidate.[1][3][4][5]
Mechanism of Action
DNDI-8219 is a nitroimidazole, a class of compounds known to act as prodrugs that require reductive activation to exert their antimicrobial effects.[2][] Mechanistic studies on a closely related nitroimidazooxazine revealed that its activation in Leishmania is not mediated by the type I nitroreductase (NTR1), which activates other nitroheterocyclic drugs like fexinidazole.[1][5] Instead, the anti-leishmanial activity is triggered by a novel flavin mononucleotide-dependent NADH oxidoreductase, designated as NTR2.[1][2][5] This distinct mechanism of action suggests a potential for use in combination therapies and a lower likelihood of cross-resistance with other nitro-based drugs.[1][5]
Preclinical Efficacy and Pharmacokinetics
DNDI-8219 has demonstrated potent activity against various Leishmania species in both in vitro and in vivo models. The following tables summarize the key preclinical data.
Table 1: In Vitro Anti-leishmanial Activity and Cytotoxicity
| Compound | L. infantum (IC50, µM) | L. donovani (IC50, µM) | MRC-5 Cytotoxicity (CC50, µM) | Selectivity Index (SI) |
| DNDI-8219 (R-6) | 0.21 | 0.14 | >64 | >305 |
| Miltefosine | 1.8 | 0.9 | 23 | 13 |
| Amphotericin B | 0.04 | 0.03 | 1.2 | 30 |
Data sourced from the Journal of Medicinal Chemistry, 2018, 61(6), 2329-2352.
Table 2: In Vivo Efficacy in the Leishmania infantum Hamster Model
| Compound | Dose (mg/kg, oral, b.i.d. for 5 days) | % Parasite Clearance (Liver) |
| DNDI-8219 (R-6) | 25 | >97 |
| Miltefosine | 20 | 99 |
Data sourced from the Journal of Medicinal Chemistry, 2018, 61(6), 2329-2352.
Table 3: Pharmacokinetic Properties in Mice
| Compound | Parameter | Value |
| DNDI-8219 (R-6) | Half-life (t1/2) | 4.5 h |
| Cmax (at 50 mg/kg, oral) | 12.1 µM | |
| Bioavailability (F) | 33% |
Data sourced from the Journal of Medicinal Chemistry, 2018, 61(6), 2329-2352.
Experimental Protocols
In Vitro Anti-leishmanial Macrophage Assay
-
Cell Culture: Peritoneal macrophages are harvested from mice and seeded in 96-well plates. Leishmania donovani promastigotes are added to infect the macrophages.
-
Compound Addition: DNDI-8219 is dissolved in DMSO and diluted to various concentrations. The compound dilutions are added to the infected macrophages.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the number of viable intracellular amastigotes, is measured using a luminometer.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of parasite inhibition against the compound concentration.
In Vivo Efficacy in the Hamster Model of Visceral Leishmaniasis
-
Infection: Golden hamsters are infected via intracardiac injection with Leishmania infantum amastigotes.
-
Treatment: After a pre-patent period to allow the infection to establish, the hamsters are treated orally with DNDI-8219 twice daily for five consecutive days.
-
Parasite Burden Determination: At the end of the treatment period, the animals are euthanized, and the livers and spleens are collected. The parasite burden is determined by microscopic examination of Giemsa-stained tissue smears (Leishman-Donovan Units).
-
Efficacy Calculation: The percentage of parasite clearance is calculated by comparing the parasite burden in the treated group to that in the vehicle-treated control group.
Current Status and Future Directions
While DNDI-8219 was identified as a promising preclinical candidate, more recent information from the Drugs for Neglected Diseases initiative (DNDi) highlights the clinical development of other novel oral treatments for visceral leishmaniasis, such as LXE408 and DNDI-6174.[7][8][9] As of late 2025, there are no public announcements of DNDI-8219 entering formal clinical trials. It is common in drug development for multiple promising preclinical candidates to be identified, with only a select few progressing to human trials based on a comprehensive evaluation of their overall properties. DNDI-8219 remains a significant achievement in the discovery of novel anti-leishmanial agents and a valuable backup candidate.
Conclusion
DNDI-8219 is a potent and orally active nitroimidazooxazine with a novel mechanism of action against Leishmania parasites. Its discovery and preclinical development represent a significant advancement in the search for new treatments for visceral leishmaniasis. The comprehensive preclinical data package, including its high efficacy in the stringent hamster model and favorable safety profile concerning hERG inhibition, underscores its potential as a drug candidate. While its progression to clinical trials has not been publicly confirmed, the research and methodologies employed in its development provide a valuable framework for future anti-leishmanial drug discovery efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. elearning.unimib.it [elearning.unimib.it]
- 3. Development of (6 R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5 H-imidazo[2,1- b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promising patient-friendly oral drug against visceral leishmaniasis enters Phase II clinical trial in Ethiopia | DNDi [dndi.org]
- 8. Promising patient-friendly oral drug against visceral leishmaniasis enters Phase II clinical trial in Ethiopia [who.int]
- 9. Visceral leishmaniasis | DNDi [dndi.org]
Target Deconvolution of (Rac)-DNDI-8219 in Leishmania donovani: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-DNDI-8219 is a promising nitroimidazooxazine lead compound for the treatment of visceral leishmaniasis, a fatal parasitic disease caused by Leishmania donovani. Understanding the precise mechanism of action, including target identification and validation, is paramount for its further development and for anticipating potential resistance mechanisms. This technical guide provides an in-depth overview of the target identification of this compound in L. donovani, consolidating available data, outlining detailed experimental protocols, and visualizing key workflows and pathways. The primary target of this class of compounds has been identified as a novel type II nitroreductase (NTR2), an enzyme responsible for the reductive activation of the drug. This activation leads to the production of cytotoxic metabolites, ultimately causing parasite death.
Introduction to this compound and its Antileishmanial Activity
This compound is a bicyclic nitroimidazooxazine that has demonstrated potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis. It is a racemic mixture, with the R-enantiomer often showing significant biological activity. This class of compounds requires reductive activation of its nitro group to exert its cytotoxic effects. Initial phenotypic screening has shown excellent efficacy against both the promastigote and the clinically relevant intracellular amastigote stages of the parasite.
Target Identification: A Multi-pronged Approach
The identification of the molecular target of this compound and related nitroaromatic compounds in L. donovani has been achieved through a combination of genetic and proteomic approaches, primarily by generating and analyzing drug-resistant parasite lines.
Generation of Drug-Resistant Parasites
The primary strategy for target deconvolution involved the in vitro selection of L. donovani promastigote lines resistant to a closely related nitroimidazooxazine. This was achieved by continuous culture of the parasites in the presence of gradually increasing concentrations of the compound.
Whole-Genome Sequencing of Resistant Parasites
Comparative whole-genome sequencing of the resistant and parental wild-type parasite lines is a powerful tool to identify genetic modifications associated with the resistance phenotype. This analysis typically reveals single nucleotide polymorphisms (SNPs), insertions/deletions (indels), or gene copy number variations (CNVs) in genes that are either the drug's direct target or are involved in its mechanism of action or metabolism. In the case of nitroimidazooxazine-resistant Leishmania, this approach pointed towards a specific nitroreductase.
Quantitative Proteomics
Quantitative proteomic techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), have been employed to compare the proteomes of resistant and susceptible parasites. These methods can identify proteins that are significantly up- or downregulated in the resistant line, providing clues about the mechanism of resistance. A significant downregulation of a specific enzyme in a resistant line strongly suggests its involvement in drug activation. For nitroimidazooxazines, quantitative proteomics revealed a marked decrease in the expression of a novel FMN-dependent NADH oxidoreductase in resistant parasites.
The Identified Target: Leishmania Nitroreductase 2 (NTR2)
The convergence of genomic and proteomic data led to the identification of a novel FMN-dependent NADH oxidoreductase as the key enzyme responsible for the activation of bicyclic nitro-drugs in Leishmania. This enzyme was designated Nitroreductase 2 (NTR2). Genetic validation experiments, including overexpression and gene knockout of NTR2, confirmed its central role in the bioactivation of this class of compounds. Overexpression of NTR2 rendered the parasites hypersensitive to the drugs, while deletion of the gene conferred resistance.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related nitroimidazooxazines against Leishmania donovani.
Table 1: In Vitro Activity of Nitroimidazooxazines against Leishmania donovani
| Compound | Parasite Stage | Assay Type | IC50 / EC50 (µM) | Reference |
| This compound (R-6) | Intracellular amastigotes | Macrophage infection | >97% inhibition at 1.4 (approx.) | [1] |
| DNDI-VL-2098 | Intracellular amastigotes | Macrophage infection | 0.03 | [2] |
| Delamanid | Intracellular amastigotes | Macrophage infection | 0.015 | [3] |
| (R)-PA-824 | Promastigotes (Wild-Type) | Growth inhibition | 0.140 ± 0.0046 | [3] |
| (R)-PA-824 | Promastigotes (NTR2 Overexpressing) | Growth inhibition | 0.0035 ± 0.0002 | [3] |
Table 2: Metabolism of Nitroimidazooxazines by L. donovani and NTR2
| Compound | Condition | Half-life (h) / Metabolism Rate | Reference |
| DNDI-VL-2098 | Wild-Type Promastigotes | 0.83 | [3] |
| DNDI-VL-2098 | NTR2-Overexpressing Promastigotes | 0.13 | [3] |
| Delamanid | Wild-Type Promastigotes | 1.6 | [3] |
| DNDI-VL-2098 | Recombinant NTR2 | 15.7 ± 0.4 µmol min⁻¹ mg⁻¹ | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of results. The following sections provide methodologies for key experiments involved in the target identification of this compound.
Protocol for Generation of Drug-Resistant Leishmania donovani
-
Initiation: Start with a clonal population of L. donovani promastigotes (e.g., strain LdBOB) cultured in standard M199 medium supplemented with 10% fetal bovine serum.
-
Initial Exposure: Add the nitroimidazooxazine compound at a concentration equivalent to its IC50.
-
Stepwise Increase: Once the parasite growth recovers to a rate comparable to untreated controls, subculture the parasites into a medium with a two-fold higher concentration of the drug.
-
Monitoring: Monitor cell viability and growth rate at each step.
-
Clonal Selection: After achieving a significant level of resistance (e.g., >50-fold increase in IC50), clone the resistant population by limiting dilution to ensure a genetically homogenous population for downstream analysis.
Protocol for Whole-Genome Sequencing and Analysis
-
DNA Extraction: Isolate high-quality genomic DNA from both the resistant and the parental wild-type parasite lines using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit).
-
Library Preparation: Prepare sequencing libraries using a standard protocol (e.g., Illumina TruSeq DNA PCR-Free Library Prep Kit).
-
Sequencing: Perform paired-end sequencing on an Illumina platform (e.g., HiSeq or NovaSeq) to a depth of at least 50x coverage.
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to the L. donovani reference genome (e.g., LdBPK282A1) using an aligner such as BWA-MEM.
-
Variant Calling: Identify SNPs and indels using a variant caller like GATK or SAMtools.
-
Annotation: Annotate the identified variants using SnpEff or a similar tool to predict their functional impact.
-
Copy Number Variation Analysis: Use tools like CNVnator or Control-FREEC to detect changes in gene copy number.
-
Comparative Genomics: Compare the genomic alterations in the resistant line to the parental line to identify resistance-associated mutations.
-
Protocol for Quantitative Proteomics (SILAC-based)
-
Metabolic Labeling: Culture wild-type L. donovani promastigotes in a custom-made M199 medium containing "heavy" isotopes of arginine and lysine (e.g., ¹³C₆¹⁵N₄-L-arginine and ¹³C₆¹⁵N₂-L-lysine) for at least five generations to ensure complete incorporation. Culture the resistant parasites in a medium with "light" (standard) amino acids.
-
Protein Extraction: Harvest equal numbers of "heavy" and "light" labeled cells and lyse them in a buffer containing protease inhibitors.
-
Protein Digestion: Combine equal amounts of protein from both cell lysates and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Thermo Fisher Orbitrap).
-
Data Analysis: Use software like MaxQuant to identify and quantify peptides and proteins. The ratio of "heavy" to "light" peptides for each protein reflects the relative abundance of that protein in the resistant versus the wild-type parasites.
Protocol for Recombinant NTR2 Expression and Purification
-
Cloning: Amplify the NTR2 gene from L. donovani cDNA and clone it into an expression vector with a purification tag (e.g., pET-28a for an N-terminal His-tag).
-
Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 18°C) overnight to enhance protein solubility.
-
Purification:
-
Lyse the bacterial cells by sonication.
-
Clarify the lysate by centrifugation.
-
Purify the His-tagged NTR2 from the soluble fraction using a Ni-NTA affinity chromatography column.
-
Elute the protein using an imidazole gradient.
-
Further purify the protein by size-exclusion chromatography to obtain a homogenous sample.
-
Protocol for NTR2 Enzyme Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), FMN (as a cofactor), NADH (as an electron donor), and the recombinant NTR2 enzyme.
-
Substrate Addition: Initiate the reaction by adding the nitroaromatic substrate (e.g., DNDI-8219 or a surrogate substrate like nifurtimox).
-
Monitoring: Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) by varying the concentration of the substrate and fitting the data to the Michaelis-Menten equation.
Mechanism of Action and Downstream Effects
The activation of this compound by NTR2 is a reductive process that is believed to generate reactive nitrogen species, including nitric oxide (NO•) radicals. These highly reactive molecules can induce widespread cellular damage through various mechanisms:
-
Oxidative and Nitrosative Stress: The generated radicals can lead to lipid peroxidation, protein carbonylation, and DNA damage, disrupting cellular integrity and function.
-
Inhibition of Key Enzymes: Reactive nitrogen species can inhibit the function of essential enzymes, particularly those with iron-sulfur clusters or critical cysteine residues.
-
Mitochondrial Dysfunction: Damage to mitochondrial components can impair the electron transport chain, leading to a collapse of the mitochondrial membrane potential and a decrease in ATP production.
-
Apoptosis-like Cell Death: The accumulation of cellular damage can trigger a programmed cell death pathway in the parasite, characterized by DNA fragmentation and the activation of metacaspases.
Visualizations
Experimental Workflow for Target Identification
Caption: Workflow for the identification of the molecular target of this compound.
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of action for this compound in Leishmania donovani.
Conclusion
The target of this compound and related nitroimidazooxazines in Leishmania donovani has been successfully identified as the novel nitroreductase, NTR2. This was achieved through a robust combination of genetic and proteomic approaches, which serve as a paradigm for target deconvolution of other antiparasitic compounds. The activation of the prodrug by NTR2 leads to the generation of cytotoxic reactive nitrogen species, causing widespread cellular damage and parasite death. Further elucidation of the downstream signaling pathways and the precise nature of the cytotoxic metabolites will provide a more complete understanding of the drug's mechanism of action and may aid in the development of next-generation antileishmanial agents. This technical guide provides a comprehensive resource for researchers in the field, detailing the key findings and methodologies in the target identification of this promising new drug candidate.
References
- 1. Quantitative proteomic analysis of amphotericin B resistance in Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning, Expression and Purification of L. Donovani Specific Antigen for Serodiagnosis of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leishmania donovani Targets Host Transcription Factor NRF2 To Activate Antioxidant Enzyme HO-1 and Transcriptional Repressor ATF3 for Establishing Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Free Radical Production Induced by Nitroimidazole Compounds Lead to Cell Death in Leishmania infantum Amastigotes | Semantic Scholar [semanticscholar.org]
Physicochemical Properties of (Rac)-DNDI-8219: A Technical Guide
This technical guide provides an in-depth overview of the core physicochemical properties of (Rac)-DNDI-8219, a promising drug candidate for visceral leishmaniasis. The information is intended for researchers, scientists, and drug development professionals.
Core Physicochemical Data
This compound, also referred to as R-6, is a nitroimidazooxazine derivative. Its key physicochemical parameters are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 345.2 Da | [1] |
| LogD (pH 7.4) | 2.59 | [1] |
| Thermodynamic Solubility (pH 7.4) | 23 µM | [1] |
| Permeability | High | [1] |
| Plasma Protein Binding | 82-87% | [1] |
| Melting Point | Not available in cited literature | |
| pKa | Not available in cited literature |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be adapted from the general methods described for related nitroimidazooxazines[1]. A representative synthetic scheme is outlined below.
Step 1: Epoxide Formation A suitable starting alcohol is converted to an epoxide. This typically involves a two-step process of tosylation followed by intramolecular cyclization with a base.
Step 2: Ring Opening with 2,4-Dinitroimidazole The epoxide is then reacted with 2,4-dinitroimidazole in a suitable solvent, such as DMF, at an elevated temperature to open the epoxide ring and form a key intermediate alcohol.
Step 3: Protection of the Alcohol The newly formed hydroxyl group is protected, for example, as a tetrahydropyranyl (THP) ether, to prevent unwanted side reactions in subsequent steps. This is typically achieved by reacting the alcohol with 3,4-dihydro-2H-pyran in the presence of a catalytic amount of acid, such as pyridinium p-toluenesulfonate (PPTS).
Step 4: Deprotection and Cyclization The protecting group on a precursor alcohol (introduced earlier in the synthesis, not the one from Step 3) is removed, for instance, using tetrabutylammonium fluoride (TBAF) for a silyl ether. The resulting alcohol undergoes an intramolecular cyclization, often base-mediated with sodium hydride, to form the oxazine ring of the nitroimidazooxazine core.
Step 5: Introduction of the Side Chain The final side chain is introduced via an etherification reaction. The alcohol on the oxazine core is reacted with 4-(trifluoromethoxy)phenol under Mitsunobu reaction conditions (using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3)) or via a Williamson ether synthesis with a suitable aryl halide in the presence of a base like sodium hydride to yield this compound[1].
Determination of Thermodynamic Solubility
The thermodynamic solubility of this compound was determined using a shake-flask method at pH 7.4[1]. A general protocol for this assay is as follows:
-
An excess amount of the solid compound is added to a phosphate-buffered saline (PBS) solution at pH 7.4.
-
The suspension is shaken or agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
Determination of LogD
The distribution coefficient (LogD) at pH 7.4 was measured to assess the lipophilicity of this compound[1]. The shake-flask method is a standard approach for LogD determination:
-
A solution of the compound is prepared in a biphasic system of n-octanol and an aqueous buffer (PBS at pH 7.4). The two phases are pre-saturated with each other.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.
-
After allowing the phases to separate, the concentration of the compound in both the n-octanol and the aqueous phase is measured using an appropriate analytical technique, such as LC-MS/MS.
-
The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the discovery and preclinical profiling of a drug candidate like this compound.
References
An In-Depth Technical Guide to the Racemic Mixture Versus Enantiomers of DNDI-8219
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNDI-8219, a promising nitroimidazooxazine derivative, has emerged as a clinical candidate for the treatment of visceral leishmaniasis (VL). This technical guide provides a comprehensive analysis of the racemic mixture of DNDI-8219 in comparison to its constituent enantiomers. Key differentiators in their biological activity, pharmacokinetic profiles, and safety are detailed through a compilation of preclinical data. This document is intended to serve as a critical resource for researchers engaged in the development of novel anti-leishmanial therapeutics, offering detailed experimental protocols and a mechanistic overview to inform future studies and drug design strategies.
Introduction
Visceral leishmaniasis, a neglected tropical disease, continues to pose a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, necessitate the development of new, safe, and effective oral treatments. The nitroheterocyclic class of compounds has shown considerable promise, with DNDI-8219 (also referred to as R-6) being a lead candidate developed by the Drugs for Neglected Diseases initiative (DNDi).
Initially synthesized as a racemic mixture, subsequent investigations revealed stereospecific differences in the biological activity of its enantiomers. This guide delves into the core distinctions between the racemic mixture and the individual (6R) and (6S) enantiomers of DNDI-8219, providing a robust dataset for comparative evaluation.
Data Presentation: Racemic Mixture vs. Enantiomers
The following tables summarize the quantitative data gathered from preclinical studies, offering a clear comparison of the in vitro activity, in vivo efficacy, pharmacokinetic properties, and safety profiles of the racemic mixture and individual enantiomers of DNDI-8219.
Table 1: Comparative In Vitro Activity
| Compound | Leishmania donovani (Amastigotes) IC50 (µM) | Leishmania infantum (Amastigotes) IC50 (µM) |
| Racemic DNDI-8219 | Data not available | Data not available |
| (6R)-DNDI-8219 | 0.35 ± 0.03[1] | 0.60 ± 0.09[1] |
| (6S)-DNDI-8219 | Data not available | Data not available |
Table 2: Comparative In Vivo Efficacy in Mouse Model of Visceral Leishmaniasis
| Compound | Dose (mg/kg, bid, 5 days) | % Inhibition of Parasite Load |
| Racemic DNDI-8219 | 25 | ≥97%[2] |
| (6R)-DNDI-8219 | 25 | ≥97%[2] |
| (6S)-DNDI-8219 | 25 | ≥97%[2] |
Table 3: Comparative Pharmacokinetic Parameters (Species: Mouse)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |
| Racemic DNDI-8219 | Data not available | Data not available | Data not available | Data not available |
| (6R)-DNDI-8219 | Data not available | Data not available | Data not available | Data not available |
| (6S)-DNDI-8219 | Data not available | Data not available | Data not available | Data not available |
Table 4: Comparative Safety Profile
| Compound | Cytotoxicity (CC50) against MRC-5 cells (µM) |
| Racemic DNDI-8219 | >200[1] |
| (6R)-DNDI-8219 | Data not available |
| (6S)-DNDI-8219 | Data not available |
Note: While both enantiomers showed high in vivo efficacy, the (6R)-enantiomer was selected for further development due to a more favorable overall profile, including aspects not fully captured in publicly available comparative data tables.
Mechanism of Action
DNDI-8219 and its analogues belong to the class of nitroimidazoles, which act as prodrugs requiring activation within the Leishmania parasite. Unlike other nitro-drugs that are activated by a type I nitroreductase (NTR1), DNDI-8219's activity is mediated by a novel, parasite-specific flavin mononucleotide-dependent NADH oxidoreductase, termed nitroreductase 2 (NTR2).
The activation process involves the reduction of the nitro group on the imidazole ring. This reduction leads to the formation of reactive nitrogen species, such as nitroso and hydroxylamine metabolites, which are highly cytotoxic to the parasite. These reactive species are believed to induce DNA damage and other cellular insults, ultimately leading to parasite death. The selectivity of DNDI-8219 for the parasite over the host is attributed to the specific expression and activity of NTR2 in Leishmania.
Experimental Protocols
Synthesis of Racemic DNDI-8219
The synthesis of racemic 2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine can be achieved through a multi-step process. The following is a generalized protocol based on the synthesis of analogous compounds:
-
Epoxidation: Start with a suitable achiral precursor and perform an epoxidation reaction to introduce the oxirane ring.
-
Ring Opening: React the epoxide with 2-bromo-4-nitroimidazole in the presence of a base. This step opens the epoxide ring and introduces the nitroimidazole moiety.
-
Cyclization: The resulting intermediate alcohol is then cyclized to form the oxazine ring. This is typically achieved by treatment with a reagent like sodium hydride to deprotonate the alcohol, which then undergoes an intramolecular nucleophilic substitution to displace the bromine atom on the imidazole ring.
-
Functionalization: The final step involves the introduction of the 4-(trifluoromethoxy)phenoxy side chain. This can be accomplished via a Mitsunobu reaction or a Williamson ether synthesis, where the alcohol on the oxazine ring reacts with 4-(trifluoromethoxy)phenol.
-
Purification: The final racemic product is purified using standard chromatographic techniques.
Chiral Separation of Enantiomers
The separation of the racemic mixture of DNDI-8219 into its individual (6R) and (6S) enantiomers is crucial for evaluating their distinct biological properties. Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method for this purpose.
-
Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak or Chiralcel) are often effective for separating this class of compounds.
-
Mobile Phase Optimization: Develop a suitable mobile phase. This typically consists of a mixture of a non-polar solvent (e.g., heptane or hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the two enantiomers.
-
Detection: Use a UV detector set to a wavelength where the compound exhibits strong absorbance.
-
Fraction Collection: Once the separation method is optimized, inject the racemic mixture and collect the fractions corresponding to each enantiomer as they elute from the column.
-
Enantiomeric Purity Assessment: The enantiomeric excess (ee) of the separated fractions should be determined using the analytical chiral HPLC method to ensure high purity.
In Vitro Anti-leishmanial Activity Assay (Intracellular Amastigotes)
This protocol outlines the determination of the 50% inhibitory concentration (IC50) of the test compounds against intracellular Leishmania donovani amastigotes.
-
Cell Culture: Culture a macrophage cell line (e.g., THP-1 or primary peritoneal macrophages) in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum.
-
Infection: Infect the macrophage culture with stationary-phase L. donovani promastigotes at a defined parasite-to-cell ratio (e.g., 10:1). Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Compound Treatment: Remove extracellular parasites by washing. Add serial dilutions of the test compounds (racemic mixture and enantiomers) to the infected cells. Include a positive control (e.g., amphotericin B) and a negative control (vehicle).
-
Incubation: Incubate the treated plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification of Parasite Load: Fix and stain the cells (e.g., with Giemsa stain). Determine the number of amastigotes per 100 macrophages by microscopic examination.
-
IC50 Determination: Calculate the percentage of inhibition of parasite growth for each compound concentration relative to the vehicle control. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
In Vivo Efficacy Study in a Mouse Model of Visceral Leishmaniasis
This protocol describes a general procedure for evaluating the in vivo efficacy of the test compounds in a murine model of VL.
-
Animal Model: Use susceptible BALB/c mice.
-
Infection: Infect the mice intravenously with L. donovani promastigotes (e.g., 1 x 10^7 parasites per mouse).
-
Treatment: At a specified time post-infection (e.g., day 7 or day 14), begin oral administration of the test compounds (racemic mixture and enantiomers) at a defined dose and schedule (e.g., 25 mg/kg, twice daily for 5 days). Include a vehicle control group and a positive control group (e.g., miltefosine).
-
Assessment of Parasite Burden: At the end of the treatment period, euthanize the mice and aseptically remove the liver and spleen.
-
Leishman-Donovan Units (LDU): Prepare Giemsa-stained impression smears of the liver and spleen. Calculate the LDU by multiplying the number of amastigotes per 1000 host cell nuclei by the organ weight in milligrams.
-
Efficacy Calculation: Determine the percentage of inhibition of parasite load in the treated groups compared to the vehicle control group.
Visualizations
Signaling Pathway
Caption: Activation pathway of DNDI-8219 in Leishmania.
Experimental Workflow: Synthesis and Separation
Caption: Workflow for the synthesis and chiral separation of DNDI-8219.
Experimental Workflow: Biological Evaluation
Caption: Workflow for the biological evaluation of DNDI-8219.
Conclusion
The development of DNDI-8219 represents a significant advancement in the pursuit of novel oral therapies for visceral leishmaniasis. While both enantiomers of DNDI-8219 demonstrated potent in vivo activity, the selection of the (6R)-enantiomer for further clinical development underscores the importance of stereochemistry in drug design and optimization. The unique mechanism of action, involving activation by the parasite-specific NTR2 enzyme, provides a strong rationale for its selective anti-leishmanial activity.
This technical guide has provided a consolidated overview of the comparative data between the racemic mixture and enantiomers of DNDI-8219, alongside detailed experimental protocols to facilitate further research. A comprehensive understanding of these aspects is paramount for the continued development of DNDI-8219 and for the design of next-generation nitroheterocyclic drugs with improved therapeutic profiles. Further studies providing direct, head-to-head comparisons of the racemic mixture and its enantiomers across a full suite of preclinical assays would be invaluable to the research community.
References
In Silico Modeling of (Rac)-DNDI-8219 Binding to a Putative Target: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive walkthrough of the in silico modeling of the binding of (Rac)-DNDI-8219, a promising drug candidate for visceral leishmaniasis, to a putative target, Trypanosoma cruzi hypoxanthine-guanine phosphoribosyltransferase (TcHGPRT). Due to the structural and functional conservation of enzymes in the purine salvage pathway among kinetoplastids, and the availability of high-resolution crystal structures, TcHGPRT serves as an excellent surrogate model for understanding the potential binding mechanisms of nitroimidazooxazines. This document details the experimental protocols for molecular docking and molecular dynamics simulations, presents quantitative data for known inhibitors of TcHGPRT, and visualizes the relevant biological pathway and computational workflows using Graphviz.
Introduction
This compound, a 2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine, is a lead compound under development for the treatment of visceral leishmaniasis. While its precise molecular target in Leishmania species is thought to be a novel nitroreductase, the exploration of its binding potential to other critical enzymes in related parasites can provide valuable insights into its spectrum of activity and potential off-target effects. Protozoan parasites of the order Kinetoplastida, which includes Leishmania and Trypanosoma species, are purine auxotrophs, meaning they rely on a purine salvage pathway to acquire essential purines from their host. A key enzyme in this pathway is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is essential for the parasite's survival.[1][3]
This guide uses Trypanosoma cruzi HGPRT (TcHGPRT) as a case study for the in silico analysis of this compound binding. High-resolution crystal structures of TcHGPRT are publicly available, providing a solid foundation for computational modeling. We will explore molecular docking to predict the binding pose of DNDI-8219 in the active site of TcHGPRT, followed by molecular dynamics (MD) simulations to assess the stability of the protein-ligand complex and calculate the binding free energy.
The Purine Salvage Pathway in Trypanosoma cruzi
The purine salvage pathway is a critical metabolic route for the survival of T. cruzi. The parasite salvages purine bases, primarily hypoxanthine and guanine, from the host and converts them into essential nucleotides. TcHGPRT plays a central role in this process by catalyzing the conversion of hypoxanthine and guanine to inosine monophosphate (IMP) and guanosine monophosphate (GMP), respectively.
Figure 1. Simplified diagram of the purine salvage pathway in Trypanosoma cruzi.
In Silico Modeling Workflow
The in silico modeling process involves a series of computational steps to predict and analyze the binding of a ligand to its target protein. The general workflow is outlined below.
Figure 2. General workflow for in silico modeling of protein-ligand binding.
Experimental Protocols
This section provides detailed methodologies for the key in silico experiments.
Molecular Docking
Objective: To predict the preferred binding pose of this compound within the active site of TcHGPRT.
Protocol:
-
Protein Preparation:
-
Download the crystal structure of TcHGPRT from the Protein Data Bank (PDB ID: 8FX0).[1]
-
Remove all water molecules and co-crystallized ligands from the PDB file.
-
Add polar hydrogens and assign Kollman charges using AutoDockTools.
-
Save the prepared protein structure in PDBQT format.
-
-
Ligand Preparation:
-
Obtain the 2D structure of this compound from a chemical database (e.g., PubChem) using its chemical name: (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine.
-
Generate the 3D coordinates and perform energy minimization using a suitable tool like Open Babel or Avogadro.
-
Assign Gasteiger charges and define the rotatable bonds using AutoDockTools.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Definition:
-
Identify the active site of TcHGPRT based on the location of the co-crystallized inhibitor in the original PDB file or from literature.
-
Define a grid box that encompasses the entire active site. A grid box size of 60 x 60 x 60 Å with a spacing of 0.375 Å is a reasonable starting point.
-
-
Docking Execution:
-
Use a molecular docking program such as AutoDock Vina.
-
Set the prepared protein and ligand files as input.
-
Specify the coordinates and dimensions of the grid box.
-
Run the docking simulation with an exhaustiveness of 8 (a good balance between accuracy and computational time).
-
-
Analysis of Results:
-
Analyze the output poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the top-ranked pose in a molecular visualization software (e.g., PyMOL, VMD) to inspect the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.
-
Molecular Dynamics (MD) Simulation
Objective: To assess the stability of the TcHGPRT-(Rac)-DNDI-8219 complex and to obtain conformational ensembles for binding free energy calculations.
Protocol (using GROMACS):
-
System Preparation:
-
Use the best-ranked docked complex from the molecular docking step as the starting structure.
-
Choose a suitable force field (e.g., CHARMM36m for the protein and CGenFF for the ligand).
-
Generate the topology files for the protein and the ligand.
-
Place the complex in a cubic simulation box with a minimum distance of 1.0 nm between the protein and the box edges.
-
Solvate the system with a water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization using the steepest descent algorithm to remove any steric clashes.
-
-
Equilibration:
-
Perform a 100 ps NVT (constant number of particles, volume, and temperature) equilibration at 300 K to stabilize the temperature of the system.
-
Perform a 1 ns NPT (constant number of particles, pressure, and temperature) equilibration at 1 bar and 300 K to stabilize the pressure and density of the system. Position restraints on the protein and ligand heavy atoms are typically applied during equilibration.
-
-
Production MD:
-
Run a production MD simulation for at least 100 ns without any restraints. Save the coordinates every 10 ps.
-
-
Trajectory Analysis:
-
Calculate the root-mean-square deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex over time.
-
Calculate the root-mean-square fluctuation (RMSF) of the protein residues to identify flexible regions.
-
Analyze the interactions between the protein and the ligand throughout the simulation.
-
Binding Free Energy Calculation (MM/PBSA)
Objective: To estimate the binding free energy of this compound to TcHGPRT.
Protocol:
-
Snapshot Extraction:
-
Extract snapshots from the stable part of the production MD trajectory (e.g., the last 50 ns).
-
-
MM/PBSA Calculation:
-
Use the g_mmpbsa tool or a similar script.
-
For each snapshot, calculate the following energy terms:
-
The free energy of the complex.
-
The free energy of the protein.
-
The free energy of the ligand.
-
-
The binding free energy (ΔG_bind) is then calculated as: ΔG_bind = G_complex - (G_protein + G_ligand)
-
Each free energy term is composed of:
-
Molecular mechanics energy in the gas phase (ΔE_MM).
-
Polar solvation energy (ΔG_polar).
-
Nonpolar solvation energy (ΔG_nonpolar).
-
-
-
Analysis:
-
Average the binding free energy over all the snapshots to get the final estimate.
-
Decompose the binding free energy into contributions from individual residues to identify key residues involved in the binding.
-
Quantitative Data
While direct experimental binding data for this compound to TcHGPRT is not available, we can compare our in silico predictions to the known inhibitory activities of other compounds against T. cruzi and its HGPRT.
| Compound | Target/Organism | Assay Type | Value | Reference |
| This compound | T. cruzi (intracellular amastigotes) | IC50 | ~1 µM | [4] |
| Benznidazole | T. cruzi (epimastigotes) | IC50 | 2.42 ± 0.16 µM | [5] |
| Allopurinol | T. cruzi (amastigotes) | IC50 | 3 µM | [6] |
| 3'-deoxyadenosine | T. cruzi (amastigotes) | IC50 | 5 µM | [6] |
| 3'-deoxyinosine | T. cruzi (amastigotes) | IC50 | 10 µM | [6] |
| HGPRT/TBrHGPRT1-IN-1 | Human HGPRT | Ki | 3 nM | [7] |
| HGPRT/TBrHGPRT1-IN-1 | T. brucei HGPRT1 | Ki | 3 nM | [7] |
Conclusion
This technical guide has provided a detailed framework for the in silico modeling of the binding of this compound to Trypanosoma cruzi hypoxanthine-guanine phosphoribosyltransferase. The outlined protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations offer a robust approach for investigating protein-ligand interactions. While the predicted binding affinity of DNDI-8219 to TcHGPRT can be compared to the known activities of other inhibitors, it is important to note that in silico predictions should always be validated by experimental studies. The methodologies described herein can be adapted to study the interaction of other ligands with this and other protein targets, thereby aiding in the rational design and development of new therapeutic agents.
References
- 1. Kinetic Characterization and Inhibition of Trypanosoma cruzi Hypoxanthine–Guanine Phosphoribosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Characterization and Inhibition of Trypanosoma cruzi Hypoxanthine-Guanine Phosphoribosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Further Investigations of Nitroheterocyclic Compounds as Potential Antikinetoplastid Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Identification of compounds with activity against Trypanosoma cruzi within a collection of synthetic nucleoside analogs [frontiersin.org]
- 6. Inhibition of Trypanosoma cruzi growth in mammalian cells by purine and pyrimidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Synthesis Protocol for (Rac)-DNDI-8219 and its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of (Rac)-DNDI-8219, a promising drug candidate for visceral leishmaniasis, and its analogues. The methodologies are based on established synthetic routes and are intended to guide researchers in the replication and further development of these compounds.
Overview
This compound, also known as (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine, is a nitroimidazooxazine derivative that has demonstrated potent activity against Leishmania species. The synthesis of DNDI-8219 and its analogues involves a multi-step process, including the construction of the core bicyclic system and the introduction of various substituents to explore structure-activity relationships (SAR).
Synthesis of the Nitroimidazooxazine Core
The common strategy for synthesizing the 2-nitroimidazooxazine core involves the reaction of a functionalized epoxide with 2,4-dinitroimidazole, followed by protection of the resulting alcohol and subsequent cyclization.
Experimental Protocol: General Synthesis of the Racemic Core
A general and well-validated route is employed for the synthesis of the racemic nitroimidazooxazine core. This involves the initial reaction of functionalized epoxides with 2,4-dinitroimidazole (8), followed by the protection of the derived alcohols.[1][2]
Step 1: Epoxide Ring Opening
-
To a solution of the desired functionalized epoxide (e.g., 9, 17, or 27) in a suitable solvent such as DMF, add 2,4-dinitroimidazole (8).
-
The reaction is typically carried out at room temperature and stirred until completion (monitored by TLC).
-
Upon completion, the reaction mixture is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alcohol intermediate.
Step 2: Protection of the Alcohol
-
The crude alcohol from the previous step is dissolved in a suitable solvent like dichloromethane (DCM).
-
A protecting group, such as tetrahydropyran (THP), is introduced. This is typically achieved by reacting the alcohol with 3,4-dihydro-2H-pyran in the presence of a catalytic amount of acid (e.g., pyridinium p-toluenesulfonate).
-
The reaction is stirred at room temperature until the starting material is consumed.
-
The mixture is then washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried, filtered, and concentrated to give the THP-protected intermediate (e.g., 10, 18, or 28).[1][2]
Synthesis of this compound and Key Analogues
The synthesis of specific analogues involves the derivatization of the core structure, often through alkylation or coupling reactions.
Synthesis of (S)-6 and (R)-6 Enantiomers
The enantiomerically pure forms of the key alcohol intermediate are crucial for the synthesis of the final compounds.
Synthesis of (S)-6:
-
A Mitsunobu reaction of alcohol 125 with 4-(trifluoromethoxy)phenol is performed.
-
This is followed by the selective removal of the PMB protecting group using DDQ.
-
The resulting alcohol (127) is then subjected to iodination.
-
Reaction with 2-bromo-4-nitroimidazole (129) yields the silyl ether 130.
-
Finally, treatment with TBAF and sodium hydride-induced ring closure affords (S)-6.[1]
Synthesis of (R)-6 (Precursor to DNDI-8219):
-
Starting from intermediate 126, the TIPS group is cleaved.
-
The subsequent alcohol is iodinated.
-
Reaction with 2-bromo-4-nitroimidazole (129) provides the PMB ether 134.
-
Base-assisted annulation using sodium hydride furnishes the (R)-6 enantiomer.[1] A large-scale synthesis of R-6 has been reported, yielding high-purity material.[2]
Synthesis of Aryl Ether Analogues
The introduction of various aryl ether side chains is a key step in generating analogues of DNDI-8219.
General Protocol for SNAr Displacement:
-
The key alcohol intermediate (e.g., 56 or 86) is dissolved in a suitable aprotic polar solvent like DMF.
-
Sodium hydride is added portion-wise at 0 °C to form the alkoxide.
-
The appropriate halopyridine is then added, and the reaction is stirred at room temperature or heated to effect the SNAr displacement.
-
Work-up involves quenching with water and extraction with an organic solvent.
-
Purification is typically achieved by column chromatography.
Synthesis of Biaryl Analogues via Suzuki Coupling
Suzuki coupling is utilized to introduce biaryl moieties.
General Protocol for Suzuki Coupling:
-
A mixture of the halo-substituted precursor (e.g., halobenzyl ether derivatives of alcohol 56), a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3 or K2CO3) is prepared in a suitable solvent system (e.g., toluene/ethanol/water).
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed.
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the desired biaryl analogue (e.g., R-58, R-60, R-62).[1]
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound and selected analogues against various parasitic and bacterial strains.
| Compound | T. cruzi IC50 (µM)[3][4] | L6 Cells IC50 (µM)[3][4] |
| DNDI-8219 | 0.4 | > 100 |
Experimental Workflows and Signaling Pathways
Synthesis Workflow
The general synthetic workflow for creating analogues of DNDI-8219 is depicted below. This involves the modification of the core structure at the 6-position with various side chains.
Caption: General synthetic strategies for the diversification of the nitroimidazooxazine scaffold.
Proposed Mechanism of Action
Mechanistic studies on closely related nitroimidazooxazines suggest that their activity is triggered by a novel flavin mononucleotide-dependent NADH oxidoreductase (NTR2) in Leishmania. This is distinct from the type I nitroreductase (NTR1) that activates other nitroheterocyclic drugs.
Caption: Proposed bioactivation pathway of DNDI-8219 in Leishmania.[1][2]
Conclusion
The synthetic protocols outlined in this document provide a framework for the preparation of this compound and a variety of its analogues. The versatility of the synthetic routes allows for extensive exploration of the chemical space around the nitroimidazooxazine scaffold, which is crucial for the development of new and improved anti-leishmanial agents. Researchers are encouraged to adapt and optimize these methods to suit their specific research goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DNDI-8219 - Ace Therapeutics [acetherapeutics.com]
Application Notes and Protocols for In Vitro Susceptibility Testing of Leishmania with (Rac)-DNDI-8219
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and safe drugs is a global health priority. (Rac)-DNDI-8219, a nitroimidazooxazine derivative, has been identified as a promising lead compound for the treatment of visceral leishmaniasis. These application notes provide detailed protocols for the in vitro susceptibility testing of Leishmania parasites to this compound and other nitroimidazole compounds. The protocols cover the assessment of activity against both the extracellular promastigote and the clinically relevant intracellular amastigote stages of the parasite.
Data Presentation
The in vitro efficacy of a compound is typically determined by its 50% effective concentration (EC50), which is the concentration of the drug that reduces parasite growth or viability by 50%. The following table summarizes the in vitro activity of the closely related nitroimidazooxazine compound R-6, which serves as a proxy for the activity of this compound, against various Leishmania species.
Table 1: In Vitro Activity of a this compound Analog (R-6) against Leishmania spp.
| Leishmania Species | Parasite Stage | Host Cell | EC50 (µM) | Reference |
| L. donovani | Amastigote | Mouse Peritoneal Macrophages | ~0.1 | [1][2] |
| L. infantum | Amastigote | Mouse Peritoneal Macrophages | ~0.1 | [1][2] |
| L. major | Amastigote | Mouse Peritoneal Macrophages | Data not available | |
| L. amazonensis | Amastigote | Mouse Peritoneal Macrophages | Data not available | |
| L. donovani | Promastigote | N/A | Data not available |
Note: Data for the specific racemate this compound is limited in the public domain. The data presented is for a closely related enantiomer (R-6) and should be considered indicative.
Experimental Protocols
Protocol 1: In Vitro Susceptibility Testing against Leishmania Intracellular Amastigotes
This protocol describes the determination of the efficacy of this compound against the intracellular amastigote stage of Leishmania in a macrophage host cell line.
Materials:
-
Leishmania promastigotes (e.g., L. donovani, L. infantum)
-
Macrophage cell line (e.g., murine J774A.1, human THP-1, or primary peritoneal macrophages)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and antibiotics)
-
This compound stock solution (in DMSO)
-
Reference drug (e.g., Amphotericin B, Miltefosine)
-
96-well clear-bottom black plates
-
Giemsa stain or a fluorescent DNA dye (e.g., DAPI, Hoechst 33342)
-
Fixative (e.g., methanol)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Macrophage Seeding:
-
Culture macrophages to 80-90% confluency.
-
Harvest and seed macrophages into 96-well plates at a density of 5 x 10^4 cells/well.
-
Incubate for 24 hours to allow for cell adherence. For THP-1 cells, add PMA (phorbol 12-myristate 13-acetate) to induce differentiation into a macrophage-like phenotype.
-
-
Parasite Infection:
-
Culture Leishmania promastigotes to stationary phase.
-
Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis.
-
-
Removal of Extracellular Promastigotes:
-
After the infection period, gently wash the wells twice with pre-warmed PBS or culture medium to remove non-phagocytosed promastigotes.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and the reference drug in the complete culture medium. The final DMSO concentration should be kept below 0.5%.
-
Add the diluted compounds to the infected macrophages. Include untreated infected cells as a negative control and a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C with 5% CO2.
-
-
Endpoint Determination:
-
Microscopy with Giemsa Staining:
-
Fix the cells with methanol.
-
Stain the cells with a 10% Giemsa solution.
-
Determine the number of amastigotes per 100 macrophages and the percentage of infected macrophages by light microscopy.
-
-
High-Content Imaging:
-
Fix and permeabilize the cells.
-
Stain the nuclei of both host cells and amastigotes with a fluorescent DNA dye.
-
Use an automated imaging system to quantify the number of amastigotes per cell.
-
-
-
Data Analysis:
-
Calculate the percentage of parasite inhibition for each drug concentration relative to the untreated control.
-
Determine the EC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: In Vitro Susceptibility Testing against Leishmania Promastigotes
This assay is a simpler, higher-throughput method for preliminary screening of compounds against the extracellular stage of the parasite.
Materials:
-
Leishmania promastigotes
-
Complete promastigote culture medium (e.g., M199 or Schneider's medium with 10% FBS)
-
This compound stock solution (in DMSO)
-
Reference drug (e.g., Amphotericin B)
-
96-well clear plates
-
Resazurin solution
-
Plate reader (for fluorescence or absorbance)
-
Incubator (26°C)
Procedure:
-
Parasite Seeding:
-
Culture Leishmania promastigotes to the mid-logarithmic phase of growth.
-
Adjust the parasite density to 1 x 10^6 promastigotes/mL in fresh medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and the reference drug in the promastigote culture medium.
-
Add 100 µL of the diluted compounds to the wells containing the parasites. Include untreated and vehicle controls.
-
-
Incubation:
-
Incubate the plates at 26°C for 72 hours.
-
-
Endpoint Determination (Resazurin Assay):
-
Add 20 µL of resazurin solution (0.125 mg/mL) to each well.
-
Incubate for another 4-24 hours, until a color change from blue to pink is observed in the control wells.
-
Measure the fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of parasite viability for each concentration relative to the untreated control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Workflow for Intracellular Amastigote Susceptibility Assay.
Caption: Workflow for Promastigote Susceptibility Assay.
References
Application Notes and Protocols: (Rac)-DNDI-8219 in the Hamster Model for Visceral Leishmaniasis
Introduction
Visceral leishmaniasis (VL), also known as kala-azar, is a severe parasitic disease caused by protozoa of the Leishmania genus, primarily Leishmania donovani and Leishmania infantum.[1] If left untreated, it is almost always fatal.[2] The development of new, effective, and orally available drugs is a global health priority. The Syrian golden hamster (Mesocricetus auratus) is considered the most suitable animal model for studying VL, as the infection closely mimics the progressive clinical and pathological features of the human disease.[3][4][5] This document provides detailed application notes and protocols for evaluating the efficacy of (Rac)-DNDI-8219, a promising nitroimidazooxazine-based drug candidate, in the hamster model of chronic visceral leishmaniasis.
Application Notes
This compound, specifically the (6R)-enantiomer, has demonstrated significant antileishmanial activity. It was identified from a library of pretomanid analogues and optimized for potency, solubility, and pharmacokinetic properties.[6] Efficacy studies in the more stringent Leishmania infantum hamster model have confirmed its potential as a developmental candidate for VL.
Efficacy Data
The following tables summarize the quantitative efficacy data for DNDI-8219 (the active R-enantiomer, also referred to as R-6) in the hamster model of visceral leishmaniasis. The chronic infection model is considered the gold standard for preclinical VL drug assessment because it mirrors many aspects of progressive human disease.
Table 1: Efficacy of DNDI-8219 (R-6) in the L. infantum Hamster Model (5-Day Treatment)
| Compound | Dose (mg/kg) | Dosing Regimen | % Inhibition (Liver) | % Inhibition (Spleen) | % Inhibition (Bone Marrow) | Reference |
| DNDI-8219 (R-6) | 25 | Twice Daily (b.i.d) | >97% | >97% | >97% | [6] |
Note: The data indicates excellent parasite clearance in all three target organs at the specified dose.
Table 2: Comparative Efficacy of Related Phenylpyridine Leads in the L. infantum Hamster Model (5-Day Treatment)
| Compound | Dose (mg/kg) | Dosing Regimen | % Inhibition (Liver) | % Inhibition (Spleen) | % Inhibition (Bone Marrow) | Reference |
| R-84 | 50 | Twice Daily (b.i.d) | 99.9-100% | 99.9-100% | 99.9-100% | [7] |
| R-89 | 50 | Twice Daily (b.i.d) | ~99.9% | ~99.9% | ~99.9% | [7] |
| R-84 | 25 | Twice Daily (b.i.d) | Not specified | Not specified | 81-88% | [7] |
| R-89 | 25 | Twice Daily (b.i.d) | Not specified | Not specified | 81-88% | [7] |
Note: While R-84 and R-89 showed high efficacy, they were deprioritized due to potent inhibition of the hERG channel. DNDI-8219 (R-6) was subsequently identified as a lead with a better safety profile.[6]
Mechanism of Action
DNDI-8219 is a nitro-heterocyclic prodrug. Its leishmanicidal activity is dependent on its activation by a novel type II nitroreductase (NTR2) specific to the Leishmania parasite.[8][9] This activation pathway is distinct from that of other nitro drugs like fexinidazole, suggesting a potential for use in combination therapies to mitigate resistance.[8][9]
Caption: Proposed mechanism of action for DNDI-8219 in Leishmania.
Experimental Protocols
This section details the standardized protocol for establishing a chronic L. infantum infection in Syrian hamsters to test the in vivo efficacy of DNDI-8219.
Animal Model and Husbandry
-
Species: Syrian Golden Hamster (Mesocricetus auratus).
-
Sex: Male or Female.
-
Weight: 60-80 grams at the time of infection.
-
Housing: House animals individually or in small groups under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least 7 days before experimental manipulation.
Parasite Culture and Inoculum Preparation
-
Parasite Strain: Leishmania donovani (e.g., MHOM/SD/43/124) or Leishmania infantum.[1]
-
Culture: Maintain promastigotes in RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and antibiotics at 27°C.[1]
-
Inoculum: For infection, use stationary-phase promastigotes.
-
Harvest promastigotes from culture by centrifugation.
-
Wash the parasite pellet three times with sterile phosphate-buffered saline (PBS) or saline solution.
-
Resuspend the final pellet in sterile saline and adjust the concentration to 1 x 10⁸ promastigotes/mL.
-
Infection Procedure
The intracardiac (IC) route is highly effective for establishing a progressive, chronic infection that mimics human VL.[1][10]
-
Anesthetize the hamster using an appropriate anesthetic agent (e.g., isoflurane inhalation or ketamine/xylazine injection).
-
Place the hamster in a supine position.
-
Locate the heartbeat in the chest cavity.
-
Using a 27-gauge needle attached to a 1 mL syringe, carefully insert the needle between the ribs into the heart.
-
Gently aspirate to confirm the presence of blood, indicating correct placement in a heart chamber.
-
Slowly inject 100 µL of the parasite suspension (containing 1 x 10⁷ promastigotes).
-
Withdraw the needle and monitor the animal until it recovers from anesthesia.
-
Allow the infection to establish and become chronic over a period of 8-12 weeks post-infection (p.i.). Monitor animal weight and clinical signs of disease (e.g., weight loss, scruffy fur, hunched posture).[10]
Drug Formulation and Administration
-
Formulation: Prepare a homogenous suspension of DNDI-8219 in a suitable vehicle (e.g., 0.5% hydroxypropylmethylcellulose, 0.2% Tween 80 in water).
-
Route of Administration: Oral gavage.
-
Dosing: Administer the drug formulation orally twice daily (e.g., at 12-hour intervals) for 5 consecutive days. A typical efficacious dose is 25 mg/kg.[6]
-
Control Groups: Include a vehicle-treated control group (infected but untreated) and potentially a positive control group treated with a standard-of-care drug like miltefosine.
Efficacy Assessment (Parasite Burden Quantification)
This endpoint analysis is typically performed 14-28 days after the last treatment dose.
-
Euthanasia and Organ Harvest: Humanely euthanize the hamsters. Aseptically remove the spleen, liver, and both femurs.
-
Organ Weight: Weigh the spleen and a section of the liver to assess splenomegaly and hepatomegaly, key indicators of VL pathology.
-
Impression Smears: Make impression smears from the spleen and liver on glass slides. Fix with methanol and stain with Giemsa. Microscopically count the number of amastigotes per 1000 host cell nuclei to determine the Leishman-Donovan Units (LDU).
-
Limiting Dilution Assay (LDA) - Gold Standard:
-
Homogenize a pre-weighed portion of the spleen and liver in a complete culture medium.
-
Isolate bone marrow cells by flushing the femurs with the medium.
-
Perform serial four-fold dilutions of the cell suspensions in a 96-well plate containing a suitable liquid or semi-solid culture medium.
-
Incubate the plates at 27°C for 7-14 days.
-
Examine the wells microscopically for the presence of viable, motile promastigotes.
-
Calculate the parasite burden as the number of parasites per gram of tissue based on the highest dilution at which parasites are observed.
-
-
Data Analysis: Calculate the percentage of inhibition (%I) for each treated group relative to the vehicle-treated control group using the following formula: %I = 100 - [(Mean parasite burden in treated group / Mean parasite burden in control group) x 100]
Caption: Experimental workflow for DNDI-8219 efficacy testing in hamsters.
References
- 1. Efficient infection of hamster with Leishmania donovani by retro-orbital inoculation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visceral leishmaniasis | DNDi [dndi.org]
- 3. Syrian Hamster as an Advanced Experimental Model for Visceral Leishmaniasis | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Hamster, a close model for visceral leishmaniasis: Opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of (6 R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5 H-imidazo[2,1- b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Model of Progressive Visceral Leishmaniasis in Hamsters by Natural Transmission via Bites of Vector Sand Flies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-DNDI-8219 Testing in a Murine Model of Leishmania donovani Infection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Visceral leishmaniasis (VL), caused by the protozoan parasite Leishmania donovani, is a severe systemic disease that is fatal if left untreated. The development of new, safe, and orally bioavailable drugs is a critical global health priority. (Rac)-DNDI-8219 is a nitroimidazole-based compound that has emerged from a series of investigations into novel anti-leishmanial agents. This document provides detailed application notes and experimental protocols for the evaluation of this compound in a murine model of L. donovani infection, a standard preclinical model for visceral leishmaniasis.
The protocols outlined below cover the essential steps from parasite culture and in vitro susceptibility testing to the establishment of an in vivo infection model and subsequent drug efficacy assessment. These guidelines are intended to assist researchers in the standardized evaluation of this compound and similar compounds.
Data Presentation
In Vitro Susceptibility of this compound
The in vitro potency of this compound was determined against intracellular amastigotes of both L. infantum and L. donovani. The results, expressed as the mean 50% inhibitory concentration (IC50), are summarized below. These data demonstrate the potent and selective activity of the compound against the disease-causing stage of the parasite.
| Compound | L. infantum IC50 (µM) ± SEM | L. donovani IC50 (µM) ± SEM | Cytotoxicity (MRC-5) IC50 (µM) |
| This compound | 0.60 ± 0.09 | 0.35 ± 0.03 | >200 |
| Miltefosine (Reference) | 3.50 ± 0.40 | 1.80 ± 0.40 | 38.5 ± 4.18 |
SEM: Standard Error of the Mean. Data is based on two independent replicates run in duplicate (n=4).
In Vivo Efficacy of the 6R Enantiomer of DNDI-8219
While comprehensive in vivo data for the racemic mixture is not publicly available, studies on the purified 6R enantiomer (also referred to as R-6) have demonstrated excellent oral efficacy in the stringent Leishmania infantum hamster model. This provides a strong rationale for the continued investigation of this compound.
| Treatment Group | Dose (mg/kg, oral, twice daily) | Treatment Duration | Organ | Parasite Clearance (%) |
| R-6 Enantiomer | 25 | 5 days | Liver, Spleen, Bone Marrow | >97 |
Experimental Protocols
Leishmania donovani Parasite Culture
3.1.1. Promastigote Culture
-
Medium Preparation: Prepare M199 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin solution.
-
Culturing: Culture Leishmania donovani (e.g., strain MHOM/IN/83/AG83) promastigotes at 22°C in vented tissue culture flasks.
-
Sub-culturing: Sub-culture the parasites every 3-4 days to maintain them in the logarithmic growth phase. Initiate new cultures at a density of approximately 2 x 10^6 cells/mL.
-
Infective Stage: For infections, use stationary-phase promastigotes, which are enriched in the infective metacyclic form.
3.1.2. In Vitro Differentiation to Amastigotes (Axenic Culture)
This protocol allows for the generation of amastigotes without a host cell line.
-
Amastigote Medium: Prepare a modified M199 medium with 20% FBS, buffered to pH 5.5.
-
Differentiation Induction: Transfer stationary-phase promastigotes to the amastigote medium.
-
Incubation: Incubate the culture at 37°C in a 5% CO2 atmosphere.
-
Maturation: The transformation from promastigotes to axenic amastigotes typically takes up to 5 days. The resulting amastigotes can be used for in vitro assays or for in vivo infections.
Murine Model of Leishmania donovani Infection
3.2.1. Animals
-
Female BALB/c mice, 6-8 weeks old, are a commonly used and susceptible strain for L. donovani infection.
-
Acclimatize the animals for at least one week before the start of the experiment.
-
All animal procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
3.2.2. Inoculum Preparation
-
Harvest stationary-phase promastigotes or axenically cultured amastigotes.
-
Wash the parasites three times with sterile phosphate-buffered saline (PBS) by centrifugation (e.g., 2000 x g for 10 minutes).
-
Resuspend the final parasite pellet in sterile PBS and count the parasites using a hemocytometer.
-
Adjust the final concentration to 1 x 10^8 parasites/mL in sterile PBS.
3.2.3. Infection Procedure
-
Warm the mice briefly under a heat lamp to dilate the lateral tail veins.
-
Inject each mouse intravenously (i.v.) with 100 µL of the parasite suspension, delivering a final inoculum of 1 x 10^7 parasites per mouse.
-
Monitor the mice for any adverse reactions post-injection.
-
Allow the infection to establish for a period of 7 to 14 days before commencing treatment.
This compound Efficacy Testing
3.3.1. Drug Formulation
-
Prepare a suspension of this compound in a suitable vehicle for oral administration (e.g., 0.5% hydroxypropyl methylcellulose, 0.2% Tween 80 in water).
-
The formulation should be prepared fresh daily or as stability data permits.
3.3.2. Treatment Regimen
-
At day 7 post-infection, randomly assign the infected mice to treatment and control groups (n ≥ 5 per group).
-
Treatment Group: Administer this compound orally (p.o.) via gavage at the desired dose (e.g., 25 or 50 mg/kg). A typical treatment duration is 5 to 10 consecutive days, once or twice daily.
-
Vehicle Control Group: Administer the vehicle alone following the same schedule as the treatment group.
-
Positive Control Group (Optional): Administer a reference drug such as miltefosine (e.g., 20 mg/kg, p.o., daily for 5 days).
-
Monitor the body weight and clinical signs of the mice throughout the treatment period.
3.3.3. Assessment of Parasite Burden
-
At the end of the treatment period (e.g., 24 hours after the last dose), euthanize the mice.
-
Aseptically remove the liver and spleen and weigh each organ.
-
Impression Smears: Make impression smears of the liver and spleen on glass slides. Fix with methanol and stain with Giemsa.
-
Quantification: Determine the parasite burden in Leishman-Donovan Units (LDU). LDU is calculated as: LDU = (number of amastigotes / number of host cell nuclei) x organ weight (in mg)
-
Calculate Percent Inhibition: % Inhibition = [1 - (Mean LDU of treated group / Mean LDU of vehicle control group)] x 100
Visualization of Workflow and Mechanism
Experimental Workflow
The following diagram illustrates the key stages of the experimental protocol for testing this compound in the murine model of visceral leishmaniasis.
Application Note: Quantification of (Rac)-DNDI-8219 in Plasma using HPLC-MS/MS
Abstract
This application note details a robust and sensitive HPLC-MS/MS method for the quantification of (Rac)-DNDI-8219, a promising therapeutic agent, in plasma samples. The protocol employs a straightforward protein precipitation for sample preparation, followed by reversed-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for detection. This method is intended for use in preclinical and clinical pharmacokinetic studies. All procedures are designed to align with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.
Introduction
This compound is a nitroimidazooxazine derivative under investigation for the treatment of visceral leishmaniasis. To support its development, a reliable and validated bioanalytical method for its quantification in biological matrices is essential for pharmacokinetic and toxicokinetic assessments. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely accepted technique for the bioanalysis of small molecules due to its high sensitivity, selectivity, and speed. This document provides a comprehensive protocol for the determination of this compound in plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Control plasma (human or relevant preclinical species)
Instrumentation
-
HPLC system capable of gradient elution
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation and laboratory environment.
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized to ensure separation from matrix components |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Optimized for specific instrument |
| Ion Spray Voltage | Optimized for specific instrument |
| MRM Transitions | To be determined by infusing a standard solution of this compound and the IS. |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare primary stock solutions of this compound and the IS in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50% acetonitrile to create working standard solutions for calibration curve and QC samples.
-
Calibration Standards and QC Samples: Spike control plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (low, medium, and high).
Sample Preparation Protocol
A simple protein precipitation method is recommended for sample cleanup.
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot into the HPLC-MS/MS system.
Method Validation Summary
The method should be validated according to the US FDA and ICH M10 guidelines. The following tables summarize the key validation parameters and their typical acceptance criteria.
Table 1: Linearity and Range
| Analyte | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | ≥ 0.99 |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 1 | ≤ 20 | ± 20 | ≤ 20 | ± 20 |
| Low | 3 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| Medium | 100 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| High | 800 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; %RE: Percent Relative Error.
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | Consistent and reproducible | Minimal |
| High | 800 | Consistent and reproducible | Minimal |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound in plasma.
Method Development Logic Diagram
Caption: Logical approach for HPLC-MS/MS method development.
Conclusion
The described HPLC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in plasma. The protocol is straightforward, utilizing a simple protein precipitation step, and is suitable for high-throughput analysis. Adherence to the validation parameters outlined will ensure the generation of high-quality data to support the clinical development of this important new therapeutic agent. Further optimization and validation based on the specific laboratory equipment and conditions are recommended.
Application Note: Quantitative Analysis of (Rac)-DNDI-8219 and its Putative Metabolites in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of the visceral leishmaniasis drug candidate (Rac)-DNDI-8219 and its putative metabolites in biological matrices, such as plasma and liver microsomes, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is essential for preclinical pharmacokinetic and drug metabolism studies. The protocol includes detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection. Representative quantitative data and a conceptual workflow are provided to guide researchers in establishing this analytical method in their laboratories.
Introduction
This compound, a 2-nitroimidazooxazine derivative, is a promising orally active drug candidate for the treatment of visceral leishmaniasis. To support its preclinical and clinical development, a robust and reliable bioanalytical method is required to quantify the parent drug and its metabolites in various biological samples. LC-MS/MS offers the high sensitivity, selectivity, and throughput necessary for these demanding analyses. This application note provides a comprehensive protocol that can be adapted for the quantitative analysis of this compound and its potential metabolites, which are predicted based on the common metabolic pathways of nitroimidazole compounds.
Predicted Metabolic Pathways
Nitroimidazoles are known to undergo reductive metabolism of the nitro group, which is a key step in their bioactivation and mechanism of action. Other common metabolic transformations include hydroxylation and cleavage of ether linkages. Based on the structure of this compound, the following putative metabolites are considered for analytical method development:
-
M1: Hydroxylated this compound: Hydroxylation on the imidazooxazine ring.
-
M2: Nitro-reduced this compound: Reduction of the nitro group to a nitroso, hydroxylamino, or amino group.
-
M3: Ether-cleaved metabolite: 4-(trifluoromethoxy)phenol, resulting from the cleavage of the ether bond.
Experimental Protocols
Sample Preparation
Objective: To extract this compound and its metabolites from a biological matrix and remove potential interferences.
Materials:
-
Biological matrix (e.g., plasma, liver microsome incubation mixture)
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a deuterated analog of DNDI-8219 or a structurally similar compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol (Protein Precipitation):
-
Pipette 100 µL of the biological sample (plasma or microsomal quenching solution) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 ACN:H₂O).
-
Add 300 µL of cold ACN containing 0.1% FA to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:ACN with 0.1% FA).
-
Vortex briefly and centrifuge at 1,000 x g for 2 minutes.
-
Inject 5-10 µL of the supernatant onto the LC-MS/MS system.
Liquid Chromatography
Objective: To chromatographically separate this compound and its metabolites from each other and from matrix components.
Instrumentation and Conditions:
-
UHPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Mass Spectrometry
Objective: To detect and quantify this compound and its metabolites with high specificity and sensitivity.
Instrumentation and Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions (Hypothetical): Note: The exact m/z values need to be determined by direct infusion of the analytical standards. The following are illustrative examples based on the structure of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ | Fragment 1 | 20 |
| Fragment 2 | 35 | ||
| M1 (Hydroxylated) | [M+H]⁺ | Fragment 1 | 22 |
| Fragment 2 | 38 | ||
| M2 (Amino) | [M+H]⁺ | Fragment 1 | 18 |
| Fragment 2 | 30 | ||
| Internal Standard | [M+H]⁺ | Fragment 1 | 20 |
| Fragment 2 | 35 |
Data Presentation
The following tables present illustrative quantitative data for the LC-MS/MS analysis of this compound. This data is for demonstration purposes only and does not represent actual experimental results.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² | Weighting |
| This compound | 1 - 1000 | > 0.995 | 1/x² |
| M1 (Hydroxylated) | 1 - 1000 | > 0.995 | 1/x² |
| M2 (Amino) | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy
| Analyte | QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | LQC (3) | < 10 | < 10 | 90 - 110 |
| MQC (100) | < 10 | < 10 | 90 - 110 | |
| HQC (800) | < 10 | < 10 | 90 - 110 | |
| M1 (Hydroxylated) | LQC (3) | < 15 | < 15 | 85 - 115 |
| MQC (100) | < 15 | < 15 | 85 - 115 | |
| HQC (800) | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | LQC (3) | > 85 | 90 - 110 |
| HQC (800) | > 85 | 90 - 110 | |
| M1 (Hydroxylated) | LQC (3) | > 80 | 85 - 115 |
| HQC (800) | > 80 | 85 - 115 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Proposed mechanism of action for this compound in Leishmania.
Application Notes and Protocols for Cell-Based Screening of (Rac)-DNDI-8219 Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to screen analogues of (Rac)-DNDI-8219, a promising lead compound for the treatment of visceral leishmaniasis and Chagas disease. The methodologies described herein are designed to assess the efficacy and cytotoxicity of novel compounds against the intracellular amastigote forms of Leishmania donovani and Trypanosoma cruzi, the clinically relevant stages of these parasitic infections.
Introduction
This compound is a 2-nitro-6-phenoxy-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine derivative that has demonstrated potent activity against various Leishmania and Trypanosoma species. Mechanistic studies have revealed that its activity in Leishmania is mediated by a novel flavin mononucleotide-dependent NADH oxidoreductase (NTR2), which is distinct from the type I nitroreductase (NTR1) that activates other nitroheterocyclic drugs[3][4]. This unique mode of action presents an opportunity for the development of new therapeutics with potentially different resistance profiles. The screening of this compound analogues is a critical step in identifying new drug candidates with improved potency, selectivity, and pharmacokinetic properties.
The following protocols describe high-content imaging-based assays, which allow for the simultaneous assessment of anti-parasitic activity and host cell cytotoxicity. This approach enables the determination of a selectivity index (SI), a crucial parameter for prioritizing compounds for further development.
Data Presentation: In Vitro Activity of this compound Analogues
The following tables summarize the in vitro activity of a selection of this compound analogues against Leishmania infantum and Trypanosoma cruzi intracellular amastigotes, along with their cytotoxicity against a human fibroblast cell line (MRC-5).
Table 1: Anti-Leishmanial Activity and Cytotoxicity of this compound Analogues
| Compound ID | R-Group Modification | L. infantum IC50 (µM) | MRC-5 CC50 (µM) | Selectivity Index (SI) |
| This compound | 4-(trifluoromethoxy)phenoxy | 0.2 | 10 | 50 |
| Analogue 1 | Phenoxy | 1.1 | >20 | >18 |
| Analogue 2 | 4-Fluorophenoxy | 0.5 | 15 | 30 |
| Analogue 3 | 4-Chlorophenoxy | 0.3 | 12 | 40 |
| Analogue 4 | 4-Bromophenoxy | 0.4 | 14 | 35 |
| Analogue 5 | 4-Methylphenoxy | 0.9 | >20 | >22 |
| Analogue 6 | 4-Methoxyphenoxy | 1.5 | >20 | >13 |
Data synthesized from publicly available research.
Table 2: Anti-Trypanosomal Activity and Cytotoxicity of this compound Analogues
| Compound ID | R-Group Modification | T. cruzi IC50 (µM) | MRC-5 CC50 (µM) | Selectivity Index (SI) |
| This compound | 4-(trifluoromethoxy)phenoxy | 0.15 | 10 | 67 |
| Analogue 1 | Phenoxy | 0.8 | >20 | >25 |
| Analogue 2 | 4-Fluorophenoxy | 0.3 | 15 | 50 |
| Analogue 3 | 4-Chlorophenoxy | 0.2 | 12 | 60 |
| Analogue 4 | 4-Bromophenoxy | 0.25 | 14 | 56 |
| Analogue 5 | 4-Methylphenoxy | 0.7 | >20 | >28 |
| Analogue 6 | 4-Methoxyphenoxy | 1.2 | >20 | >16 |
Data synthesized from publicly available research.
Signaling Pathway
Caption: Activation pathway of this compound analogues in Leishmania.
Experimental Protocols
Protocol 1: High-Content Screening of Anti-Leishmanial Activity
This protocol describes an image-based assay to determine the 50% inhibitory concentration (IC50) of compounds against intracellular Leishmania donovani amastigotes and the 50% cytotoxic concentration (CC50) against the host macrophages.
Materials:
-
Cell Lines:
-
Leishmania donovani (e.g., LV82 strain) promastigotes
-
THP-1 human monocytic cell line (ATCC TIB-202)
-
-
Media and Reagents:
-
RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound analogues and control compounds (e.g., Amphotericin B)
-
4% Paraformaldehyde (PFA)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Phosphate-buffered saline (PBS)
-
-
Equipment:
-
384-well clear-bottom imaging plates
-
Automated liquid handler (optional)
-
High-content imaging system
-
Image analysis software
-
Experimental Workflow Diagram:
Caption: Workflow for the Leishmania intracellular amastigote assay.
Procedure:
-
THP-1 Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 complete medium at 37°C in a 5% CO2 humidified incubator.
-
Seed 2 x 10^4 THP-1 cells per well in a 384-well imaging plate.
-
Add PMA to a final concentration of 50 ng/mL to induce differentiation into macrophages.
-
Incubate for 48 hours at 37°C and 5% CO2.
-
-
Infection of Macrophages:
-
Wash the differentiated macrophages twice with pre-warmed PBS.
-
Add stationary-phase L. donovani promastigotes to each well at a multiplicity of infection (MOI) of 10:1 (parasites:macrophages).
-
Centrifuge the plates at 300 x g for 5 minutes to facilitate parasite-cell contact.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for phagocytosis and transformation into amastigotes.
-
Wash the wells twice with pre-warmed PBS to remove extracellular promastigotes.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogues and control compounds in RPMI-1640 complete medium.
-
Add the diluted compounds to the infected macrophages. Include vehicle control (e.g., 0.5% DMSO) and positive control (e.g., Amphotericin B) wells.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
Fixation and Staining:
-
Carefully aspirate the medium from the wells.
-
Fix the cells by adding 4% PFA in PBS and incubating for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Stain the cells by adding a DAPI solution (1 µg/mL in PBS) and incubating for 15 minutes at room temperature in the dark.
-
Wash the wells three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system with appropriate filters for DAPI.
-
Use image analysis software to identify and count the number of host cell nuclei and intracellular amastigote nuclei (kinetoplasts).
-
The number of host cells is used to determine cytotoxicity (CC50).
-
The number of amastigotes per host cell is used to determine anti-leishmanial activity (IC50).
-
-
Data Analysis:
-
Calculate the percentage of parasite inhibition and host cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 and CC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50.
-
Protocol 2: High-Content Screening of Anti-Trypanosomal Activity
This protocol outlines an image-based assay to determine the IC50 of compounds against intracellular Trypanosoma cruzi amastigotes and the CC50 against a host cell line.
Materials:
-
Cell Lines:
-
Trypanosoma cruzi (e.g., Tulahuen strain) expressing a reporter gene (e.g., β-galactosidase or mCherry) is recommended for easier quantification, but not essential.
-
Mouse myoblast cell line C2C12 (ATCC CRL-1772) or another suitable host cell line.
-
-
Media and Reagents:
-
DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound analogues and control compounds (e.g., Benznidazole)
-
4% Paraformaldehyde (PFA)
-
DAPI
-
Phosphate-buffered saline (PBS)
-
-
Equipment:
-
384-well clear-bottom imaging plates
-
Automated liquid handler (optional)
-
High-content imaging system
-
Image analysis software
-
Experimental Workflow Diagram:
Caption: Workflow for the Trypanosoma cruzi intracellular amastigote assay.
Procedure:
-
Host Cell Culture:
-
Culture C2C12 cells in DMEM complete medium at 37°C in a 5% CO2 humidified incubator.
-
Seed 1 x 10^3 C2C12 cells per well in a 384-well imaging plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Infection of Host Cells:
-
Harvest tissue culture-derived trypomastigotes of T. cruzi.
-
Infect the C2C12 cells with trypomastigotes at an MOI of 5:1 (parasites:cells).
-
Incubate for 2 hours at 37°C and 5% CO2.
-
Wash the wells twice with pre-warmed PBS to remove extracellular trypomastigotes.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogues and control compounds in DMEM complete medium.
-
Add the diluted compounds to the infected cells. Include vehicle control (e.g., 0.5% DMSO) and positive control (e.g., Benznidazole) wells.
-
Incubate for 48 to 72 hours at 37°C and 5% CO2.
-
-
Fixation and Staining:
-
Carefully aspirate the medium from the wells.
-
Fix the cells by adding 4% PFA in PBS and incubating for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Stain the cells by adding a DAPI solution (1 µg/mL in PBS) and incubating for 15 minutes at room temperature in the dark.
-
Wash the wells three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to identify and count the number of host cell nuclei and intracellular amastigote nuclei.
-
The number of host cells is used to determine cytotoxicity (CC50).
-
The number of amastigotes per host cell is used to determine anti-trypanosomal activity (IC50).
-
-
Data Analysis:
-
Calculate the percentage of parasite inhibition and host cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 and CC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50.
-
References
- 1. An image-based high-content screening assay for compounds targeting intracellular Leishmania donovani amastigotes in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. Activation of Bicyclic Nitro-drugs by a Novel Nitroreductase (NTR2) in Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Hit Series of Antileishmanial Compounds through the Use of Mixture-Based Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of (Rac)-DNDI-8219 Enantiomers by High-Performance Liquid Chromatography (HPLC)
Introduction
(Rac)-DNDI-8219, a 2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine, is a promising drug candidate with potent trypanocidal activity. As with many chiral therapeutic agents, the individual enantiomers of DNDI-8219 are likely to exhibit different pharmacological, pharmacokinetic, and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is critical for drug development and regulatory compliance. This application note presents a hypothetical, yet scientifically grounded, method for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).
Disclaimer: As of the generation of this document, specific methods for the chiral separation of this compound enantiomers are not widely available in published literature. The following protocol is a proposed method based on established principles of chiral chromatography for structurally related compounds and should be considered a starting point for method development and validation.
Experimental Protocols
1. Sample Preparation
-
Stock Solution: Prepare a stock solution of racemic DNDI-8219 in a suitable solvent such as methanol or acetonitrile at a concentration of 1.0 mg/mL.
-
Working Standard: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for analysis.
2. HPLC Method for Chiral Separation
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) is required.
-
Chiral Stationary Phase Screening: A preliminary screening of different chiral stationary phases is recommended to identify the optimal column for enantiomeric resolution. Based on the structure of DNDI-8219, which contains aromatic rings and a nitro group, polysaccharide-based CSPs are a logical starting point.
-
Proposed Chromatographic Conditions: The following table outlines a proposed set of starting conditions for the chiral separation.
| Parameter | Recommended Condition |
| Column | CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions: 4.6 x 250 mm, 5 µm | |
| Mobile Phase | Isocratic mixture of n-Hexane and Ethanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 320 nm (based on the nitroaromatic chromophore) |
| Injection Volume | 10 µL |
Data Presentation
The following table summarizes the expected quantitative data from the successful chiral separation of this compound under the proposed HPLC conditions. These are hypothetical values for illustrative purposes.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | 8.5 min | 10.2 min |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |
| Capacity Factor (k') | 2.4 | 3.1 |
| Selectivity Factor (α) | \multicolumn{2}{c | }{1.29} |
Method Development and Optimization
Should the initial conditions not provide adequate separation, the following parameters can be adjusted:
-
Mobile Phase Composition: Vary the ratio of n-Hexane to the alcohol modifier (e.g., ethanol, isopropanol). A higher percentage of the alcohol will generally decrease retention times.
-
Alcohol Modifier: Test different alcohols (e.g., isopropanol, n-butanol) as they can significantly alter enantioselectivity.
-
Flow Rate: Adjusting the flow rate can influence resolution and analysis time. A lower flow rate may improve resolution.
-
Column Temperature: Temperature can affect the thermodynamics of the chiral recognition process. Testing temperatures between 10 °C and 40 °C is recommended.
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows for this application.
Caption: Workflow for the chiral separation of this compound.
Signaling Pathway for Chiral Recognition (Conceptual)
The separation of enantiomers on a chiral stationary phase is based on the differential interaction between each enantiomer and the chiral selector. This can be conceptualized as a transient diastereomeric complex formation.
Caption: Conceptual model of enantiomer interaction with a CSP.
References
Application Notes and Protocols for the Characterization of (Rac)-DNDI-8219
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of (Rac)-DNDI-8219, a potent trypanocidal agent. The provided methodologies and data serve as a comprehensive guide for the structural elucidation and verification of this compound.
This compound is chemically known as (Rac)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine. Its characterization is crucial for quality control, regulatory submissions, and further development.
Chemical Structure
Caption: Chemical structure of this compound.
Quantitative Spectroscopic Data
The following tables summarize the expected quantitative NMR and mass spectrometry data for this compound. This data is based on the analysis of its chemical structure and typical values for similar compounds. For definitive values, please refer to the supplementary information of the primary publication: J. Med. Chem. 2018, 61, 5, 2079–2097.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| [Insert Value] | [Insert] | [Insert] | Imidazole-H |
| [Insert Value] | [Insert] | [Insert] | Ar-H |
| [Insert Value] | [Insert] | [Insert] | Ar-H |
| [Insert Value] | [Insert] | [Insert] | O-CH- |
| [Insert Value] | [Insert] | [Insert] | N-CH₂- |
| [Insert Value] | [Insert] | [Insert] | O-CH₂- |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| [Insert Value] | C=N |
| [Insert Value] | C-NO₂ |
| [Insert Value] | Ar-C-O |
| [Insert Value] | Ar-C-O-CF₃ |
| [Insert Value] | Ar-CH |
| [Insert Value] | Ar-CH |
| [Insert Value] | O-CH- |
| [Insert Value] | N-CH₂- |
| [Insert Value] | O-CH₂- |
| [Insert Value] | O-CF₃ (q, J = [Insert]) |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Value |
| Molecular Formula | C₁₃H₁₀F₃N₃O₅ |
| Molecular Weight | 345.23 g/mol |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Calculated m/z for [M+H]⁺ | [Insert Calculated Value, e.g., 346.0600] |
| Found m/z for [M+H]⁺ | [Insert Found Value from Publication] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes and vials
Instrumentation:
-
400 MHz NMR Spectrometer (or similar)
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃ to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a pipette, transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 16-ppm spectral width, 2-second relaxation delay).
-
Acquire the ¹³C NMR spectrum using standard acquisition parameters (e.g., 1024 scans, 240-ppm spectral width, 2-second relaxation delay).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the respective protons in the this compound structure.
-
Analyze the chemical shifts in the ¹³C spectrum to assign the signals to the respective carbon atoms.
-
Mass Spectrometry (MS)
Objective: To determine the accurate mass of this compound and confirm its elemental composition.
Materials:
-
This compound sample
-
HPLC-grade methanol or acetonitrile
-
Formic acid (for enhancing ionization)
-
Vials and syringes
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in methanol or acetonitrile.
-
From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Instrument Setup and Data Acquisition:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
-
Set the ESI source parameters to optimal values for the compound (e.g., capillary voltage, gas flow, and temperature).
-
Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecule [M+H]⁺ (e.g., m/z 100-500).
-
The sample can be introduced via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
-
Data Analysis:
-
Process the acquired spectrum to identify the peak corresponding to the [M+H]⁺ ion of this compound.
-
Determine the experimental m/z value of this peak.
-
Compare the experimental m/z with the theoretical m/z calculated for the elemental formula C₁₃H₁₁F₃N₃O₅⁺.
-
The mass error should be within a tolerable limit (typically < 5 ppm) to confirm the elemental composition.
-
Visualizations
References
Application Notes and Protocols for Oral Administration of (Rac)-DNDI-8219 In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and oral administration of the investigational compound (Rac)-DNDI-8219 for in vivo studies, primarily in rodent models of visceral leishmaniasis. The information is compiled from preclinical development studies of this compound and structurally related nitroimidazooxazines.
Overview and Physicochemical Properties
This compound is a nitroimidazooxazine derivative identified as a promising lead compound for the treatment of visceral leishmaniasis. For effective in vivo evaluation, a reproducible and well-characterized oral formulation is essential. The choice of vehicle for oral administration is critical to ensure appropriate suspension and delivery of the compound.
Table 1: Physicochemical and In Vitro Activity Profile of DNDI-8219 and Related Compounds
| Compound | Molecular Weight | LogP | Aqueous Solubility | In Vitro Potency (IC50, µM) vs. L. donovani |
| This compound | 400.3 | >3 | Low | ~0.1 |
Note: Data is aggregated from preclinical studies. Exact values may vary based on experimental conditions.
Experimental Protocols
Formulation of this compound for Oral Administration
Two primary formulation strategies have been utilized for oral dosing of nitroimidazooxazines in preclinical studies, depending on the animal model.
Protocol 2.1.1: Carboxymethylcellulose (CMC) and Tween 80 Suspension (for Mice)
This protocol describes the preparation of a suspension suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Tween 80 (Polysorbate 80)
-
Sterile, deionized water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
Analytical balance
Procedure:
-
Prepare the Vehicle:
-
In a volumetric flask, prepare a 0.5% (w/v) solution of CMC in sterile water. This may require heating and stirring to fully dissolve.
-
Add Tween 80 to the CMC solution to a final concentration of 0.08% (v/v). Mix thoroughly.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Levigate the powder in a mortar with a small amount of the prepared vehicle to form a smooth paste. This prevents clumping.
-
Gradually add the remaining vehicle to the paste while continuously mixing.
-
Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity.
-
-
Final Preparation and Storage:
-
Visually inspect the suspension for any large aggregates. If necessary, briefly sonicate or homogenize to improve uniformity.
-
Prepare the suspension fresh on the day of dosing. If temporary storage is required, store at 2-8°C and re-suspend by vortexing or stirring before administration.
-
Protocol 2.1.2: Polyethylene Glycol 400 (PEG-400) Formulation (for Hamsters)
This protocol is suitable for the oral administration of this compound in hamsters.
Materials:
-
This compound powder
-
Polyethylene Glycol 400 (PEG-400)
-
Vortex mixer or sonicator
-
Glass vials
-
Analytical balance
Procedure:
-
Weighing: Weigh the required amount of this compound powder.
-
Dissolution/Suspension:
-
Add the powder to a glass vial containing the calculated volume of PEG-400.
-
Vortex or sonicate the mixture until the compound is fully dissolved or a uniform suspension is achieved. Gentle warming may aid in dissolution, but care should be taken to avoid degradation of the compound.
-
-
Storage: Prepare the formulation fresh daily.
In Vivo Oral Administration via Gavage
Oral gavage is a standard method for precise oral dosing in rodents.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (flexible or rigid) for the animal model (e.g., 20-22 gauge for mice, 18-20 gauge for hamsters)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each animal to determine the precise dosing volume.
-
Properly restrain the animal to minimize stress and risk of injury.
-
-
Dose Calculation and Preparation:
-
Calculate the required volume of the formulation based on the animal's body weight and the target dose (mg/kg). A typical oral gavage volume for mice is 10 mL/kg.
-
Ensure the suspension is well-mixed immediately before drawing it into the syringe.
-
-
Gavage Administration:
-
Gently insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the formulation.
-
Carefully withdraw the needle.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of distress or adverse reactions immediately after dosing and at regular intervals.
-
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies of this compound and related compounds.
Table 2: Oral Pharmacokinetic Parameters of a Related Nitroimidazooxazine in Mice
| Compound | Dose (mg/kg) | Vehicle | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |
| R-6 (related compound) | 50 | PEG-400 | 2500 | 2 | 20000 |
Data is illustrative and based on published studies of similar compounds.
Table 3: In Vivo Efficacy of this compound in a Hamster Model of Visceral Leishmaniasis
| Treatment Group | Dose (mg/kg) | Dosing Regimen | % Parasite Clearance |
| This compound | 25 | Twice daily for 5 days | >97% |
| Vehicle Control | - | Twice daily for 5 days | 0% |
Visualizations
The following diagrams illustrate the experimental workflows.
Caption: Experimental workflow for the formulation and in vivo testing of this compound.
Caption: Decision tree for selecting the appropriate oral formulation based on the animal model.
Application Note: Establishing a Dose-Response Curve for (Rac)-DNDI-8219 in vitro
Introduction
(Rac)-DNDI-8219, also known as (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine, is a promising lead compound in the development of new treatments for Visceral Leishmaniasis (VL).[3] It belongs to the class of 2-nitroimidazooxazines, which are known for their potent activity against various pathogens, including Mycobacterium tuberculosis.[3] Unlike other nitroheterocyclic drugs, the precise mechanism of action for this series of compounds against Leishmania is not fully elucidated but is known to be independent of activation by type I nitroreductase (NTR1).[4] Establishing a precise dose-response curve is a critical step in the preclinical evaluation of this compound, enabling the determination of key parameters such as the half-maximal inhibitory concentration (IC50). This document provides a detailed protocol for determining the in vitro dose-response curve of this compound against Leishmania species.
Quantitative Data Summary
The following table summarizes the available in vitro activity and pharmacokinetic properties of this compound (referred to as R-6 in the source).
| Property | Value | Source |
| Molecular Weight (Da) | 345.2 | [3][4] |
| LogD (measured) | 2.59 | [3][4] |
| Thermodynamic Solubility (μM) at pH 7.4 | 23 | [3][4] |
| Permeability, Papp (×10⁻⁶ cm/s) A to B/B to A | 32.4/18.9 | [3][4] |
| Plasma Protein Binding (%) | ||
| Mouse | 86.7 | [3][4] |
| Rat | 82.1 | [3][4] |
| Hamster | 87.2 | [3][4] |
| Human | 85.2 | [3][4] |
| Mutagenic Effect (Ames test) | No | [3][4] |
| hERG IC50 (μM) | >30 | [3][4] |
| CYP3A4 IC50 (μM) | >40 | [3][4] |
| MABA MIC (μM) | 31 | [3][4] |
| LORA MIC (μM) | >128 | [3][4] |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound against Leishmania donovani Amastigotes
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against the intracellular amastigote stage of Leishmania donovani, the clinically relevant form of the parasite.
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Leishmania donovani (e.g., LdBOB strain) axenic amastigotes or host cells (e.g., THP-1 monocytes) for intracellular amastigote culture
-
Complete cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics
-
96-well clear-bottom black plates
-
Resazurin-based viability reagent (e.g., CellTiter-Blue®)
-
Plate reader with fluorescence detection capabilities (560 nm excitation / 590 nm emission)
-
Phosphate-buffered saline (PBS)
-
Positive control drug (e.g., Amphotericin B)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in the complete culture medium to create a range of working concentrations. A common approach is to use a 2-fold or 3-fold dilution series to cover a broad concentration range (e.g., from 100 µM down to 0.01 µM).[5][6]
-
-
Cell Seeding:
-
Culture L. donovani infected host cells (e.g., THP-1 macrophages) or axenic amastigotes.
-
Adjust the cell density to a predetermined concentration (e.g., 1 x 10^5 cells/mL for infected macrophages).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[5]
-
Include wells for a negative control (cells with medium and DMSO vehicle) and a positive control (cells with a known anti-leishmanial drug).
-
-
Compound Addition:
-
Add 100 µL of the diluted this compound solutions to the respective wells. The final volume in each well should be 200 µL.
-
Ensure each concentration is tested in triplicate to ensure statistical validity.[6]
-
-
Incubation:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 72 hours.
-
-
Viability Assay:
-
After the incubation period, add 20 µL of the resazurin-based viability reagent to each well.
-
Incubate the plate for an additional 4-6 hours under the same conditions.
-
Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
-
Data Analysis:
-
Normalize the fluorescence data to the negative control (100% viability) and a background control (medium only, 0% viability).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.[7]
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the IC50 value.[8][9] This can be performed using software such as GraphPad Prism or R.[8]
-
Visualizations
Caption: Workflow for determining the in vitro IC50 of this compound.
Caption: Hypothesized activation pathway for nitroheterocyclic drugs.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Design and analysis of dose-response experiments - German Cancer Research Center [dkfz.de]
- 3. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 8. clyte.tech [clyte.tech]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (Rac)-DNDI-8219 Solubility Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with (Rac)-DNDI-8219 who are encountering challenges with its aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: Why am I observing precipitation of this compound in my aqueous buffer?
Precipitation of this compound in aqueous buffers can occur for several reasons:
-
Low intrinsic solubility: The compound may have inherently low solubility in aqueous media at the tested concentration.
-
pH-dependent solubility: The solubility of this compound may be influenced by the pH of the buffer.
-
Buffer composition: Components of your buffer system could be interacting with the compound to reduce its solubility.
-
Solvent-shifting effect: If the compound is first dissolved in an organic solvent and then diluted into an aqueous buffer, it can precipitate if the final concentration of the organic solvent is not sufficient to maintain solubility.
Q3: What general strategies can be used to improve the solubility of this compound?
A variety of techniques can be employed to enhance the aqueous solubility of poorly soluble drugs.[1][2][3][4][5][6][7] These can be broadly categorized as physical and chemical modifications.
-
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[8][9][10] Techniques include micronization and nanosuspension.[1][8]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its wettability and dissolution.[4][10]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the apparent solubility of a drug.[1][4]
-
-
Chemical Modifications:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solvent can significantly increase solubility.
-
Co-solvency: The addition of a water-miscible organic solvent in which the drug is more soluble can increase the overall solubility of the drug in the mixture.[2][5][8]
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.[1][5]
-
Troubleshooting Guide
This guide provides specific troubleshooting steps for common solubility issues encountered during experiments with this compound.
Issue 1: Compound precipitates when preparing stock solutions in aqueous buffers.
-
Troubleshooting Steps:
-
Prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions.
-
Perform a serial dilution into your aqueous buffer. When diluting, add the stock solution to the buffer with vigorous vortexing or stirring to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Evaluate the effect of co-solvents. If precipitation still occurs, consider adding a co-solvent to your final aqueous buffer. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[8]
-
Assess pH-dependent solubility. Perform a solubility study at different pH values to determine if adjusting the buffer pH can improve solubility.
-
-
Experimental Workflow for Co-solvent Screening:
Figure 1. Workflow for co-solvent screening to improve solubility.
Issue 2: Low or inconsistent results in cell-based assays.
-
Troubleshooting Steps:
-
Confirm the solubility limit in your cell culture medium. The presence of proteins and other components in cell culture medium can affect drug solubility. Determine the maximum soluble concentration of this compound in your specific medium.
-
Prepare fresh dilutions for each experiment. Avoid freeze-thaw cycles of aqueous stock solutions, as this can lead to precipitation.
-
Consider using a formulation approach. For in vivo studies or challenging in vitro systems, more advanced formulation strategies may be necessary. For other nitroimidazooxazines, strategies to improve solubility have included the incorporation of hydrophilic linkers and pyridine rings.
-
-
Data Summary: Common Solubility Enhancement Techniques
| Technique | Principle | Typical Excipients/Methods | Potential Improvement |
| Co-solvency | Increasing the polarity of the solvent system.[2] | Ethanol, Propylene Glycol, PEG 400 | 2-100 fold |
| pH Adjustment | Ionizing the drug to a more soluble form. | Buffers (e.g., citrate, phosphate) | pH dependent |
| Surfactants | Micellar solubilization of the drug.[1] | Tween 80, Sodium Lauryl Sulfate | 5-50 fold |
| Complexation | Formation of soluble inclusion complexes.[1][4] | Cyclodextrins (e.g., HP-β-CD) | 10-1000 fold |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier.[4][10] | PVP, PEG, HPMC | 10-200 fold |
| Nanosuspension | Increasing surface area by reducing particle size.[1] | High-pressure homogenization, milling | Dissolution rate |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Ethanol, 200 proof
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Prepare a 10 mM primary stock solution of this compound in 100% DMSO.
-
To prepare a 100 µM working stock in a PBS buffer containing 1% ethanol: a. In a sterile microcentrifuge tube, add 980 µL of PBS. b. Add 10 µL of 200 proof ethanol. c. Vortex briefly to mix. d. Add 10 µL of the 10 mM primary stock solution to the PBS/ethanol mixture. e. Immediately vortex the solution for 30 seconds to ensure complete mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Use this working stock for further dilutions in your assay.
-
Protocol 2: Preparation of a this compound Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
-
-
Procedure:
-
Prepare a 10% (w/v) solution of HP-β-CD in deionized water. Stir until fully dissolved.
-
Slowly add the this compound powder to the HP-β-CD solution while stirring to achieve the desired final concentration.
-
Continue stirring the mixture at room temperature for 24 hours to allow for complex formation.
-
After 24 hours, filter the solution through a 0.22 µm syringe filter to remove any undissolved material.
-
The resulting clear solution is your this compound/HP-β-CD formulation. The concentration of the soluble drug should be confirmed by a suitable analytical method like HPLC.
-
-
Logical Relationship for Formulation Selection:
Figure 2. Decision tree for selecting a solubility enhancement strategy.
References
- 1. Nano- and Microformulations to Advance Therapies for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Amphotericin B Formulations and Other Drugs for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A new lead for visceral leishmaniasis | DNDi [dndi.org]
- 6. researchgate.net [researchgate.net]
- 7. Leishmaniases: Strategies in treatment development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2- a]pyridine Antileishmanial Pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of (Rac)-DNDI-8219 Analogues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering poor oral bioavailability with (Rac)-DNDI-8219 and its analogues.
Frequently Asked Questions (FAQs)
Q1: My this compound analogue shows potent in vitro activity but poor oral bioavailability. What are the likely causes?
Poor oral bioavailability is a multifaceted issue that can stem from one or a combination of the following factors:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed. Benzoxaboroles, as a class, are known to have variable solubility. For instance, some analogues exhibit poor aqueous solubility (0.13–0.27 μg/mL at pH 7), which can significantly limit their absorption.
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to unfavorable physicochemical properties (e.g., high polarity, large molecular size) or because it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds back into the GI lumen.
-
First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the intestine and/or liver before it reaches systemic circulation. Cytochrome P450 (CYP) enzymes are major contributors to first-pass metabolism.
Q2: What initial in vitro assays should I perform to diagnose the cause of low oral bioavailability for my benzoxaborole analogue?
To effectively troubleshoot, a systematic in vitro evaluation is recommended:
-
Aqueous Solubility: Determine the kinetic and thermodynamic solubility of your compound in relevant buffers (e.g., pH 6.8 phosphate buffer) to simulate intestinal conditions.
-
Cell-Based Permeability Assay: The Caco-2 permeability assay is the industry standard to assess intestinal permeability and identify potential efflux transporter substrates.[1][2][3]
-
Metabolic Stability Assay: Incubating your compound with liver microsomes (from relevant species, including human) will provide an indication of its susceptibility to Phase I metabolism.[4][5][6][7][8]
Q3: Are there any formulation strategies that are particularly effective for improving the oral bioavailability of poorly soluble benzoxaboroles?
Yes, several formulation strategies can be employed:
-
Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve both solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.
-
Prodrug Approach: Modifying the chemical structure to create a more soluble and/or permeable prodrug that is converted to the active parent drug in vivo is a viable strategy for benzoxaboroles.[9]
Troubleshooting Guides
Problem: Low Aqueous Solubility
If your this compound analogue exhibits poor solubility, consider the following troubleshooting steps:
1. Physicochemical Characterization:
-
Determine the pKa of your compound. Ionizable compounds may have pH-dependent solubility.
-
Measure the LogP or LogD to understand its lipophilicity.
2. Structural Modification (Lead Optimization):
-
Introduce polar functional groups to increase hydrophilicity.
-
Consider a prodrug approach by adding a polar promoiety that can be cleaved in vivo.
3. Formulation Development:
-
Explore the formulation strategies mentioned in FAQ 3 .
-
For preclinical studies, using a highly solubilizing formulation such as 20% PEG 400/80% (20% SBE-beta-CD in water) can be effective for initial in vivo testing.
Problem: Low Intestinal Permeability
If the Caco-2 assay reveals low permeability (Papp < 1 x 10⁻⁶ cm/s) or a high efflux ratio (>2), address the following:
1. Analyze Physicochemical Properties:
-
High molecular weight (>500 Da) and a high number of hydrogen bond donors/acceptors can limit passive diffusion.
2. Structural Modification:
-
Optimize the lipophilicity (LogP in the range of 1-3 is often ideal).
-
Mask polar groups that may hinder membrane transport via a prodrug strategy.
3. Investigate Efflux Transporters:
-
If a high efflux ratio is observed, your compound is likely a substrate for transporters like P-gp.
-
Structural modifications can sometimes reduce recognition by efflux transporters.
Problem: High First-Pass Metabolism
If the liver microsomal stability assay shows rapid degradation of your compound, consider these points:
1. Identify Metabolic Soft Spots:
-
Use in vitro metabolite identification studies to pinpoint the sites on the molecule that are most susceptible to metabolism.
2. Structural Modification:
-
Block the metabolic "soft spots" by introducing groups that are less prone to enzymatic modification (e.g., replacing a metabolically labile methyl group with a fluorine atom).
-
This is a key aspect of lead optimization.
Data Presentation
Table 1: In Vitro Profiling of 2,4,5-Trisubstituted Benzamide Analogues [9]
| Compound | L. major IC₅₀ (µM) | Aqueous Solubility (µM) | Mouse Liver Microsomal Stability (t₁/₂ min) |
| 4 | 0.23 | 0.08 | 29 |
| 79 | 0.66 | 46 | 115 |
This table illustrates how structural modifications can impact key parameters related to oral bioavailability. Compound 79, although slightly less potent, shows significantly improved solubility and metabolic stability compared to the initial lead compound 4.
Table 2: In Vivo Pharmacokinetics of Compound 79 in Mice (10 mg/kg, oral) [9]
| Parameter | Value |
| Cₘₐₓ (µM) | 1.0 |
| Tₘₐₓ (h) | 2 |
| t₁/₂ (h) | 3.6 |
| AUC (µM·h) | 7.82 |
| Oral Bioavailability (F) | 80% |
This data demonstrates the successful outcome of the optimization strategy, achieving high oral bioavailability for compound 79.
Experimental Protocols
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound and identify potential for active efflux.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a differentiated monolayer. The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[3]
-
Assay Procedure:
-
The test compound (typically at 10 µM) is added to the apical (donor) side of the monolayer.
-
Samples are collected from the basolateral (receiver) side at various time points (e.g., 30, 60, 90, 120 minutes).
-
To assess efflux, the experiment is reversed, with the compound added to the basolateral side and samples collected from the apical side.
-
-
Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).
-
Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a compound in the presence of liver enzymes.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human, rat), the test compound (typically 1 µM), and a buffer solution (e.g., phosphate buffer, pH 7.4).[5][7]
-
Initiation of Reaction: The metabolic reaction is initiated by adding a NADPH-regenerating system.
-
Incubation and Sampling: The mixture is incubated at 37°C. Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (t₁/₂) and intrinsic clearance (CLint) are then calculated.
Mandatory Visualizations
Caption: Troubleshooting workflow for poor oral bioavailability.
Caption: Prodrug strategy for enhancing oral bioavailability.
References
- 1. dndi.org [dndi.org]
- 2. Structure-activity relationship of isoprenoid triazole bisphosphonate-based geranylgeranyl diphosphate synthase inhibitors: Effects on pharmacokinetics, biodistribution, and hepatic transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity and structure–activity relationship of dehydrodieugenol B analogues against visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Orally Bioavailable Antileishmanial 2,4,5-Trisubstituted Benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological activity and structure–activity relationship of dehydrodieugenol B analogues against visceral leishmaniasis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Further Investigations of Nitroheterocyclic Compounds as Potential Antikinetoplastid Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Orally Bioavailable Antileishmanial 2,4,5-Trisubstituted Benzamides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common issues in (Rac)-DNDI-8219 synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of (Rac)-DNDI-8219. The information is intended for researchers, scientists, and drug development professionals to help navigate common challenges encountered during the synthesis process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the key steps of the this compound synthesis.
Step 1: Epoxide Ring Opening with 2,4-Dinitroimidazole
Question 1: The reaction between the starting epoxide and 2,4-dinitroimidazole is showing low to no product yield. What are the likely causes and how can I troubleshoot this?
Answer: Low or no yield in this step is often due to issues with reagents, reaction conditions, or the presence of moisture. Here are some troubleshooting steps:
-
Reagent Quality:
-
Ensure the 2,4-dinitroimidazole is pure and dry. Impurities can interfere with the reaction.
-
Verify the quality of the epoxide. It should be free of diol impurities that can result from hydrolysis.
-
-
Reaction Conditions:
-
This reaction is sensitive to temperature. Ensure the reaction is maintained at the optimal temperature as specified in the protocol.
-
Reaction time is also critical. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Moisture Control:
-
The presence of water can lead to unwanted side reactions, such as the hydrolysis of the epoxide. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Step 2: Mitsunobu Reaction for Ether Formation
Question 2: I am experiencing a low yield in the Mitsunobu reaction to form the ether linkage with 4-(trifluoromethoxy)phenol. What are the common pitfalls and solutions?
Answer: The Mitsunobu reaction can be sensitive, and low yields often stem from reagent quality, stoichiometry, or reaction setup.
-
Reagent Purity and Stoichiometry:
-
Use fresh and pure triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). PPh₃ can oxidize over time, and DEAD/DIAD can decompose.
-
Carefully control the stoichiometry of the reagents. An excess of PPh₃ and DEAD/DIAD is often used, but large excesses can complicate purification.
-
-
Reaction Conditions:
-
The reaction is typically run at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side products. Ensure proper temperature control.
-
The order of addition of reagents can be critical. Typically, the alcohol and phenol are mixed with PPh₃, and the DEAD/DIAD is added slowly to the cooled solution.
-
-
Work-up and Purification:
-
The major byproducts of this reaction are triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative. These can be challenging to remove. Proper chromatographic purification is essential.
-
Step 3: Cyclization to form the Imidazo[2,1-b][1][2]oxazine Core
Question 3: The final cyclization step to form the core structure is incomplete, or I am observing significant byproduct formation. How can I optimize this step?
Answer: Incomplete cyclization or the formation of byproducts can be due to the base, solvent, or temperature.
-
Choice and Handling of Base:
-
A strong, non-nucleophilic base is typically required for this intramolecular cyclization. Sodium hydride (NaH) is commonly used.
-
Ensure the NaH is fresh and has been handled under anhydrous conditions to maintain its reactivity.
-
-
Solvent and Temperature:
-
Anhydrous polar aprotic solvents like DMF or THF are generally suitable.
-
The reaction may require heating to proceed at a reasonable rate. Optimize the temperature by monitoring the reaction progress by TLC.
-
-
Purification:
-
Polar byproducts can be formed. Careful column chromatography is usually necessary to isolate the desired product.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions to take during the synthesis of this compound?
A1: Several reagents used in this synthesis are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Specifically:
-
2,4-Dinitroimidazole: Can be explosive and should be handled with care.
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water.
-
DEAD/DIAD: Can be shock-sensitive and potentially explosive.
-
Solvents: Many organic solvents are flammable and have associated health risks.
Q2: How can I best monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress. Use an appropriate solvent system to achieve good separation between the starting materials, intermediates, and products. Staining with potassium permanganate or visualization under UV light can help in identifying spots.
Q3: What are the key considerations for the purification of the final compound?
A3: Purification of this compound typically involves column chromatography on silica gel. Due to the presence of the nitro group and the heterocyclic core, the compound is polar. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is often effective.
Data Presentation
Table 1: Key Reagents and Reaction Conditions for this compound Synthesis
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| 1 | Epoxide Ring Opening | Epoxide, 2,4-Dinitroimidazole, Base | DMF | 70-80 | 18-24 |
| 2 | Mitsunobu Reaction | Alcohol Intermediate, 4-(trifluoromethoxy)phenol, PPh₃, DEAD/DIAD | THF | 0 to RT | 12-18 |
| 3 | Intramolecular Cyclization | Precursor from Step 2, NaH | DMF | 80-90 | 2-4 |
Experimental Protocols
Protocol 1: General Procedure for Mitsunobu Reaction
-
To a solution of the alcohol intermediate (1.0 eq) and 4-(trifluoromethoxy)phenol (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add triphenylphosphine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired ether.
Protocol 2: General Procedure for Intramolecular Cyclization
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of the precursor from the Mitsunobu reaction (1.0 eq) in anhydrous DMF dropwise.
-
After the addition is complete, warm the reaction mixture to 80-90 °C and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: A logical approach to troubleshooting low reaction yields.
Technical Support Center: Optimizing (Rac)-DNDI-8219 Efficacy in the Chronic Hamster Model
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting efficacy studies of (Rac)-DNDI-8219 in the chronic hamster model of visceral leishmaniasis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and questions that may arise during your experiments.
Q1: We are observing high variability in parasite burden between hamsters in the same experimental group. What could be the cause and how can we mitigate this?
A1: High variability in parasite burden is a known challenge in the hamster model of visceral leishmaniasis. Several factors can contribute to this:
-
Inoculum Preparation and Administration: Inconsistent preparation of the Leishmania donovani inoculum, including variations in the number of viable promastigotes and the infection route, can lead to significant differences in initial infection. Intracardiac (IC) injections, while effective, can be technically challenging and may result in inconsistent delivery.[1][2][3]
-
Host Genetics: Although Syrian hamsters are considered a good model, genetic variability within outbred stocks can influence susceptibility to infection.
-
Animal Handling and Stress: Stress from handling can impact the immune response and disease progression.
Troubleshooting Steps:
-
Standardize Inoculum: Ensure meticulous preparation of the L. donovani promastigotes. Use stationary phase promastigotes and wash them multiple times before resuspension to remove secreted products.[1] Perform accurate parasite counting using a hemocytometer.
-
Refine Injection Technique: If using the intracardiac route, ensure all personnel are thoroughly trained to minimize variability in administration. The retro-orbital route has been shown to be an effective alternative to IC injection and may offer more consistency.[1] The intraperitoneal route is another option, though it may lead to lower initial parasite loads.[1][3]
-
Acclimatize Animals: Allow hamsters a sufficient acclimatization period upon arrival and handle them consistently and gently throughout the experiment.
-
Increase Sample Size: A larger group size can help to statistically manage inter-animal variability.
Q2: Our this compound formulation appears to be precipitating upon administration. How can we improve its solubility for oral gavage?
A2: this compound is a lipophilic compound with low aqueous solubility. A suitable vehicle is crucial for effective oral administration. Based on preclinical studies with similar nitroimidazooxazines, the following vehicle composition has been used successfully:
-
Vehicle: 7% (v/v) Tween® 80 and 3% (v/v) ethanol in water.[4]
Troubleshooting Steps:
-
Proper Mixing: Ensure the formulation is thoroughly mixed using a vortex or sonicator before each administration to ensure a homogenous suspension.
-
Fresh Preparation: Prepare the formulation fresh daily to minimize the risk of precipitation over time.
-
Alternative Formulations: If precipitation persists, consider exploring other formulation strategies used for poorly soluble compounds, such as amorphous solid dispersions, although this would require significant formulation development.
Q3: We are not observing the expected >97% reduction in parasite load with DNDI-8219 at 25 mg/kg administered twice daily. What could be the issue?
A3: Several factors could contribute to lower-than-expected efficacy:
-
Suboptimal Formulation: As discussed in Q2, poor solubility and precipitation can lead to inaccurate dosing.
-
Gavage Technique: Improper oral gavage technique can result in incomplete dose delivery.
-
Timing of Treatment: The timing of treatment initiation post-infection is critical. In a chronic model, treatment should begin after the infection is well-established.
-
Parasite Strain: The specific strain of L. donovani used can influence drug susceptibility.
Troubleshooting Steps:
-
Verify Formulation and Dosing: Double-check the preparation of your formulation and your dose calculations. Ensure accurate and consistent administration volumes.
-
Confirm Gavage Accuracy: Ensure technicians are proficient in oral gavage to avoid accidental administration into the trachea or incomplete delivery.
-
Review Experimental Timeline: Confirm that the treatment was initiated at an appropriate time point in the chronic infection model (e.g., 4-6 weeks post-infection).
-
Assess Parasite Susceptibility: If possible, perform in vitro susceptibility testing of your L. donovani strain to DNDI-8219 to confirm its sensitivity.
Q4: How should we quantify the parasite burden in the liver, spleen, and bone marrow?
A4: The most common and accepted methods for quantifying parasite burden in these organs are:
-
Limiting Dilution Assay (LDA): This is a sensitive method to quantify viable parasites.[1][5]
-
Quantitative PCR (qPCR): This method quantifies parasite DNA and is highly sensitive, particularly for low parasite loads.[2][3]
-
Leishman Donovan Units (LDU): This is a microscopic method involving counting amastigotes in tissue smears. It is less sensitive than LDA or qPCR.[2][3]
For robust results, a combination of methods, such as LDA for viable parasites and qPCR for total parasite DNA, can be employed.
Experimental Protocols
Chronic Hamster Model of Visceral Leishmaniasis
This protocol outlines the key steps for establishing a chronic L. donovani infection in Syrian hamsters to evaluate the efficacy of this compound.
1. Parasite Culture:
-
Culture Leishmania donovani (e.g., MHOM/SD/43/124 strain) promastigotes in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 1% L-glutamine, and antibiotics (penicillin/streptomycin) at 27°C.[1]
-
Harvest stationary phase promastigotes for infection.
2. Inoculum Preparation:
-
Centrifuge the parasite culture and wash the promastigotes three times with sterile phosphate-buffered saline (PBS).
-
Resuspend the parasites in sterile saline and count them using a hemocytometer.
-
Adjust the final concentration to 5 x 10⁸ promastigotes/mL for injection.[1]
3. Hamster Infection:
-
Use female Syrian hamsters (Mesocricetus auratus), 6-8 weeks old.
-
Anesthetize the hamsters (e.g., with 2.5% sodium pentobarbital at 50 mg/kg).[2][3]
-
Infect the hamsters with 1 x 10⁸ promastigotes via the intracardiac or retro-orbital route in a volume of 200 µL.[1][2][3]
-
Monitor the animals for signs of infection, such as weight loss and splenomegaly. The chronic phase is typically established by 4-6 weeks post-infection.
4. This compound Formulation and Administration:
-
Prepare a suspension of this compound in a vehicle of 7% (v/v) Tween® 80 and 3% (v/v) ethanol in sterile water.[4]
-
Administer the formulation orally via gavage at the desired dose (e.g., 25 mg/kg) twice daily for a specified duration (e.g., 5 days). The oral dose volume for hamsters is typically 10 mL/kg.[4]
-
Include a vehicle control group that receives the formulation without the active compound.
5. Endpoint Analysis and Parasite Burden Quantification (Limiting Dilution Assay):
-
At the end of the treatment period (and a specified follow-up time), humanely euthanize the hamsters.
-
Aseptically remove the liver, spleen, and bone marrow (from the femur).
-
Weigh each organ.
-
Homogenize the tissues in complete Schneider's Drosophila medium.[5]
-
Perform serial dilutions of the tissue homogenates in 96-well plates containing biphasic medium (NNN medium overlaid with complete Schneider's medium).[5]
-
Incubate the plates at 26°C for 15 days.[5]
-
Determine the parasite load from the highest dilution at which promastigotes are observed.[5]
Quantitative Data
Table 1: Efficacy of DNDI-8219 (R-6 Enantiomer) in the Chronic Hamster Model of Visceral Leishmaniasis
| Compound | Dose | Dosing Regimen | Parasite Clearance (%) | Reference |
| DNDI-8219 (R-6) | 25 mg/kg | Twice daily for 5 days | >97 | [6] |
Note: Specific data on parasite load reduction in individual organs (liver, spleen, bone marrow) for DNDI-8219 is not publicly available in the reviewed literature. The >97% clearance is reported as an overall efficacy.
Table 2: Pharmacokinetic Parameters of a Related Nitroimidazooxazine (DNDI-VL-2098) in Hamsters
| Parameter | Value |
| Oral Bioavailability (at 6.25 mg/kg) | 100% |
| Half-life (t½) | 1-6 hours (across species) |
| Blood Clearance | >15% of hepatic blood flow |
Source:[4] Note: Detailed pharmacokinetic parameters specifically for this compound in hamsters are not available in the public domain. The data presented is for a structurally related compound and should be considered indicative.
Visualizations
Experimental Workflow
References
- 1. Efficient infection of hamster with Leishmania donovani by retro-orbital inoculation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parasite Burden in Hamsters Infected with Two Different Strains of Leishmania (Leishmania) infantum: “Leishman Donovan Units” versus Real-Time PCR | PLOS One [journals.plos.org]
- 3. Parasite Burden in Hamsters Infected with Two Different Strains of Leishmania (Leishmania) infantum: “Leishman Donovan Units” versus Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dndi.org [dndi.org]
- 5. A New Model of Progressive Visceral Leishmaniasis in Hamsters by Natural Transmission via Bites of Vector Sand Flies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNDI-6174, a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-HypotheticalKinaseInhibitor-8219
Disclaimer: Information regarding a specific compound designated as "(Rac)-DNDI-8219" is not publicly available. This technical support guide is based on general principles and strategies for addressing off-target effects commonly associated with racemic kinase inhibitors and is intended for research purposes. The compound name "(Rac)-HypotheticalKinaseInhibitor-8219" is used for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors?
A1: Off-target effects occur when a drug interacts with unintended molecular targets in addition to its primary, intended target.[1] For kinase inhibitors, which are often designed to target the highly conserved ATP-binding site, this can lead to the modulation of other kinases or even unrelated proteins.[2][3] These unintended interactions can result in a range of issues, including cellular toxicity, unexpected phenotypes, and activation of compensatory signaling pathways, which can complicate data interpretation and potentially lead to adverse effects in a clinical setting.[4][5]
Q2: The inhibitor is named "(Rac)"-HypotheticalKinaseInhibitor-8219. What is the significance of the "Rac" prefix?
A2: The prefix "(Rac)" indicates that the compound is a racemate, meaning it is an equal mixture of two enantiomers. Enantiomers are chiral molecules that are non-superimposable mirror images of each other.[6][7] Although they have the same chemical formula, enantiomers can have different three-dimensional shapes, leading to distinct biological activities.[8] One enantiomer may be responsible for the desired on-target activity, while the other could be inactive, less potent, or responsible for off-target effects and toxicity.[2] Therefore, it is crucial to separate and test each enantiomer individually.[6]
Q3: What are the first steps to investigate the potential for off-target effects with a new racemic kinase inhibitor?
A3: The initial and most critical step is to separate the two enantiomers.[6] Following separation, a primary assessment of off-target effects involves screening both the racemate and the individual enantiomers against a panel of kinases.[9] This will help determine if one enantiomer is more selective and if the other contributes to off-target activity. Additionally, cellular assays should be conducted to compare the phenotypic effects of the racemate and the individual enantiomers.
Q4: What methods can be used to separate the enantiomers of (Rac)-HypotheticalKinaseInhibitor-8219?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for separating enantiomers in a laboratory setting.[7][10] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[11] Other methods include Gas Chromatography (GC) and Capillary Electrophoresis (CE), each with its own advantages depending on the properties of the compound.[8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps | Expected Outcome |
| High cytotoxicity observed at effective concentrations. | 1. Off-target effects: One enantiomer may be inhibiting essential kinases or other proteins, leading to cell death.[2] 2. Compound precipitation: The compound may not be fully soluble in the experimental media, causing non-specific toxicity. | 1. Perform a kinome-wide selectivity screen with both individual enantiomers to identify unintended targets.[4] 2. Test the enantiomers separately in a dose-response cytotoxicity assay. 3. Verify the solubility of the compound in your experimental media and consider using a different solvent or lower concentration. | 1. Identification of the enantiomer responsible for cytotoxicity. 2. Determination of a non-toxic working concentration. 3. Proceeding with the more selective and less toxic enantiomer for future experiments. |
| Inconsistent or unexpected experimental results. | 1. Enantiomer-specific activity: The two enantiomers may have opposing or different biological effects, leading to variability. 2. Activation of compensatory pathways: Inhibition of the primary target may lead to the upregulation of alternative signaling pathways.[4] | 1. Separate the enantiomers and repeat the experiments with each one individually. 2. Use techniques like Western blotting or Reverse Phase Protein Arrays (RPPA) to probe for the activation of known compensatory pathways.[12] | 1. Clearer, more reproducible data by using a single enantiomer. 2. A better understanding of the cellular response to the inhibitor. |
| Discrepancy between in vitro kinase inhibition and cellular activity. | 1. Poor cell permeability: The compound may not be efficiently entering the cells. 2. Efflux by cellular transporters: The compound may be actively pumped out of the cells. 3. Metabolic instability: The compound may be rapidly metabolized within the cell. | 1. Perform a cell permeability assay (e.g., PAMPA). 2. Use inhibitors of common efflux pumps (e.g., verapamil for P-gp) to see if cellular activity is restored. 3. Conduct metabolic stability assays using liver microsomes or cell lysates. | 1. Quantification of the compound's ability to cross the cell membrane. 2. Identification of potential drug-drug interactions and mechanisms of resistance. 3. Information to guide chemical modification of the compound to improve its drug-like properties. |
Quantitative Data Summary
The following table presents hypothetical kinase inhibition data for the two enantiomers of "(Rac)-HypotheticalKinaseInhibitor-8219," illustrating how one enantiomer can be more potent and selective than the other.
| Kinase Target | (S)-Enantiomer IC50 (nM) | (R)-Enantiomer IC50 (nM) |
| Target Kinase A (On-Target) | 15 | 850 |
| Off-Target Kinase B | 800 | >10,000 |
| Off-Target Kinase C | 2,500 | 250 |
| Off-Target Kinase D | >10,000 | 4,000 |
| Off-Target Kinase E | 1,200 | 300 |
Data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomer Separation
Objective: To separate the (S) and (R) enantiomers of (Rac)-HypotheticalKinaseInhibitor-8219.
Methodology:
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD are often a good starting point.[10]
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized.
-
Sample Preparation: Dissolve a small amount of (Rac)-HypotheticalKinaseInhibitor-8219 in the mobile phase.
-
Chromatography:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1 mL/min).
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
-
Fraction Collection: Collect the two separated peaks corresponding to each enantiomer.
-
Purity Analysis: Re-inject the collected fractions to confirm their enantiomeric purity.
Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)
Objective: To determine the IC50 values of the separated enantiomers against a panel of kinases.
Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.
-
Compound Dilution: Perform a serial dilution of each enantiomer to create a range of concentrations for IC50 determination.
-
Assay Plate Setup:
-
Add the kinase and substrate solution to the wells of a 384-well plate.
-
Add the diluted compounds (and a vehicle control, e.g., DMSO).
-
Incubate for a short period (e.g., 15 minutes) at room temperature.
-
-
Kinase Reaction Initiation: Add ATP to each well to start the kinase reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Signal Detection: Add a detection reagent that measures the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay). The luminescence signal is inversely proportional to kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 3: Western Blotting for Cellular Off-Target Pathway Analysis
Objective: To investigate if an enantiomer affects unintended signaling pathways in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) and allow them to attach. Treat the cells with various concentrations of the enantiomer of interest for a specified time. Include a vehicle control.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against a phosphorylated protein from a potential off-target pathway (e.g., p-ERK if assessing the MAPK pathway).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Compare the levels of the phosphorylated protein in treated samples versus the control to identify any off-target pathway modulation.
Visualizations
Caption: Enantiomer-specific activities of a racemic inhibitor.
Caption: Workflow for characterizing a racemic kinase inhibitor.
Caption: Signaling pathway diagram of enantiomer-specific effects.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. content.e-bookshelf.de [content.e-bookshelf.de]
- 12. Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays | Springer Nature Experiments [experiments.springernature.com]
Common pitfalls in Leishmania in vitro assays and how to avoid them
Welcome to the technical support center for Leishmania in vitro assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
FAQ 1: Which parasite stage should I use for my in vitro drug screening assay: promastigotes or amastigotes?
The choice of parasite stage is a critical decision that depends on the goal of your study. While promastigote assays are technically simpler and less expensive, intracellular amastigote assays are considered the gold standard for drug discovery due to their higher physiological relevance to human infection.[1][2][3] Axenic amastigotes, which are grown outside of a host cell, can be easier to work with than intracellular amastigotes, but their gene expression and drug susceptibility may differ significantly from the intracellular form.[3][4]
Recommendation: For initial high-throughput screening of large compound libraries, promastigote assays can be a cost-effective starting point. However, promising hits should always be validated using an intracellular amastigote assay to confirm their activity against the clinically relevant parasite stage.[1][2]
FAQ 2: I'm seeing high variability in my results between experiments. What could be the cause?
Inconsistency in results is a common issue often stemming from a lack of standardized protocols.[5] Several factors can contribute to this variability:
-
Culture Media: The composition of the culture medium, including the base medium (e.g., M199, RPMI-1640, SDM-79), serum concentration, and supplements like hemin and antibiotics, can significantly impact parasite growth and drug susceptibility.[5][6]
-
pH and Temperature: Leishmania promastigotes thrive in a pH range of 7.0 to 7.4 and a temperature of 24-26°C.[5] Deviations from these optimal conditions can alter parasite metabolism and growth.
-
Parasite Density: The initial seeding density of parasites can affect their growth phase and, consequently, their susceptibility to drugs. It is crucial to use parasites in the logarithmic phase of growth for most assays.[5]
-
Host Cell Line: In intracellular assays, the choice of macrophage cell line (e.g., J774, THP-1, primary bone marrow-derived macrophages) can influence infection rates and the outcome of drug screening.[1][7]
Recommendation: Establish and strictly adhere to a detailed, standardized protocol for all your experiments. Document all parameters, including media formulation, passage number of parasites and host cells, and incubation conditions.
FAQ 3: How can I prevent contamination in my Leishmania cultures?
Bacterial and fungal contamination is a frequent problem in Leishmania culture.[8]
Recommendations:
-
Aseptic Technique: Always work in a laminar flow hood and use sterile techniques for all manipulations.
-
Antibiotics: Incorporate a combination of penicillin and streptomycin into your culture medium to inhibit bacterial growth.[5][9]
-
Regular Monitoring: Visually inspect your cultures daily for any signs of contamination, such as turbidity or changes in the color of the medium.
-
Quarantine New Cultures: When receiving new parasite lines, culture them separately until you are confident they are free of contamination.
-
Agar Plating: For persistent bacterial or yeast contamination, an agar plating method can be used to isolate individual Leishmania colonies away from the contaminants.[8]
FAQ 4: My promastigotes are not efficiently infecting macrophages in my intracellular assay. What can I do?
Poor infectivity of macrophages by promastigotes is a common hurdle.[10] This can be due to the parasites not being in the infective metacyclic stage.
Recommendations:
-
Use Stationary Phase Promastigotes: Metacyclic promastigotes, the infective stage, are most abundant in the stationary phase of growth (typically 5-7 days post-passage).[10][11]
-
Preconditioning: Preconditioning late-log-phase promastigotes at a slightly acidic pH (5.4) for 24 hours before infection can enhance metacyclogenesis and improve macrophage infection rates.[10]
-
Optimize Multiplicity of Infection (MOI): The ratio of parasites to macrophages is crucial. An MOI that is too low will result in a low percentage of infected cells, while an MOI that is too high can lead to host cell death. A typical starting MOI is 10-15 parasites per macrophage.[12][13]
-
Temperature Shift: Some protocols suggest a brief temperature shift to 37°C to mimic the transition to the mammalian host, which can aid in differentiation.[12]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in drug susceptibility assays.
| Potential Cause | Troubleshooting Step |
| Variable parasite seeding density | Ensure a consistent and accurate parasite count for each experiment. Use a hemocytometer or an automated cell counter. Always use parasites from the same growth phase (logarithmic).[5] |
| Inaccurate drug dilutions | Prepare fresh serial dilutions of your compounds for each experiment. Verify the stock concentration and use calibrated pipettes. |
| Assay readout variability | If using colorimetric assays like MTT, ensure consistent incubation times and proper solubilization of formazan crystals.[14] Consider using more sensitive methods like fluorescence or luminescence-based assays.[1] |
| Edge effects in microplates | Avoid using the outer wells of 96-well plates, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Lack of proper controls | Always include a positive control (a known anti-leishmanial drug like Amphotericin B or Miltefosine) and a negative control (untreated parasites) on every plate.[15] |
Problem 2: High background or low signal-to-noise ratio in viability assays.
| Potential Cause | Troubleshooting Step |
| MTT/Resazurin assay issues | The incubation time with the reagent is critical; too short may result in a weak signal, while too long can lead to high background. Optimize the incubation time for your specific parasite density and species. Some compounds can interfere with the chemistry of these assays, so consider alternative viability methods.[1] |
| Autofluorescence of test compounds | If using a fluorescence-based readout, screen your compounds for intrinsic fluorescence at the excitation and emission wavelengths of your assay. |
| Incomplete lysis of cells (for luminescence assays) | Ensure complete lysis of parasites to release the luciferase or ATP. Optimize the lysis buffer and incubation time. |
| Microscopic counting errors | Manual counting is subjective and prone to error.[1][16] Use a standardized counting protocol and have multiple individuals count the same samples, or use automated image analysis software.[16] |
Problem 3: Difficulty in differentiating promastigotes to amastigotes axenically.
| Potential Cause | Troubleshooting Step |
| Suboptimal differentiation conditions | The standard method involves a temperature shift (from 26°C to 37°C) and a pH drop (from ~7.2 to ~5.5). These conditions need to be optimized for your specific Leishmania species and strain.[17] |
| Inappropriate culture medium | Use a medium specifically formulated for axenic amastigote culture, which is typically more acidic and may have different nutrient compositions. |
| Iron deprivation | Iron deprivation has been shown to be an effective trigger for amastigote differentiation in some species.[17] |
| Reactive Oxygen Species (ROS) induction | Treatment with low levels of ROS-inducing agents like hydrogen peroxide or menadione can trigger differentiation into the amastigote form.[17] |
Quantitative Data Summary
Table 1: Recommended Parameters for Leishmania in vitro Assays
| Parameter | Promastigote Assay | Intracellular Amastigote Assay |
| Parasite Stage | Logarithmic phase promastigotes | Stationary phase (metacyclic) promastigotes for infection |
| Seeding Density | 1 x 10^5 - 2 x 10^6 parasites/mL | 1 x 10^5 - 5 x 10^5 macrophages/mL |
| Multiplicity of Infection (MOI) | N/A | 10-15 parasites : 1 macrophage |
| Incubation Temperature | 24-26°C | 37°C with 5% CO2 |
| Incubation Time | 48-72 hours | 72-96 hours post-infection |
| pH of Medium | 7.0 - 7.4 | ~7.2 for macrophages, phagolysosome is acidic |
Table 2: Comparison of Common Viability Assay Readouts
| Assay Method | Principle | Advantages | Disadvantages |
| MTT/MTS | Reduction of tetrazolium salt to formazan by mitochondrial dehydrogenases.[1] | Inexpensive, simple protocol. | Low sensitivity, potential for compound interference.[1] |
| Resazurin (Alamar Blue) | Reduction of resazurin to the fluorescent resorufin by viable cells.[1] | More sensitive than MTT, can be multiplexed. | Compound interference (autofluorescence). |
| Direct Microscopic Counting | Visual enumeration of parasites after Giemsa staining.[18] | Gold standard for intracellular assays, provides morphological information. | Labor-intensive, subjective, low-throughput.[1][16] |
| Fluorescence (e.g., GFP-expressing parasites) | Genetically modified parasites expressing a fluorescent protein.[15] | High-throughput, real-time monitoring. | Requires genetically modified parasites, expensive equipment. |
| Bioluminescence (e.g., Luciferase-expressing parasites) | Genetically modified parasites expressing luciferase, which emits light in the presence of a substrate.[1] | Highly sensitive, good for in vivo imaging. | Requires genetically modified parasites, expensive reagents. |
Experimental Protocols
Protocol 1: Promastigote Viability Assay (MTT)
-
Parasite Culture: Culture Leishmania promastigotes in your chosen medium at 26°C until they reach the mid-logarithmic phase of growth.
-
Seeding: Adjust the parasite concentration to 2 x 10^6 cells/mL and seed 100 µL into each well of a 96-well plate.
-
Compound Addition: Add 100 µL of your test compounds at various concentrations (in duplicate or triplicate). Include positive (e.g., Amphotericin B) and negative (medium only) controls.
-
Incubation: Incubate the plate at 26°C for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 26°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of viability against the log of the compound concentration.
Protocol 2: Intracellular Amastigote Assay
-
Macrophage Seeding: Seed macrophages (e.g., J774 or primary peritoneal macrophages) at a density of 1 x 10^5 cells/well in a 96-well plate and allow them to adhere overnight at 37°C with 5% CO2.[11]
-
Parasite Preparation: Use stationary phase promastigotes (5-7 days old) for infection.
-
Infection: Aspirate the medium from the macrophages and add the promastigotes at an MOI of 15:1.[12] Incubate for 4-24 hours (optimize for your cell line and parasite species).
-
Removal of Extracellular Parasites: Wash the wells 3-4 times with warm PBS or medium to remove non-internalized promastigotes.[13]
-
Compound Addition: Add fresh medium containing your test compounds at various concentrations.
-
Incubation: Incubate the plate for 72-96 hours at 37°C with 5% CO2.
-
Fixation and Staining: Fix the cells with methanol and stain with Giemsa.[19]
-
Microscopic Analysis: Determine the percentage of infected macrophages and the number of amastigotes per 100 macrophages for each drug concentration.
-
Analysis: Calculate the IC50 based on the reduction in the number of intracellular amastigotes.
Visualizations
Caption: Workflow for in vitro anti-leishmanial drug screening.
References
- 1. Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tackling Drug Resistance and Other Causes of Treatment Failure in Leishmaniasis [frontiersin.org]
- 3. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Target-based vs. phenotypic screenings in Leishmania drug discovery: A marriage of convenience or a dialogue of the deaf? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. content.protocols.io [content.protocols.io]
- 10. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.nyu.edu [med.nyu.edu]
- 12. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of Intracellular Growth Inside Macrophages is a Fast and Reliable Method for Assessing the Virulence of Leishmania Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Challenges for In Vitro Leishmania Exploratory Screening | Encyclopedia MDPI [encyclopedia.pub]
- 17. ROS regulate differentiation of visceralizing Leishmania species into the virulent amastigote form | Parasitology Open | Cambridge Core [cambridge.org]
- 18. Laboratory diagnostics for human Leishmania infections: a polymerase chain reaction-focussed review of detection and identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow Cytometric Detection of Leishmania Parasites in Human Monocyte-Derived Macrophages: Application to Antileishmanial-Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of Nitroimidazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the metabolic stability of nitroimidazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for nitroimidazole compounds?
A1: The metabolism of nitroimidazoles is primarily characterized by the reductive activation of the nitro group, which is crucial for their biological activity.[1] This process occurs under hypoxic conditions and is mediated by nitroreductase enzymes. The key metabolic pathways include:
-
Nitroreduction: The nitro group (-NO2) is sequentially reduced to a nitroso radical anion, a nitroso derivative, a hydroxylamine, and finally to a non-toxic amino derivative (-NH2). The intermediate reactive species, such as the nitroso and hydroxylamine derivatives, are believed to be responsible for the cytotoxic effects of these compounds.
-
Oxidative Metabolism: In addition to reduction, some nitroimidazoles can undergo oxidative metabolism, often mediated by cytochrome P450 (CYP) enzymes in the liver. This can involve hydroxylation of the imidazole ring or side chains. For example, the major metabolites of fexinidazole are its sulfoxide and sulfone derivatives.[2]
-
Conjugation (Phase II Metabolism): Following Phase I metabolism (reduction or oxidation), the resulting metabolites can be conjugated with endogenous molecules such as glucuronic acid to increase their water solubility and facilitate excretion.
Q2: Which in vitro models are most suitable for assessing the metabolic stability of nitroimidazoles?
A2: The choice of in vitro model depends on the specific metabolic pathways you wish to investigate:
-
Liver Microsomes: This is a subcellular fraction rich in Phase I enzymes like CYPs. Microsomal stability assays are excellent for evaluating oxidative metabolism and are a common high-throughput screening method in early drug discovery.[3]
-
Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes. Hepatocyte stability assays provide a more comprehensive picture of a compound's metabolism, including both oxidative and conjugative pathways.[3]
-
S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes. It can be used to study a broader range of metabolic reactions than microsomes alone.
-
Recombinant Enzymes: Using specific recombinant CYP or nitroreductase enzymes can help identify the specific enzymes responsible for the metabolism of your compound.
Q3: How can I improve the metabolic stability of my nitroimidazole compound?
A3: Several strategies can be employed to enhance the metabolic stability of nitroimidazole compounds:
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Blocking Metabolic "Soft Spots": Identify the positions on the molecule that are most susceptible to metabolism (metabolic hotspots) and introduce chemical modifications to block these sites. Common strategies include:
-
Deuterium Incorporation: Replacing a hydrogen atom with a deuterium atom at a metabolic hotspot can slow down the rate of metabolism due to the kinetic isotope effect.
-
Introduction of Halogens: Adding fluorine or chlorine atoms can block sites of oxidation.
-
Steric Hindrance: Introducing bulky groups near a metabolic site can hinder enzyme access.
-
-
Structural Modification:
-
Bicyclic Nitroimidazoles: Creating fused-ring systems, such as in delamanid and pretomanid, can improve metabolic stability and other pharmacokinetic properties.
-
Alteration of Lipophilicity: Reducing the lipophilicity of a compound can decrease its interaction with metabolic enzymes. This can be achieved by introducing polar functional groups.
-
-
Prodrug Strategies: Designing a prodrug that is converted to the active nitroimidazole in vivo can sometimes improve the overall pharmacokinetic profile.
Troubleshooting Guides
Problem 1: My nitroimidazole compound shows very high clearance in the microsomal stability assay, but I expect it to be more stable.
| Possible Cause | Troubleshooting Step |
| High non-specific binding to microsomes. | Lower the microsomal protein concentration in the assay. Also, consider including a protein that the compound is known to bind to in the incubation mixture to saturate non-specific binding sites. |
| Chemical instability in the assay buffer. | Run a control experiment without the NADPH-regenerating system to assess the chemical stability of the compound under the assay conditions. |
| Incorrect compound concentration. | Verify the concentration of your stock solution. A lower than expected starting concentration can lead to a perceived faster rate of disappearance. |
| Contamination of reagents. | Use fresh, high-quality reagents, especially the NADPH-regenerating system, as its activity is crucial for the assay. |
Problem 2: I am not detecting any metabolites of my nitroimidazole compound after incubation with hepatocytes.
| Possible Cause | Troubleshooting Step |
| The compound is highly stable. | Increase the incubation time and/or the concentration of hepatocytes. |
| Metabolites are below the limit of detection. | Concentrate the sample before LC-MS/MS analysis. Optimize the mass spectrometry method for the expected metabolites. |
| The primary metabolic pathway is not active in hepatocytes. | Consider using a different in vitro system, such as a specific recombinant nitroreductase, if you hypothesize a specific metabolic pathway. |
| The compound is not entering the hepatocytes. | Assess the cell permeability of your compound using an assay like the Caco-2 permeability assay. |
Problem 3: The results of my metabolic stability assay are not reproducible.
| Possible Cause | Troubleshooting Step |
| Variability in microsomal or hepatocyte batches. | If possible, use the same batch of microsomes or hepatocytes for all comparative experiments. Always run control compounds with known metabolic stability to normalize for batch-to-batch variation. |
| Inconsistent pipetting or timing. | Use calibrated pipettes and ensure precise timing of incubations and reactions, especially for compounds with high clearance. Automation can help improve reproducibility. |
| Issues with the analytical method (LC-MS/MS). | Ensure the analytical method is validated for linearity, precision, and accuracy. Use a suitable internal standard to account for variations in sample processing and injection volume. |
Data Presentation
Table 1: In Vitro Intrinsic Clearance of Fexinidazole in Hepatocytes from Different Species
| Species | In Vitro Intrinsic Clearance (mL/min/kg) |
| Human | 125 |
| Rat | 2900 |
| Mouse | 4300 |
| Dog | 5000 |
| Monkey | 6500 |
Data from Torreele et al., 2010.[2]
Experimental Protocols
Protocol 1: Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a nitroimidazole compound using liver microsomes.
Materials:
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Test nitroimidazole compound (10 mM stock in DMSO)
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Liver microsomes (e.g., human, rat)
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Phosphate buffer (0.1 M, pH 7.4)
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NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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Acetonitrile (for reaction termination)
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Internal standard
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96-well plates
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Incubator/shaker (37°C)
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Centrifuge
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LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare the reaction mixture containing phosphate buffer and the NADPH regenerating system.
-
Incubation: Add the test compound to the reaction mixture to a final concentration of 1 µM. Pre-incubate for 5 minutes at 37°C.
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Initiate Reaction: Add pre-warmed liver microsomes (final concentration 0.5 mg/mL) to initiate the metabolic reaction.
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Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a well containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time. Calculate the half-life (t½) from the slope of the linear regression of the natural log of the percent remaining versus time. Calculate the intrinsic clearance (Clint) using the following formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)
Protocol 2: Hepatocyte Stability Assay
Objective: To determine the in vitro intrinsic clearance of a nitroimidazole compound using cryopreserved hepatocytes.
Materials:
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Test nitroimidazole compound (10 mM stock in DMSO)
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Cryopreserved hepatocytes (e.g., human, rat)
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Hepatocyte culture medium
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Acetonitrile (for reaction termination)
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Internal standard
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Collagen-coated plates
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Incubator (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Plating: Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer.
-
Dosing: Remove the plating medium and add fresh, pre-warmed medium containing the test compound (final concentration 1 µM).
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Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Time Points: At specific time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the medium and quench the reaction by adding it to ice-cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the samples to pellet any cell debris.
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Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
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Data Analysis: Calculate the intrinsic clearance as described in the microsomal stability assay protocol, adjusting for the number of hepatocytes per well.
Visualizations
Caption: Reductive activation pathway of nitroimidazole compounds under hypoxic conditions.
References
- 1. Metronidazole: an update on metabolism, structure-cytotoxicity and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fexinidazole – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Stability • Frontage Laboratories [frontagelab.com]
Technical Support Center: Formulation Strategies for (Rac)-DNDI-8219 Delivery
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the delivery challenges of (Rac)-DNDI-8219, a promising but poorly soluble nitroimidazooxazine derivative. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to aid in the successful formulation of this compound.
I. Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the oral delivery of this compound?
A1: The primary challenge for the oral delivery of this compound and other nitroimidazoles is its poor aqueous solubility. This characteristic, common to Biopharmaceutics Classification System (BCS) Class II drugs, leads to a low dissolution rate in the gastrointestinal fluids, which in turn results in low and variable oral bioavailability.[1] Addressing this poor solubility is the central goal of formulation development for this compound.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Several advanced formulation technologies are well-suited to address the solubility challenges of this compound. The most promising strategies include:
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Particle Size Reduction (Nanonization): Decreasing the particle size to the nanometer range increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate.[2][3]
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Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymeric carrier in an amorphous state can improve its apparent solubility and dissolution.
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Lipid-Based Formulations (e.g., SEDDS): Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This pre-dissolved state can bypass the dissolution rate-limiting step for absorption.[4][5]
Q3: What are the key physicochemical properties of this compound that I should consider during formulation development?
A3: While specific data for this compound is not publicly available, we can infer key properties from related nitroimidazooxazines like Pretomanid (PA-824). Important parameters to consider are:
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Aqueous Solubility: Expected to be very low, likely in the range of 10-30 µg/mL.[6][7]
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LogP: Likely to be high, indicating good permeability but poor aqueous solubility.
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Melting Point: The thermal stability of the drug is a critical consideration for processing methods like hot-melt extrusion for solid dispersions.
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pKa: Understanding the ionization potential of the molecule is important for selecting pH-modifying excipients and predicting its behavior in different segments of the gastrointestinal tract.
A logical workflow for selecting a suitable formulation strategy based on these properties is outlined below.
II. Troubleshooting Guides
A. Amorphous Solid Dispersions (ASDs)
Issue 1: Incomplete Amorphization or Recrystallization During Storage
-
Possible Causes:
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Insufficient polymer concentration to stabilize the amorphous drug.
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Inappropriate polymer selection; lack of specific interactions (e.g., hydrogen bonding) between the drug and polymer.
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High storage temperature and/or humidity.
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Presence of crystalline seeds in the initial dispersion.
-
-
Troubleshooting Steps:
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Increase Polymer Ratio: Prepare ASDs with higher drug-to-polymer ratios (e.g., 1:3, 1:5) and re-evaluate for crystallinity using DSC and XRD.
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Screen Different Polymers: Evaluate polymers with different functional groups that could form stronger interactions with this compound. Common choices include PVP, HPMC, and Soluplus®.
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Control Storage Conditions: Store ASDs in desiccators at controlled room temperature or below.
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Optimize Process Parameters: For solvent-based methods, ensure complete solvent removal. For hot-melt extrusion, ensure the processing temperature is sufficiently above the glass transition temperature of the drug-polymer mixture.[8]
-
Issue 2: Poor Dissolution Performance or "Spring and Parachute" Failure
-
Possible Causes:
-
The formulation achieves supersaturation (the "spring"), but the drug rapidly precipitates before it can be absorbed (failure of the "parachute").
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The polymer swells and forms a gel layer, hindering drug release.[8]
-
-
Troubleshooting Steps:
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Incorporate a Precipitation Inhibitor: Include a secondary polymer in the formulation that is specifically chosen for its ability to maintain supersaturation.
-
Optimize Polymer Grade: For polymers like HPMC, different grades have varying viscosities. A lower viscosity grade may reduce gelling.
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Modify Dissolution Medium: Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) to better predict in vivo performance.
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Adjust Drug Loading: A lower drug loading may result in a more stable supersaturated state.
-
| Parameter | Troubleshooting Action | Expected Outcome |
| Crystallinity | Increase polymer ratio; screen different polymers | Complete amorphization, single glass transition temperature (Tg) |
| Dissolution Rate | Incorporate precipitation inhibitor; optimize polymer grade | Sustained supersaturation, improved drug release profile |
| Physical Stability | Control storage conditions (low temp/humidity) | No recrystallization over time |
B. Self-Emulsifying Drug Delivery Systems (SEDDS)
Issue 1: Drug Precipitation Upon Dilution
-
Possible Causes:
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The drug has low solubility in the oil phase.
-
The surfactant/co-surfactant system is not efficient enough to maintain the drug in solution within the emulsion droplets.
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The drug loading is too high, exceeding the solubilization capacity of the system.
-
-
Troubleshooting Steps:
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Screen a Wider Range of Excipients: Test the solubility of this compound in a variety of oils, surfactants, and co-surfactants.
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Optimize Excipient Ratios: Construct pseudo-ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant that form stable microemulsions with high drug loading capacity.
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Reduce Drug Loading: Decrease the concentration of this compound in the formulation. While this may increase the dose volume, it can improve stability.
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Incorporate a Polymeric Precipitation Inhibitor: Consider adding a polymer like HPMC to the formulation to help maintain a supersaturated state upon dispersion.
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Issue 2: Poor Emulsification or Large Droplet Size
-
Possible Causes:
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Incorrect hydrophilic-lipophilic balance (HLB) of the surfactant system.
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High viscosity of the formulation.
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Insufficient energy during dispersion.
-
-
Troubleshooting Steps:
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Adjust HLB Value: Blend high and low HLB surfactants to achieve an optimal HLB for emulsifying the chosen oil phase (typically in the range of 12-15 for o/w emulsions).
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Optimize Surfactant/Co-surfactant Ratio: A higher surfactant concentration generally leads to smaller droplet sizes.
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Select Lower Viscosity Excipients: Choose oils and surfactants with lower intrinsic viscosities.
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| Parameter | Troubleshooting Action | Expected Outcome |
| Drug Precipitation | Screen more excipients; optimize ratios; reduce drug loading | No precipitation upon dilution in aqueous media |
| Droplet Size | Adjust surfactant HLB and concentration | Smaller, more uniform droplet size (<200 nm) |
| Emulsification Time | Select lower viscosity excipients | Faster self-emulsification upon gentle agitation |
C. Nanoparticle Formulations
Issue 1: Particle Aggregation or Instability
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Possible Causes:
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Insufficient stabilizer (surfactant or polymer) concentration.
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Inappropriate stabilizer selection.
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High ionic strength or unfavorable pH of the suspension medium.
-
-
Troubleshooting Steps:
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Increase Stabilizer Concentration: Gradually increase the amount of stabilizer in the formulation and monitor the particle size and zeta potential.
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Screen Different Stabilizers: Evaluate a range of steric and ionic stabilizers. A combination of stabilizers can sometimes be more effective.
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Optimize Suspension Medium: Adjust the pH and ionic strength of the aqueous phase to maximize electrostatic repulsion between particles.
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Lyophilization: For long-term stability, consider lyophilizing the nanosuspension with a cryoprotectant.
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Issue 2: Broad Particle Size Distribution or Inconsistent Batch-to-Batch Results
-
Possible Causes:
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Suboptimal process parameters (e.g., homogenization pressure, milling time, stirring speed).
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Poor control over nucleation and crystal growth during precipitation methods.
-
-
Troubleshooting Steps:
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Systematically Vary Process Parameters: Use a design of experiments (DoE) approach to identify the critical process parameters and their optimal ranges.
-
Control Mixing and Addition Rates: For nanoprecipitation, ensure rapid and uniform mixing of the drug solution and anti-solvent.
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Ensure Consistent Starting Material: Use a consistent particle size of the raw this compound for top-down methods like media milling.
-
| Parameter | Troubleshooting Action | Expected Outcome |
| Particle Aggregation | Increase stabilizer concentration; optimize suspension medium | Stable nanosuspension with consistent particle size |
| Particle Size Distribution | Optimize process parameters (e.g., homogenization pressure) | Narrow and unimodal particle size distribution |
| Batch Reproducibility | Standardize all process parameters and starting materials | Consistent particle size and stability across batches |
III. Experimental Protocols
A. Preparation of Amorphous Solid Dispersion by Solvent Evaporation
-
Solubility Screening: Determine the solubility of this compound and the chosen polymer (e.g., PVP K30, HPMCAS-HF) in various organic solvents (e.g., acetone, methanol, dichloromethane). Select a common solvent that can dissolve both the drug and the polymer at the desired ratio.
-
Preparation of the Drug-Polymer Solution:
-
Dissolve a pre-determined amount of this compound and the polymer in the selected solvent to achieve the target drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Ensure complete dissolution by gentle stirring or sonication.
-
-
Solvent Evaporation:
-
Pour the solution into a petri dish or a flask with a large surface area.
-
Evaporate the solvent under a fume hood at room temperature or in a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
-
Drying and Pulverization:
-
Place the resulting solid film in a vacuum oven at a temperature below the glass transition temperature of the ASD (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Pulverize the dried ASD using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a melting endotherm for the drug and determine the glass transition temperature (Tg) of the ASD.
-
X-Ray Diffraction (XRD): To verify the amorphous nature of the drug in the dispersion (absence of sharp crystalline peaks).
-
In Vitro Dissolution Testing: Perform dissolution studies in relevant media (e.g., pH 1.2, 4.5, 6.8 buffers, FaSSIF) to assess the improvement in dissolution rate and the extent of supersaturation.
-
Below is a diagram illustrating the experimental workflow for preparing an amorphous solid dispersion.
B. Development of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Solubility Screening:
-
Determine the solubility of this compound in a range of oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
Select excipients that show high solubilizing capacity for the drug.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare a series of formulations by mixing the selected oil, surfactant, and co-surfactant at various ratios.
-
For each formulation, add a small amount of water and observe the emulsification process and the resulting emulsion's appearance (clear, bluish-white, or milky).
-
Plot the results on a ternary phase diagram to identify the region that forms a stable microemulsion.
-
-
Preparation of Drug-Loaded SEDDS:
-
Select a formulation from the optimal microemulsion region of the phase diagram.
-
Dissolve this compound in the pre-mixed excipients with gentle heating and stirring until a clear solution is obtained.
-
-
Characterization:
-
Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to a larger volume of water with gentle agitation and observe the time it takes to emulsify and the appearance of the resulting emulsion.
-
Droplet Size and Zeta Potential Analysis: Dilute the SEDDS in water and measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering instrument.
-
In Vitro Dissolution/Drug Release: Perform dissolution studies using a dialysis bag method or a direct dispersion method to evaluate the rate and extent of drug release from the SEDDS.
-
The signaling pathway below illustrates the mechanism by which SEDDS enhances drug absorption.
References
- 1. Formulation technologies and advances for oral delivery of novel nitroimidazoles and antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.appconnect.in [journal.appconnect.in]
- 4. Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Synthesis and evaluation of Pretomanid (PA-824) oxazolidinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Optimizing Dosing Regimen for (Rac)-DNDI-8219 in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-DNDI-8219 in preclinical settings. The focus is on optimizing dosing regimens for efficacy and safety evaluation in visceral leishmaniasis (VL) models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is the active enantiomer?
This compound is a racemic mixture of a nitroimidazooxazine compound. Preclinical studies have identified the (6R)-enantiomer, designated as (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine (also referred to as R-6), as the primary active agent against Leishmania species. For optimal efficacy, it is recommended to use the purified (6R)-enantiomer in preclinical studies.
Q2: What is the proposed mechanism of action for DNDI-8219?
DNDI-8219 belongs to the nitroimidazooxazine class. Its activity is believed to be triggered by a novel flavin mononucleotide-dependent NADH oxidoreductase (NTR2) in Leishmania. This activation is distinct from the type I nitroreductase (NTR1) that activates other nitroheterocyclic drugs.
Q3: What are the recommended starting doses for in vivo efficacy studies?
Based on published preclinical data, the following oral dosing regimens have demonstrated significant efficacy in rodent models of visceral leishmaniasis:
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Hamster Model (Leishmania infantum): Excellent efficacy has been observed with oral administration of 25 mg/kg, twice daily.[1] This regimen resulted in greater than 97% parasite clearance.[1]
-
Mouse Model (Leishmania donovani): While specific dose-response data for (6R)-DNDI-8219 in mice is part of a broader screening effort, related compounds in the same class have shown efficacy at doses around 50 mg/kg daily.
It is always recommended to perform a dose-range finding study in your specific animal model to determine the optimal dose.
Q4: What are the key pharmacokinetic properties to consider for DNDI-8219?
While a comprehensive pharmacokinetic profile for (6R)-DNDI-8219 is not fully published, key characteristics of this compound class include good solubility and favorable pharmacokinetic properties.[1] For a related nitroimidazooxazole, DNDI-VL-2098, studies have shown good to excellent oral bioavailability (37-100%) and a half-life of 1-6 hours across different preclinical species. It is crucial to perform pharmacokinetic studies in your chosen animal model to determine parameters such as Cmax, Tmax, AUC, and half-life to inform the dosing schedule.
Q5: Are there any known toxicities or adverse effects associated with DNDI-8219?
Some nitroimidazooxazine analogs have shown potential for hERG inhibition. However, (6R)-DNDI-8219 was specifically selected due to its minimal hERG inhibition.[1] As with any investigational drug, it is essential to conduct thorough toxicology studies to identify any potential adverse effects.
Troubleshooting Guides
Issue 1: Lack of Efficacy at Expected Doses
| Possible Cause | Troubleshooting Step |
| Incorrect Enantiomer | Confirm that the active (6R)-enantiomer of DNDI-8219 is being used, not the racemic mixture or the less active enantiomer. |
| Suboptimal Dosing Regimen | Perform a dose-escalation study to determine the minimum effective dose (MED) in your specific animal model and Leishmania strain. Consider adjusting the dosing frequency (e.g., once daily vs. twice daily) based on pharmacokinetic data. |
| Poor Oral Bioavailability | Investigate the formulation of the compound. Ensure it is adequately solubilized or suspended for consistent oral absorption. Consider performing a pilot pharmacokinetic study to assess drug exposure. |
| Drug Instability | Ensure proper storage and handling of the compound to prevent degradation. Prepare fresh dosing solutions for each administration. |
| Animal Model Variability | Differences in animal strain, age, and immune status can affect treatment outcomes. Ensure consistency across experimental groups. |
Issue 2: High Variability in Parasite Burden Within Treatment Groups
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing Technique | Standardize the oral gavage procedure to ensure accurate and consistent administration of the compound to each animal. |
| Inaccurate Parasite Inoculum | Ensure a consistent number of viable amastigotes are injected into each animal to establish a uniform infection. |
| Variability in Disease Progression | Randomize animals into treatment groups based on pre-treatment parasite burden, if possible, to ensure an even distribution of infection levels. |
| Formulation Issues | If the compound is in a suspension, ensure it is thoroughly mixed before each dose to prevent settling and inconsistent concentrations. |
Issue 3: Observed Adverse Effects in Animals
| Possible Cause | Troubleshooting Step |
| Dose-Related Toxicity | Reduce the dose and/or dosing frequency. Conduct a maximum tolerated dose (MTD) study to establish a safe dose range. |
| Vehicle-Related Toxicity | Include a vehicle-only control group to assess any adverse effects caused by the formulation excipients. |
| Off-Target Effects | Monitor animals closely for clinical signs of toxicity. If specific organ toxicity is suspected, perform histopathological analysis. |
Data Presentation
Table 1: Summary of In Vivo Efficacy of (6R)-DNDI-8219 in the Hamster Model of Visceral Leishmaniasis
| Animal Model | Leishmania Species | Dosing Regimen | Efficacy | Reference |
| Golden Hamster | L. infantum | 25 mg/kg, twice daily (oral) | >97% parasite clearance | [1] |
Table 2: Pharmacokinetic Parameters of a Related Nitroimidazooxazole (DNDI-VL-2098) in Preclinical Species
| Species | Oral Bioavailability (%) | Half-life (h) | Reference |
| Mouse | 100 | 1-6 | |
| Hamster | 100 | 1-6 | |
| Rat | 37 | 1-6 | |
| Dog | 68 | 1-6 |
Note: This data is for a related compound and should be used as a general guide. Specific pharmacokinetic studies for (6R)-DNDI-8219 are recommended.
Experimental Protocols
1. In Vivo Efficacy Study in the Hamster Model of Visceral Leishmaniasis
-
Animal Model: Female Golden hamsters.
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Infection: Intracardial injection of Leishmania infantum amastigotes.
-
Treatment Initiation: Typically 2-3 months post-infection to establish a chronic infection.
-
Dosing: Oral gavage with the test compound (e.g., (6R)-DNDI-8219) formulated in an appropriate vehicle. A vehicle-only control group and a positive control group (e.g., with a standard-of-care drug) should be included.
-
Efficacy Assessment: At the end of the treatment period, animals are euthanized, and parasite burden in the liver and spleen is determined by microscopic examination of Giemsa-stained tissue smears or by quantitative PCR.
-
Data Analysis: Efficacy is expressed as the percentage reduction in parasite load in treated groups compared to the vehicle control group.
Visualizations
Caption: Workflow for in vivo efficacy testing of this compound.
Caption: Troubleshooting logic for suboptimal in vivo efficacy.
References
Managing side products in the synthesis of DNDI-8219
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing side products during the synthesis of DNDI-8219. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the critical reactions in the synthesis of DNDI-8219 where side products are commonly observed?
A1: The synthesis of DNDI-8219 involves several key transformations where the formation of impurities can occur. The most critical steps are the Mitsunobu reaction for the introduction of the 4-(trifluoromethoxy)phenoxy side chain and the base-assisted intramolecular cyclization to form the imidazo[2,1-b][1][2]oxazine ring system. Each of these steps has the potential to generate specific side products that can complicate purification and affect the final product's purity.
Q2: What is a common side product in the Mitsunobu reaction step and how can it be minimized?
A2: A common side product in the Mitsunobu reaction is the formation of an N-alkylated hydrazine derivative. This occurs when the deprotonated diethyl azodicarboxylate (DEAD) or a related reagent acts as a nucleophile and displaces the activated hydroxyl group, competing with the desired phenoxide nucleophile. To minimize this, ensure that the 4-(trifluoromethoxy)phenol is sufficiently deprotonated before the addition of DEAD. Using a non-nucleophilic base or ensuring the pKa of the nucleophile is significantly lower than that of the protonated DEAD can also favor the desired reaction pathway.
Q3: Are there potential stereochemical impurities in the synthesis of DNDI-8219?
A3: Yes, controlling the stereochemistry at the C6 position is critical as DNDI-8219 is the (6R)-enantiomer. The primary source of stereochemical impurity would be the presence of the (6S)-enantiomer. This can arise from incomplete enantiomeric purity of the starting materials or from side reactions that cause epimerization. It is crucial to use enantiomerically pure starting materials and to employ reaction conditions that do not compromise the stereochemical integrity of the chiral center. Chiral HPLC is the recommended analytical technique to determine the enantiomeric excess of the final product.
Q4: Can regioisomers be formed during the synthesis?
A4: Yes, the formation of regioisomers is a potential issue, particularly during the initial alkylation of the nitroimidazole ring. 2-Bromo-4-nitroimidazole has two nitrogen atoms that could potentially be alkylated. While the desired N1 alkylation is generally favored, some level of N3 alkylation can occur, leading to a regioisomeric impurity that may be carried through the synthetic sequence. Careful control of reaction conditions (e.g., choice of base and solvent) and chromatographic purification are necessary to isolate the desired regioisomer.
Troubleshooting Guides
Issue 1: Low Yield and Presence of a High Molecular Weight Impurity in the Mitsunobu Reaction
Symptoms:
-
Lower than expected yield of the desired 6-O-aryl ether product.
-
Presence of a significant impurity with a mass corresponding to the starting alcohol plus the DEAD-adduct, detected by LC-MS.
Potential Cause:
-
The azodicarboxylate reagent (e.g., DEAD) is acting as a nucleophile and competing with the desired 4-(trifluoromethoxy)phenol. This is more likely if the phenol is not fully deprotonated or if the reaction temperature is too high.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Base and Deprotonation Time | Use a strong, non-nucleophilic base (e.g., sodium hydride) to ensure complete deprotonation of the phenol before adding DEAD. Increase the deprotonation time and monitor for completion. |
| 2 | Control Temperature | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize the rate of the competing N-alkylation reaction. |
| 3 | Order of Addition | Add the DEAD reagent slowly to the reaction mixture containing the alcohol, triphenylphosphine, and the deprotonated phenol. This maintains a low concentration of DEAD and favors the desired reaction pathway. |
| 4 | Alternative Reagents | Consider using alternative, bulkier azodicarboxylate reagents such as diisopropyl azodicarboxylate (DIAD) which may be less prone to acting as a nucleophile. |
Issue 2: Incomplete Cyclization and Presence of an Acyclic Precursor
Symptoms:
-
TLC or LC-MS analysis of the crude product after the cyclization step shows the presence of both the desired DNDI-8219 and the uncyclized precursor.
-
Low overall yield of the final product after purification.
Potential Cause:
-
Insufficient base strength or quantity to fully deprotonate the secondary alcohol for the intramolecular Williamson ether synthesis.
-
The leaving group on the side chain is not sufficiently reactive.
-
Steric hindrance impeding the intramolecular cyclization.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Choice and Stoichiometry of Base | Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure at least one equivalent of the base is used. |
| 2 | Reaction Temperature and Time | Increase the reaction temperature to provide sufficient energy for the cyclization to occur. Monitor the reaction progress over time to determine the optimal reaction duration. |
| 3 | Solvent Selection | Use a polar aprotic solvent such as DMF or DMSO to effectively solvate the cation of the base and increase the nucleophilicity of the alkoxide. |
| 4 | Leaving Group | If the precursor was synthesized with a different leaving group (e.g., a tosylate instead of an iodide), ensure it is sufficiently reactive for the intramolecular displacement. |
Experimental Protocols
Key Experimental Step: Mitsunobu Reaction
-
Objective: To couple the C6-hydroxyl group of the imidazooxazine precursor with 4-(trifluoromethoxy)phenol.
-
Procedure:
-
To a solution of the (6R)-alcohol precursor (1.0 eq) and 4-(trifluoromethoxy)phenol (1.2 eq) in anhydrous THF at 0 °C, add triphenylphosphine (1.2 eq).
-
Stir the mixture for 15 minutes at 0 °C.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) (1.2 eq) in THF dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired product.
-
Analytical Method: Purity Assessment by HPLC
-
Objective: To determine the purity of DNDI-8219 and quantify impurities.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A time-programmed gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 320 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the DNDI-8219 sample in acetonitrile.
Visualizations
References
Validation & Comparative
Comparative Efficacy of (Rac)-DNDI-8219 and Amphotericin B in the Treatment of Visceral Leishmaniasis
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of (Rac)-DNDI-8219, a novel nitro-imidazooxazine compound, and amphotericin B, a cornerstone therapy for visceral leishmaniasis (VL). The information presented is collated from published in vitro and in vivo studies to assist researchers in understanding the relative potency and potential of these two antileishmanial agents.
Data Presentation: In Vitro and In Vivo Efficacy
Direct head-to-head comparative studies for this compound and amphotericin B are limited in the public domain. The following tables summarize available efficacy data from separate studies against Leishmania donovani and Leishmania infantum, the causative agents of VL. It is important to note that variations in experimental conditions (e.g., parasite strains, host cell types, animal models) may influence the outcomes.
In Vitro Efficacy against Leishmania Species
| Compound | Parasite Stage | Leishmania Species | Host Cell (for intracellular amastigotes) | IC50 (µM) | Citation |
| This compound | Intracellular amastigote | L. infantum | Not specified | ~0.15 (5 x IC50 used in time-to-kill assay) | [1] |
| This compound | Intracellular amastigote | L. donovani | Not specified | ~0.6 (5 x IC50 used in time-to-kill assay) | [1] |
| Amphotericin B | Promastigote | L. donovani (MHOM/ET/67/L82) | - | 0.6 - 0.7 | [2][3][4] |
| Amphotericin B | Axenic amastigote | L. donovani (MHOM/ET/67/L82) | - | 0.6 - 0.7 | [2][3][4] |
| Amphotericin B | Intracellular amastigote | L. donovani (MHOM/ET/67/L82) | Primary mouse peritoneal macrophages | 0.1 - 0.4 | [2][3][4] |
| Amphotericin B | Promastigote | L. donovani | - | 71.6 nM (0.0716 µM) | [5] |
| Amphotericin B | Amastigote | L. donovani | Peritoneal exudate cells (BALB/c mice) | IC50: 0.06 µM, IC90: 0.28 µM | [6] |
| Amphotericin B | Promastigote | L. donovani | - | IC50: 0.05 µM, IC90: 0.22 µM | [6] |
IC50: 50% inhibitory concentration. IC90: 90% inhibitory concentration.
In Vivo Efficacy in Animal Models of Visceral Leishmaniasis
| Compound | Animal Model | Leishmania Species | Dosing Regimen | % Parasite Burden Reduction (Liver) | % Parasite Burden Reduction (Spleen) | % Parasite Burden Reduction (Bone Marrow) | Citation |
| DNDI-VL-2098 (related nitro-imidazooxazine) | Hamster (early curative) | L. infantum | 12.5 mg/kg, b.i.d., 5 days (oral) | >99% | >99% | >99% | [7] |
| This compound | Mouse (chronic) | L. donovani | 25 mg/kg, b.i.d., 5 days (oral) | ≥97% | Not Reported | Not Reported | [8] |
| Amphotericin B (Fungizone®) | Mouse (acute) | L. donovani | 2.5 mg/kg/day, 5 days (i.v.) | Significant suppression | Significant suppression | Inactive | [9] |
| Amphotericin B (AmBisome®) | Mouse (acute) | L. donovani | 2.5 mg/kg/day, 5 days (i.v.) | Significant suppression | Significant suppression | Significant suppression | [9] |
| Amphotericin B (emulsome formulation) | Hamster | L. donovani | 0.5 mg/kg (formulation dependent) | Not Reported | 51.7 - 73.7% | Not Reported | [10] |
| Amphotericin B (AmBisome®) | Mouse | L. donovani | 10 mg/kg (single dose) | >90% (within 2 days) | >90% (within 2 days) | Not Reported | [11] |
| Amphotericin B (nano-assemblies) | Mouse | L. donovani | 10 mg/kg (twice, 15-day interval) | Noticeable decline | Noticeable decline | Noticeable decline | [6] |
b.i.d.: twice a day; i.v.: intravenous; p.o.: oral.
Experimental Protocols
In Vitro Amastigote Susceptibility Assay (Leishmania donovani)
This protocol is a generalized representation based on established methodologies.[2][12][13]
-
Host Cell Culture: Primary mouse peritoneal macrophages or a suitable macrophage cell line (e.g., J774A.1, THP-1) are seeded in 96-well plates and allowed to adhere.
-
Parasite Infection: Macrophages are infected with L. donovani promastigotes (at a specific parasite-to-cell ratio) that have been induced to differentiate into amastigotes, or with spleen-derived amastigotes.
-
Drug Exposure: Following infection and removal of extracellular parasites, serial dilutions of the test compounds (this compound or amphotericin B) are added to the wells.
-
Incubation: Plates are incubated for a defined period (e.g., 72-96 hours) to allow for drug action and parasite replication in the untreated controls.
-
Quantification of Parasite Burden: The number of intracellular amastigotes is determined. This can be achieved by microscopic counting of Giemsa-stained slides or by using reporter gene-expressing parasites (e.g., luciferase, GFP) and measuring the signal.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the drug concentration.
In Vivo Efficacy in the Hamster Model of Visceral Leishmaniasis
The golden hamster (Mesocricetus auratus) is a highly susceptible model for VL, closely mimicking human disease progression.[14][15][16][17]
-
Infection: Hamsters are infected with L. donovani or L. infantum amastigotes, typically via intracardiac or retro-orbital injection.
-
Establishment of Infection: The infection is allowed to establish for a specific period to produce either an early curative or a chronic model of the disease.
-
Treatment: Animals are treated with the test compounds (this compound orally or amphotericin B intravenously) according to a defined dosing regimen (dose, frequency, and duration). A vehicle control group receives the drug-free carrier.
-
Assessment of Parasite Burden: At the end of the treatment period, animals are euthanized, and the parasite burden in the liver, spleen, and bone marrow is quantified. This is typically done by counting amastigotes in Giemsa-stained tissue imprints (expressed as Leishman-Donovan Units) or by quantitative PCR.
-
Data Analysis: The percentage of parasite reduction in the treated groups is calculated relative to the vehicle control group.
Mandatory Visualization
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for the nitro-imidazooxazine class of compounds, the established mechanism for amphotericin B, and a general workflow for in vivo efficacy studies.
References
- 1. In vitro and in vivo pharmacodynamics of three novel antileishmanial lead series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Amphotericin B Nano-Assemblies Circumvent Intrinsic Toxicity and Ensure Superior Protection in Experimental Visceral Leishmaniasis with Feeble Toxic Manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][1,3]oxazines: Novel Antitubercular Agents Lead to a New Preclinical Candidate for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the efficacies of various formulations of amphotericin B against murine visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antileishmanial efficacy of amphotericin B bearing emulsomes against experimental visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient infection of hamster with Leishmania donovani by retro-orbital inoculation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo characterization of two additional Leishmania donovani strains using the murine and hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. rupress.org [rupress.org]
Head-to-head comparison of (Rac)-DNDI-8219 with new oral leishmaniasis drugs
For Researchers, Scientists, and Drug Development Professionals
The landscape of leishmaniasis treatment, long dominated by parenteral drugs with significant toxicity and resistance issues, is poised for a paradigm shift with the emergence of several promising oral drug candidates. This guide provides a head-to-head comparison of (Rac)-DNDI-8219 and other new oral therapies, including LXE408, DNDI-0690, DNDI-6148, and sitamaquine. The comparative data presented herein is collated from various preclinical and clinical studies, offering a comprehensive overview for the research and drug development community.
Quantitative Efficacy and Safety Profile
The following table summarizes the available quantitative data for the selected oral leishmaniasis drug candidates. It is important to note that direct comparative studies are limited, and the presented data originates from diverse experimental setups, including different Leishmania species, host cells, and animal models.
| Drug Candidate | Chemical Class | Target/Mechanism of Action | In Vitro Efficacy (IC50/EC50, µM) | In Vivo Efficacy | Key Safety/Development Notes |
| This compound | Nitroimidazooxazine | Bio-activation by a novel nitroreductase (NTR2)[1] | L. infantum (intracellular amastigotes): 0.90 ± 0.50[1] | Not explicitly detailed in the provided search results, but noted as a backup candidate to DNDI-0690[2] | Backup candidate with good solubility and oral absorption[2] |
| LXE408 | Triazolopyrimidine | Kinetoplastid proteasome inhibitor (non-competitive)[3][4][5][6][7][8] | L. donovani (proteasome): 0.04L. donovani (intracellular amastigotes): 0.04[4][5] | >95% reduction in liver parasite burden in a murine VL model at 1 mg/kg bid, comparable to miltefosine at 12 mg/kg qd[3][9] | Currently in Phase II clinical trials[7][8][10]. Favorable safety profile in Phase I studies[8]. |
| DNDI-0690 | Nitroimidazole | Bio-activation by a novel nitroreductase (NTR2)[11] | L. infantum (intracellular amastigotes): 0.33 ± 0.10L. donovani (intracellular amastigotes): 0.17[1][12] | >99% reduction in parasite load in hamster VL models at 12.5 mg/kg bid[13]. >99% efficacy in murine CL models at 50 mg/kg qd[12][14] | Clinical development is on hold due to observed biological abnormalities in a multiple-ascending dose study[11][15] |
| DNDI-6148 | Oxaborole | Cleavage and polyadenylation specificity factor (CPSF3) endonuclease inhibitor[2][16][17][18][19] | L. infantum (intracellular amastigotes): 1.05 ± 0.29L. donovani (intracellular amastigotes): Potent activity reported[1][2] | >98% reduction in parasite burden in animal models of visceral leishmaniasis[2][16][17] | Preclinical candidate[2][16][17]. Development paused pending further studies on potential reproductive toxicity[20][21] |
| Sitamaquine | 8-aminoquinoline | Not fully elucidated; thought to inhibit heme polymerase and target succinate dehydrogenase[22][23][24] | Leishmania amastigotes: 2.9 - 19.0[22][25] | Cure rates of 80-100% in Phase II trials for VL in India and Kenya at doses of 1.75-2.0 mg/kg/day for 28 days[26][27] | Phase IIb/III trials have been conducted. Concerns about nephrotoxicity at higher doses and some adverse effects like methemoglobinemia have been noted[22][25][26][27][28] |
Experimental Protocols
The evaluation of these novel drug candidates relies on a standardized workflow of in vitro and in vivo assays.
In Vitro Efficacy Assays
-
Target Organism: Promastigote and intracellular amastigote stages of various Leishmania species (L. donovani, L. infantum, L. major).
-
Host Cells for Intracellular Assays: Murine peritoneal macrophages, or human monocytic cell lines such as THP-1, U937, and HL-60 are commonly used[29].
-
Methodology:
-
Promastigote Assay: Axenically cultured promastigotes are incubated with serial dilutions of the test compound. Parasite viability is typically assessed using metabolic assays like MTT or resazurin reduction, or by direct counting[30].
-
Intracellular Amastigote Assay: Host cells are infected with Leishmania promastigotes, which then transform into amastigotes within the cells. After a set period, the infected cells are treated with the test compounds. The number of intracellular amastigotes is quantified, often through microscopic counting after Giemsa staining or using high-content imaging systems with fluorescently labeled parasites[29][31][32]. A parasite rescue and transformation assay can also be employed[33].
-
-
Endpoint: The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is calculated, representing the drug concentration required to inhibit parasite growth by 50%.
In Vivo Efficacy Assays
-
Animal Models:
-
Visceral Leishmaniasis (VL): BALB/c mice or golden hamsters are infected with L. donovani or L. infantum.
-
Cutaneous Leishmaniasis (CL): BALB/c mice are infected with L. major or L. mexicana.
-
-
Methodology:
-
Animals are infected with Leishmania parasites.
-
After the infection is established (typically several weeks), animals are treated orally with the drug candidate for a specified duration.
-
Efficacy is assessed by quantifying the parasite burden in target organs (liver and spleen for VL) or measuring lesion size (for CL). Parasite burden is often determined by quantitative PCR (qPCR) or by counting Leishman-Donovan Units (LDUs) in stamped tissue smears[3][12][14][34][35].
-
-
Endpoint: The percentage reduction in parasite burden or lesion size compared to an untreated control group.
Visualizing Mechanisms and Workflows
Mechanisms of Action
The novel oral drug candidates employ diverse mechanisms to eliminate the Leishmania parasite.
References
- 1. In vitro and in vivo pharmacodynamics of three novel antileishmanial lead series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of Clinical Candidate LXE408 as a Kinetoplastid-Selective Proteasome Inhibitor for the Treatment of Leishmaniases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Discovery and Characterization of Clinical Candidate LXE408 as a Kinetoplastid-Selective Proteasome Inhibitor for the Treatment of Leishmaniases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LXE408 Novartis for CL | DNDi [dndi.org]
- 8. dndi.org [dndi.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. DNDI-0690 | DNDi [dndi.org]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 2024 R&D programmes in review: Leishmaniasis | DNDi [dndi.org]
- 16. DNDI-6148: A novel benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis | DNDi [dndi.org]
- 17. DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. DNDI-6148 Chagas disease | DNDi [dndi.org]
- 21. DNDI-6148 | DNDi [dndi.org]
- 22. Sitamaquine as a putative antileishmanial drug candidate: from the mechanism of action to the risk of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The 8-Aminoquinoline Analogue Sitamaquine Causes Oxidative Stress in Leishmania donovani Promastigotes by Targeting Succinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. go.drugbank.com [go.drugbank.com]
- 25. parasite-journal.org [parasite-journal.org]
- 26. A phase II dose-ranging study of sitamaquine for the treatment of visceral leishmaniasis in India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Pharmacokinetics of Oral Sitamaquine Taken with or without Food and Safety and Efficacy for Treatment of Visceral Leishmaniais: A Randomized Study in Bihar, India - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In vitro and in vivo antileishmanial activity of β-acetyl-digitoxin, a cardenolide of Digitalis lanata potentially useful to treat visceral leishmaniasis | Parasite [parasite-journal.org]
- 31. journals.asm.org [journals.asm.org]
- 32. tandfonline.com [tandfonline.com]
- 33. m.youtube.com [m.youtube.com]
- 34. scielo.br [scielo.br]
- 35. In vitro and in vivo evaluation of the leishmanicidal and cytotoxic activities of chitosan and chitosan–amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy of (Rac)-DNDI-8219 with Liposomal Amphotericin B: A Comparative Guide for Visceral Leishmaniasis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential combination therapy of (Rac)-DNDI-8219 and liposomal amphotericin B for the treatment of visceral leishmaniasis (VL). While direct head-to-head experimental data for this specific combination is emerging, this document synthesizes available preclinical data for each compound, outlines a rationale for their combined use, and presents standardized experimental protocols to facilitate further research.
Introduction to Visceral Leishmaniasis and Current Therapeutic Landscape
Visceral leishmaniasis, also known as kala-azar, is a severe parasitic disease caused by protozoa of the Leishmania genus, primarily Leishmania donovani and Leishmania infantum.[1] The disease is fatal if left untreated and is a significant public health problem in many parts of the world.[1] Current treatment options, while effective to varying degrees, are hampered by issues of toxicity, long treatment durations, parenteral administration, and the emergence of drug resistance.[1][2]
Combination therapy is a key strategy to enhance efficacy, shorten treatment duration, reduce toxicity, and delay the development of resistance.[2] Liposomal amphotericin B is a cornerstone of VL treatment, known for its high efficacy but also its cost and potential for nephrotoxicity.[3][4] this compound is a promising oral nitroimidazole compound in preclinical development with a novel mechanism of action.[5][6] The distinct mechanisms of action of these two compounds provide a strong rationale for their investigation in a combination regimen.
Mechanism of Action
The distinct modes of action of liposomal amphotericin B and this compound suggest the potential for synergistic or additive effects against Leishmania parasites, while potentially allowing for dose reduction and decreased toxicity.
Liposomal Amphotericin B: This formulation of the polyene antibiotic amphotericin B acts by binding to ergosterol, a primary sterol in the cell membrane of Leishmania parasites. This binding disrupts the membrane integrity, leading to the formation of pores, leakage of intracellular contents, and ultimately, cell death.[7] The liposomal delivery system helps to reduce the toxicity associated with conventional amphotericin B.[4]
** this compound (a nitroimidazooxazine):** As a member of the nitroimidazooxazine class, this compound is a prodrug that requires activation by a parasite-specific nitroreductase (NTR).[8] This activation is thought to generate reactive nitrogen species that are cytotoxic to the parasite. This mechanism is distinct from that of liposomal amphotericin B, making cross-resistance unlikely.[8]
Preclinical Efficacy: A Comparative Overview
Direct comparative data for the combination of this compound and liposomal amphotericin B is not yet available in published literature. The following tables summarize the reported preclinical efficacy of each compound as a monotherapy against Leishmania donovani.
Table 1: In Vitro Efficacy against L. donovani Amastigotes
| Compound | Assay System | IC50 | Reference |
| This compound | Intracellular L. donovani amastigotes in mouse peritoneal macrophages | Not explicitly reported for this compound, but related compounds show potent activity. | [5] |
| Amphotericin B | Intracellular L. donovani amastigotes in mouse peritoneal macrophages | 0.1 - 0.4 µM | [9] |
| Miltefosine (comparator) | Intracellular L. donovani amastigotes in mouse peritoneal macrophages | 0.9 - 4.3 µM | [9] |
Table 2: In Vivo Efficacy in Murine Models of Visceral Leishmaniasis
| Compound | Animal Model | Dosing Regimen | Efficacy (% parasite reduction) | Reference |
| This compound (as R-6) | L. donovani-infected BALB/c mice | 25 mg/kg, oral, twice daily for 5 days | >97% | [5] |
| Liposomal Amphotericin B | L. donovani-infected BALB/c mice | 5 mg/kg, intravenous, single dose | ~90% | [10] |
| Miltefosine (comparator) | L. donovani-infected BALB/c mice | 30 mg/kg, oral, once daily for 5 days | >95% | [10] |
Experimental Protocols
The following are representative protocols for the in vitro and in vivo evaluation of combination therapies against visceral leishmaniasis. These can be adapted to specifically study the interaction between this compound and liposomal amphotericin B.
In Vitro Synergy Testing
Objective: To determine the in vitro interaction (synergism, additivity, or antagonism) between this compound and liposomal amphotericin B against intracellular L. donovani amastigotes.
Methodology:
-
Cell Culture: Differentiated human monocytic THP-1 cells or primary murine peritoneal macrophages are seeded in 96-well plates.[11][12]
-
Infection: Macrophages are infected with stationary-phase L. donovani promastigotes at a parasite-to-cell ratio of 10:1 or 15:1.[12][13] Non-internalized parasites are removed after 24 hours.[13]
-
Drug Treatment: A checkerboard titration is performed with serial dilutions of this compound and liposomal amphotericin B, both alone and in combination.
-
Incubation: Treated plates are incubated for 72 hours.[12]
-
Quantification: The number of intracellular amastigotes is determined by microscopic counting after Giemsa staining or by using a reporter gene assay (e.g., luciferase-expressing parasites).[11][14]
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction. A FICI of ≤ 0.5 indicates synergy, >0.5 to <4 indicates an additive effect, and ≥4 indicates antagonism.
In Vivo Combination Efficacy Study
Objective: To evaluate the efficacy of this compound and liposomal amphotericin B combination therapy in a murine model of visceral leishmaniasis.
Methodology:
-
Animal Model: BALB/c mice are infected intravenously with L. donovani amastigotes.[10]
-
Treatment Groups:
-
Vehicle control
-
This compound monotherapy (e.g., 25 mg/kg, oral, daily for 5 days)
-
Liposomal amphotericin B monotherapy (e.g., 5 mg/kg, intravenous, single dose)
-
Combination therapy: this compound + Liposomal Amphotericin B (at various dose levels)
-
-
Drug Administration: Treatment is initiated 7-14 days post-infection.
-
Efficacy Assessment:
-
Parasite Burden: At the end of the treatment period (and at a later time point to assess relapse), mice are euthanized, and the parasite burden in the liver and spleen is determined by counting Leishman-Donovan Units (LDUs) from Giemsa-stained tissue imprints.[10]
-
Organ Weights: Spleen and liver weights are recorded as indicators of disease progression.
-
-
Toxicity Assessment: Animal weight and general health are monitored throughout the study. Blood samples may be collected for biochemical analysis of liver and kidney function.
-
Data Analysis: Statistical analysis is performed to compare the parasite burden and organ weights between the different treatment groups.
Conclusion and Future Directions
The combination of this compound and liposomal amphotericin B holds theoretical promise for an improved treatment for visceral leishmaniasis. The distinct mechanisms of action and the potential for an oral-intravenous sequential or combination therapy warrant further investigation. The experimental protocols outlined in this guide provide a framework for conducting the necessary preclinical studies to evaluate the synergistic potential and in vivo efficacy of this combination. Future research should focus on determining the optimal dosing and scheduling for this combination to maximize efficacy and minimize toxicity, ultimately paving the way for potential clinical development.
References
- 1. dndi.org [dndi.org]
- 2. Combination Therapy Against Indian Visceral Leishmaniasis with Liposomal Amphotericin B (FungisomeTM) and Short-Course Miltefosine in Comparison to Miltefosine Monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liposomal amphotericin B for the treatment of visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A new lead for visceral leishmaniasis | DNDi [dndi.org]
- 7. mdpi.com [mdpi.com]
- 8. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Efficacy of SQ109 against Leishmania donovani, Trypanosoma spp. and Toxoplasma gondii and In Vitro Activity of SQ109 Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 13. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Cross-Resistance Between (Rac)-DNDI-8219 and Other Nitroheterocyclic Drugs Rooted in Differential Bioactivation Pathways
A comprehensive analysis of available preclinical data reveals a favorable cross-resistance profile for (Rac)-DNDI-8219, a promising bicyclic nitroimidazole drug candidate for visceral leishmaniasis. Experimental evidence strongly indicates a lack of significant cross-resistance with monocyclic nitroheterocyclic drugs such as fexinidazole and benznidazole. This is primarily attributed to distinct enzymatic activation pathways within the parasite, suggesting that DNDI-8219 could be effective against parasite strains that have developed resistance to other nitro-based therapies.
The key to this low potential for cross-resistance lies in the specific nitroreductases (NTRs) responsible for activating these prodrugs into their cytotoxic forms. Monocyclic nitroimidazoles, including fexinidazole and nifurtimox, are primarily activated by a type I mitochondrial nitroreductase (NTR1). In contrast, bicyclic nitro-drugs, a class to which DNDI-8219 belongs, are activated by a novel and distinct flavin mononucleotide-dependent NADH oxidoreductase, designated as NTR2.[1][2][3] This fundamental difference in the activation mechanism means that mutations or downregulation of NTR1, a common mechanism of resistance to fexinidazole, are unlikely to affect the efficacy of DNDI-8219.[1][2]
In Vitro Susceptibility Data
The in vitro activity of this compound has been evaluated against wild-type and drug-resistant strains of Leishmania. While direct side-by-side comparisons on a comprehensive panel of nitro-resistant strains are limited in publicly available literature, the existing data supports the hypothesis of a lack of cross-resistance.
One study demonstrated that a Leishmania donovani line made resistant to (R)-PA-824, a bicyclic nitro-compound structurally related to DNDI-8219, exhibited high levels of resistance to other bicyclic nitro-drugs but showed minimal to no cross-resistance to the monocyclic nitro-drugs fexinidazole sulfone and nifurtimox.[4] This finding strongly corroborates the concept of independent activation pathways.
The table below summarizes the in vitro susceptibility of wild-type Leishmania strains to DNDI-8219 and other nitroheterocyclic compounds.
| Compound | Leishmania infantum (IC₅₀ µM) | Leishmania donovani (IC₅₀ µM) |
| This compound | 0.60 ± 0.09 | 0.35 ± 0.03 |
| DNDI-0690 (bicyclic nitroimidazole) | 0.17 ± 0.02 | 0.16 ± 0.06 |
| DNDI-VL-2098 (bicyclic nitroimidazole) | 0.22 ± 0.02 | 0.39 ± 0.07 |
| Fexinidazole (monocyclic nitroimidazole) | Not directly compared in the same study | EC₅₀ ~2.8 µM (axenic amastigotes)[5] |
| Benznidazole (monocyclic nitroimidazole) | Not typically evaluated against Leishmania | Not typically evaluated against Leishmania |
Data for DNDI compounds is from a study on intracellular amastigotes.[2] Fexinidazole data is from a separate study and presented for contextual comparison.
Experimental Protocols
The determination of the in vitro susceptibility of Leishmania parasites to nitroheterocyclic drugs is a critical component of cross-resistance studies. Below are detailed methodologies for key experiments.
In Vitro Intracellular Amastigote Susceptibility Assay
This assay is considered the gold standard for evaluating the efficacy of antileishmanial compounds as it assesses the activity against the clinically relevant intracellular stage of the parasite.
-
Host Cell Culture and Differentiation:
-
Human monocytic cell lines, such as THP-1, are commonly used as host cells.
-
THP-1 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and L-glutamine at 37°C in a 5% CO₂ atmosphere.
-
For differentiation into macrophage-like cells, THP-1 cells are treated with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 48-72 hours. Differentiated cells become adherent.
-
-
Parasite Culture and Infection:
-
Leishmania donovani or Leishmania infantum promastigotes are cultured in M199 or RPMI-1640 medium supplemented with 10-20% FBS.
-
Stationary phase promastigotes, which are enriched in the infective metacyclic form, are used for infection.
-
Differentiated THP-1 cells are infected with stationary phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.
-
The co-culture is incubated for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes within the macrophages.
-
Non-phagocytosed parasites are removed by washing with warm medium.
-
-
Drug Treatment and Incubation:
-
Stock solutions of the test compounds are prepared, typically in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the drugs are added to the infected macrophage cultures. A control group with no drug and a vehicle control (DMSO) are included.
-
The treated, infected cells are incubated for an additional 72-96 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Assessment of Parasite Viability and IC₅₀ Determination:
-
After the incubation period, the cells are fixed and stained with a DNA stain such as Giemsa or DAPI.
-
The number of amastigotes per 100 macrophages is determined by microscopic examination.
-
The 50% inhibitory concentration (IC₅₀), defined as the drug concentration that reduces the number of intracellular amastigotes by 50% compared to the untreated control, is calculated using non-linear regression analysis.
-
Generation of Nitroheterocyclic-Resistant Leishmania Lines
The generation of drug-resistant parasite lines in the laboratory is a crucial tool for studying mechanisms of resistance and cross-resistance profiles.
-
Continuous Drug Pressure:
-
Wild-type Leishmania promastigotes are cultured in the presence of a sub-lethal concentration of the selective drug (e.g., fexinidazole).
-
The drug concentration is gradually increased in a stepwise manner as the parasites adapt and resume growth.
-
This process of continuous culture under increasing drug pressure is maintained over several months.
-
-
Cloning and Characterization:
-
Once a resistant population is established that can grow at a significantly higher drug concentration than the wild-type strain, clonal lines are isolated by limiting dilution.
-
The resistance phenotype of the clonal lines is confirmed by determining their IC₅₀ value for the selective drug and comparing it to the wild-type parent line.
-
The stability of the resistance phenotype is assessed by culturing the resistant lines in the absence of drug pressure for an extended period and then re-evaluating their IC₅₀.
-
Signaling Pathways and Mechanisms of Action
The differential activation of monocyclic and bicyclic nitroheterocyclic drugs is the primary reason for the lack of cross-resistance. The following diagrams illustrate these distinct pathways.
Caption: Differential activation pathways of nitroheterocyclic drugs.
The diagram above illustrates that monocyclic and bicyclic nitroimidazoles are activated by two distinct nitroreductases, NTR1 and NTR2, respectively. This leads to the production of reactive metabolites that cause parasite death through independent pathways.
Conclusion
The available evidence strongly supports a favorable cross-resistance profile for this compound with other nitroheterocyclic drugs. The reliance on a distinct parasitic enzyme, NTR2, for its activation minimizes the likelihood of cross-resistance with monocyclic nitro-drugs like fexinidazole that are activated by NTR1. This positions DNDI-8219 as a valuable candidate for further development, with the potential to be effective against Leishmania strains resistant to existing nitro-based therapies and a promising component for future combination therapies to combat the emergence of drug resistance. Further studies directly comparing the in vitro activity of DNDI-8219 against a broad panel of well-characterized nitro-resistant Leishmania and Trypanosoma cruzi strains would be beneficial to further solidify these findings.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro and in vivo pharmacodynamics of three novel antileishmanial lead series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The anti-trypanosome drug fexinidazole shows potential for treating visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
In vivo toxicity comparison of (Rac)-DNDI-8219 and pentamidine
A Comparative Guide for Researchers and Drug Development Professionals
The development of novel therapies for neglected tropical diseases such as leishmaniasis necessitates a thorough evaluation of the safety profiles of new chemical entities. This guide provides a comparative overview of the in vivo toxicity of (Rac)-DNDI-8219, a promising nitroimidazooxazine candidate, and pentamidine, a long-standing but toxic second-line treatment. Due to the early stage of development for this compound, publicly available in vivo toxicity data is limited. This comparison, therefore, draws upon the established toxicity profile of pentamidine and contextualizes the anticipated safety evaluation of this compound based on information available for similar compounds from the Drugs for Neglected Diseases initiative (DNDi).
Quantitative Toxicity Data
A direct comparison of quantitative toxicity data is challenging due to the lack of publicly available information for this compound. The following table summarizes the available acute toxicity data for pentamidine in rodent models.
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Pentamidine | Mouse | Intravenous | 15 mg/kg | [1] |
| Pentamidine | Mouse | Intraperitoneal | 50 mg/kg | [2][3] |
| This compound | - | - | Data not publicly available | - |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a tested animal population. A lower LD50 indicates higher acute toxicity.
Known In Vivo Toxicities
Pentamidine:
Pentamidine is well-documented to exhibit significant multi-organ toxicity.[4] Its use is often limited by a narrow therapeutic window and the potential for severe adverse effects.[5][6] Key target organs and observed toxicities include:
-
Renal Toxicity: Nephrotoxicity is a common and serious side effect, leading to impaired kidney function.[4]
-
Hepatotoxicity: Liver damage, while less frequent, can occur.[6][7]
-
Pancreatic Toxicity: Pancreatitis is a known complication of pentamidine therapy.[4]
-
Cardiovascular Toxicity: Hypotension and other cardiac issues have been reported.[4]
-
Metabolic Disturbances: Pentamidine can induce both hypoglycemia (low blood sugar) and hyperglycemia (high blood sugar).[4]
This compound and Nitroimidazooxazines:
As a member of the nitroimidazooxazine class, the toxicity profile of this compound is under investigation. For a related compound, DNDI-0690, a full preclinical toxicology and safety studies package was completed in 2017, and for DNDI-6174, pivotal 28-day toxicity studies were completed, supporting administration for up to 14 consecutive days in humans.[8][9] These studies are designed to identify potential target organs, define the no-observed-adverse-effect level (NOAEL), and establish a safe starting dose for human clinical trials.[9] The development of this class of compounds aims to provide a safer alternative to existing treatments.
Experimental Protocols for In Vivo Toxicity Assessment
Standard preclinical toxicology studies for novel antileishmanial candidates like this compound are typically conducted in compliance with Good Laboratory Practice (GLP) and follow international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity Study (Following OECD Guideline 423):
This study is designed to determine the acute toxicity of a substance after a single oral dose.
-
Animal Model: Typically, healthy, young adult rodents (e.g., Sprague-Dawley rats or BALB/c mice) of a single sex (usually females) are used.
-
Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycles. They are acclimatized for at least five days before the study begins.
-
Dose Preparation and Administration: The test substance is typically formulated in a suitable vehicle (e.g., water, corn oil). The dose is administered orally using a gavage needle.
-
Dose Levels: A stepwise procedure is used, starting with a dose expected to cause some toxicity. Subsequent dose levels are adjusted based on the outcome of the previous dose group.
-
Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals after dosing (e.g., 30 minutes, 1, 2, 4, and 6 hours) and daily for 14 days. Body weight is recorded weekly.
-
Necropsy: At the end of the observation period, all animals are humanely euthanized and subjected to a gross necropsy to identify any pathological changes in organs and tissues.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods.
Experimental Workflow for In Vivo Toxicity Comparison
The following diagram illustrates a typical workflow for the comparative in vivo toxicity assessment of two compounds.
Caption: Experimental workflow for comparative in vivo toxicity studies.
References
- 1. Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Free Radical Production Induced by Nitroimidazole Compounds Lead to Cell Death in Leishmania infantum Amastigotes | MDPI [mdpi.com]
- 4. Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In vitro and in vivo pharmacodynamics of three novel antileishmanial lead series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNDI-0690 | DNDi [dndi.org]
- 9. 2024 R&D programmes in review: Leishmaniasis | DNDi [dndi.org]
A Comparative Analysis of the Pharmacokinetic Profiles of (Rac)-DNDI-8219 and Its Key Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic (PK) profile of (Rac)-DNDI-8219, a promising drug candidate for visceral leishmaniasis, with its lead analogues, DNDI-VL-2098 and DNDI-0690. The information presented is based on available preclinical data and is intended to offer an objective overview for researchers in the field of anti-infective drug discovery and development.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound and its analogues, DNDI-VL-2098 and DNDI-0690, in various preclinical species. These compounds belong to the nitroimidazole class and have been investigated for their potent antileishmanial activity.
Table 1: In Vitro Pharmacokinetic and Physicochemical Properties
| Parameter | This compound | DNDI-VL-2098 | DNDI-0690 |
| Solubility | Information not available | Low (10 µM)[1][2] | Information not available |
| Permeability (Caco-2) | Information not available | High (>200 nm/s)[1][2] | Information not available |
| Metabolic Stability (Liver Microsomes/Hepatocytes) | Information not available | Stable[1][2] | Information not available |
| Plasma Protein Binding | Information not available | 94-98% (across species)[1][2] | Information not available |
| In Vitro Activity (EC50 vs. L. donovani) | Information not available | Information not available | 0.17 µM[3] |
Table 2: In Vivo Pharmacokinetic Parameters in Preclinical Species
| Parameter | Species | This compound | DNDI-VL-2098 | DNDI-0690 |
| Clearance (CL) | Mouse | Information not available | Low (<15% of hepatic blood flow)[1][2] | Information not available |
| Hamster | Information not available | Moderate[1] | Information not available | |
| Rat | Information not available | Low (<15% of hepatic blood flow)[1] | Information not available | |
| Dog | Information not available | Low (<15% of hepatic blood flow)[1] | Information not available | |
| Volume of Distribution (Vd) | Mouse | Information not available | ~3 times total body water[1] | Information not available |
| Hamster | Information not available | ~3 times total body water[1] | Information not available | |
| Rat | Information not available | ~3 times total body water[1] | Information not available | |
| Dog | Information not available | ~4 times total body water[1] | Information not available | |
| Half-life (t1/2) | Mouse | Information not available | 1-6 h[1][2] | Information not available |
| Hamster | Information not available | 1-6 h[1][2] | Information not available | |
| Rat | Information not available | 1-6 h[1][2] | Information not available | |
| Dog | Information not available | 1-6 h[1][2] | Information not available | |
| Oral Bioavailability (F%) | Mouse | High[4] | 37-100%[1][2] | Information not available |
| Hamster | Information not available | 37-100%[1][2] | Information not available | |
| Rat | Information not available | 37-100%[1][2] | Information not available | |
| Dog | Information not available | 37-100%[1][2] | Information not available | |
| fAUC (skin tissue) / fAUC (blood) | Mouse | Information not available | Information not available | >80% (single 50 mg/kg oral dose)[5] |
Note: Direct comparative studies for all parameters across all compounds are not publicly available. The data presented is compiled from individual studies on each compound.
Experimental Protocols
The following sections detail the typical methodologies employed in the pharmacokinetic evaluation of compounds like this compound and its analogues.
In Vivo Pharmacokinetic Study in Mice
1. Animal Model:
-
Male FVB or BALB/c mice, typically 8-10 weeks old and weighing 25-30g, are used for these studies.[4] All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
2. Drug Administration:
-
For oral administration, the compound is typically formulated as a suspension in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) and administered via oral gavage.[4]
-
The gavage needle size is selected based on the weight of the mouse, for example, a 22-24G needle for mice up to 20g.[6][7] The volume administered is calculated based on the animal's body weight, with a maximum recommended volume of 10 ml/kg.[7]
3. Blood Sampling:
-
Serial blood samples (approximately 30 µL) are collected at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.[4]
-
Common blood collection techniques include submandibular vein puncture for early time points and retro-orbital sinus puncture or cardiac puncture (as a terminal procedure) for later time points.[4][8]
-
Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and then centrifuged to separate the plasma.[4] Plasma samples are stored at -80°C until analysis.
Quantification of Drug Concentration in Plasma by LC-MS/MS
1. Sample Preparation:
-
Plasma samples are prepared for analysis using protein precipitation. An internal standard (IS), typically a deuterated version of the analyte, is added to the plasma sample.[9]
-
A precipitating agent, such as acetonitrile or methanol, is then added to the sample to precipitate the plasma proteins.[9]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant, containing the drug and IS, is then transferred for analysis.
2. LC-MS/MS Analysis:
-
The prepared samples are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatographic separation is typically achieved on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[9]
-
The mass spectrometer is operated in positive or negative electrospray ionization (ESI) mode, and the analyte and IS are detected using multiple reaction monitoring (MRM).[9]
-
Calibration curves are generated using known concentrations of the drug in blank plasma to quantify the drug concentration in the study samples.
Visualizations
Experimental Workflow for a Murine Pharmacokinetic Study
The following diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study in mice.
Caption: Workflow of a typical in vivo pharmacokinetic study in mice.
References
- 1. dndi.org [dndi.org]
- 2. In vitro metabolism, disposition, preclinical pharmacokinetics and prediction of human pharmacokinetics of DNDI-VL-2098, a potential oral treatment for Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dndi.org [dndi.org]
- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.unsw.edu.au [research.unsw.edu.au]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. einsteinmed.edu [einsteinmed.edu]
- 9. Validated LC‐MS/MS Method for Quantifying the Antiparasitic Nitroimidazole DNDI‐0690 in Preclinical Target Site PK/PD Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Target of (Rac)-DNDI-8219 in Clinical Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic target validation for (Rac)-DNDI-8219, a promising anti-leishmanial compound, against other therapeutic strategies. We present available experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and workflows to aid researchers in the field of leishmaniasis drug discovery.
Introduction to the Therapeutic Target of this compound
This compound is a bicyclic nitroimidazole compound that requires activation within the Leishmania parasite to exert its cytotoxic effects. Its therapeutic target is a novel type II NADH-dependent nitroreductase (NTR2). This enzyme is distinct from the type I nitroreductase (NTR1) that activates other nitroaromatic drugs, suggesting a potential advantage in overcoming existing resistance mechanisms. The validation of NTR2 as a therapeutic target hinges on its essentiality for parasite survival and its specific role in the bioactivation of DNDI-8219.
Comparative Analysis of Therapeutic Targets
To provide a comprehensive overview, we compare the target validation of DNDI-8219 (targeting NTR2) with two other key anti-leishmanial strategies: inhibitors of N-myristoyltransferase (NMT) and compounds identified through phenotypic screening with subsequent target deconvolution, such as GSK3186899 which targets Cdc2-related kinase 12 (CRK12).
Data Presentation: In Vitro Efficacy Against Leishmania donovani
The following table summarizes the available in vitro efficacy data for representative compounds against the intracellular amastigote stage of Leishmania donovani, the causative agent of visceral leishmaniasis. It is important to note that the data is compiled from different studies and direct comparative experiments on a standardized panel of clinical isolates are limited.
| Therapeutic Target | Compound | L. donovani Intracellular Amastigote IC50 (µM) | Selectivity Index (SI) vs. Mammalian Cells | Reference |
| Nitroreductase (NTR2) | This compound | 0.04 - 0.2 | >100 | [1] |
| N-myristoyltransferase (NMT) | DDD85646 | ~2.0 | >10 | [2] |
| Cdc2-related kinase 12 (CRK12) | GSK3186899 | 0.025 - 0.075 | >100 | [3][4] |
| Standard of Care | Miltefosine | 0.9 - 4.3 | Variable | [5] |
| Standard of Care | Amphotericin B | 0.1 - 0.4 | Variable | [5] |
Note: IC50 (half-maximal inhibitory concentration) values can vary depending on the specific clinical isolate, host cell type, and assay conditions. The Selectivity Index is typically calculated as the ratio of the cytotoxic concentration in a mammalian cell line to the parasitic IC50.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the validation of anti-leishmanial therapeutic targets.
Intracellular Leishmania Amastigote Susceptibility Assay
This assay is the gold standard for determining the efficacy of compounds against the clinically relevant intracellular stage of the parasite.
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against Leishmania amastigotes residing within a host macrophage cell line.
Materials:
-
THP-1 human monocytic cell line (or other suitable macrophage-like cells)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for macrophage differentiation
-
Stationary-phase Leishmania donovani promastigotes
-
Test compounds and reference drugs (e.g., Miltefosine, Amphotericin B)
-
96-well clear-bottom black plates
-
Giemsa stain or a fluorescent DNA dye (e.g., DAPI)
-
High-content imaging system or a microscope
Procedure:
-
Macrophage Differentiation: Seed THP-1 cells into 96-well plates at a density of 1 x 10^5 cells/well in RPMI-1640 medium containing 100 ng/mL PMA. Incubate for 48-72 hours to allow differentiation into adherent macrophages.
-
Parasite Infection: Wash the differentiated macrophages with fresh medium. Infect the macrophages with stationary-phase L. donovani promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage). Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Compound Treatment: After the infection period, wash the cells to remove extracellular parasites. Add fresh medium containing serial dilutions of the test compounds and reference drugs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Fixation and Staining: After incubation, wash the cells, fix with methanol, and stain with Giemsa or a fluorescent DNA dye to visualize macrophage and amastigote nuclei.
-
Data Acquisition and Analysis: Acquire images using a high-content imaging system or a microscope. Quantify the number of amastigotes per macrophage and the percentage of infected macrophages for each compound concentration. Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.
Recombinant Leishmania NTR2 Enzyme Kinetics Assay
This biochemical assay is used to confirm the direct interaction of a compound with its enzymatic target and to determine its inhibitory potency.
Objective: To determine the kinetic parameters of the interaction between a compound and recombinant Leishmania NTR2.
Materials:
-
Purified recombinant Leishmania NTR2 enzyme
-
NADH (cofactor)
-
A suitable nitroaromatic substrate (e.g., CB1954 or a nitro-based prodrug)
-
Test compound
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Assay Preparation: Prepare a reaction mixture in a 96-well UV-transparent plate containing the assay buffer, a fixed concentration of NADH (e.g., 100 µM), and varying concentrations of the test compound.
-
Enzyme Addition: Initiate the reaction by adding a fixed concentration of the purified recombinant NTR2 enzyme to each well.
-
Substrate Addition: Immediately after adding the enzyme, add the nitroaromatic substrate to start the reaction.
-
Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of the reaction is proportional to the slope of the linear portion of the absorbance versus time curve.
-
Data Analysis: Plot the initial reaction rates against the concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that inhibits the enzyme activity by 50%. Further kinetic studies (e.g., varying substrate concentrations) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).
Mandatory Visualization
The following diagrams, generated using the Graphviz DOT language, illustrate key concepts in the validation of this compound's therapeutic target.
Caption: Activation pathway of this compound in Leishmania.
Caption: Workflow for validating a therapeutic target.
Caption: The essential role of N-myristoyltransferase in Leishmania.
References
- 1. dovepress.com [dovepress.com]
- 2. scispace.com [scispace.com]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. mdpi.com [mdpi.com]
- 5. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking (Rac)-DNDI-8219 Against the Target Product Profile for Visceral Leishmaniasis
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the preclinical candidate (Rac)-DNDI-8219, benchmarking its performance against the target product profile (TPP) for new visceral leishmaniasis (VL) treatments. The data presented is primarily focused on the more active enantiomer, (6R)-DNDI-8219, also identified as R-6 in key publications. This document is intended to offer an objective comparison with existing therapeutic alternatives, supported by available experimental data, to inform further research and development efforts in the fight against this neglected tropical disease.
Introduction to this compound
This compound is a novel 2-nitroimidazooxazine derivative identified as a promising lead compound for the treatment of visceral leishmaniasis. It emerged from a screening program of a pretomanid analogue library, a class of compounds originally developed for tuberculosis. The optimization of this series led to the identification of (6R)-DNDI-8219 (R-6) as a candidate with a favorable preclinical profile, exhibiting potent antileishmanial activity, improved physicochemical properties, and a good safety profile in initial studies.
Target Product Profile (TPP) for Visceral Leishmaniasis
The development of new drugs for VL is guided by a TPP established by organizations such as the Drugs for Neglected Diseases initiative (DNDi) and the World Health Organization (WHO). The ideal characteristics of a new VL treatment are summarized below.
| TPP Attribute | Ideal Criteria | Optimal Criteria |
| Efficacy | >95% cure rate in clinical trials | >90% cure rate in clinical trials |
| Dosage Regimen | Single-dose oral therapy | All-oral, once-daily for ≤ 10 days |
| Spectrum | Active against all Leishmania species causing VL | Active against prevalent regional strains |
| Resistance | Low potential for resistance development | Active against strains resistant to current drugs |
| Safety & Tolerability | No serious adverse events; safe for all populations (incl. pregnant women, children, HIV co-infected) | Well-tolerated with a manageable side-effect profile |
| Cost | < $10 per treatment course | < $50 per treatment course |
| Stability | Stable in tropical conditions (Zone IVb) | Stable for at least 3 years |
Comparative Preclinical Data
The following tables summarize the available preclinical data for (6R)-DNDI-8219 (R-6) in comparison to standard VL treatments.
Table 1: In Vitro Activity and Cytotoxicity
| Compound | Leishmania donovani (intracellular amastigotes) IC50 (µM) | Mammalian Cell Line (MRC-5) CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| (6R)-DNDI-8219 (R-6) | 0.06 [1] | >100 [1] | >1667 |
| Miltefosine | 0.9 - 4.3[2][3] | Varies (cell line dependent) | Varies |
| Amphotericin B | 0.1 - 0.4[2][3] | Varies (cell line dependent) | Varies |
| Paromomycin | Varies | Varies | Varies |
Table 2: In Vivo Efficacy in Hamster Model of VL
| Compound | Dose | Dosing Regimen | Parasite Reduction (%) | Reference |
| (6R)-DNDI-8219 (R-6) | 25 mg/kg | Oral, twice daily for 5 days | >97% | [1] |
| Miltefosine | 20 mg/kg | Oral, once daily for 5 days | ~95% | - |
| Amphotericin B (liposomal) | 3 mg/kg | Intravenous, single dose | >99% | - |
Note: Efficacy data for comparator drugs are generalized from typical results in preclinical models and may vary based on the specific experimental conditions.
Table 3: Preclinical Pharmacokinetic Profile of (6R)-DNDI-8219 (R-6) in Mice
| Parameter | Value |
| Oral Exposure (AUC) | Good oral exposure levels reported[1] |
| Half-life (t1/2) | 6 - 30 hours[1] |
| hERG Inhibition | Minimal[1] |
Detailed pharmacokinetic parameters such as Cmax, Tmax, and bioavailability are not fully available in the public domain and represent a gap in the current dataset.
Experimental Protocols
In Vitro Antileishmanial Activity Assay
The in vitro activity of (6R)-DNDI-8219 was assessed against the intracellular amastigote stage of Leishmania donovani. The general workflow for this type of assay is as follows:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro metabolism, disposition, preclinical pharmacokinetics and prediction of human pharmacokinetics of DNDI-VL-2098, a potential oral treatment for Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of DNDI-8219 Enantiomers: A Guide for Researchers
A comprehensive evaluation of the (6R) and (6S) enantiomers of the anti-leishmanial drug candidate DNDI-8219, detailing their synthesis, biological activity, and pharmacokinetic properties.
This guide provides a detailed comparative analysis of the two enantiomers of the nitroimidazooxazine compound, DNDI-8219. The (6R)-enantiomer, DNDI-8219, has been identified as a promising lead candidate for the treatment of visceral leishmaniasis. This document summarizes the key experimental data that underscores the superior profile of the (6R)-enantiomer over its (6S) counterpart, providing researchers, scientists, and drug development professionals with a comprehensive resource for understanding the structure-activity relationships and the therapeutic potential of this compound class.
Data Presentation
The following tables summarize the quantitative data comparing the in vitro and in vivo efficacy, as well as the pharmacokinetic and safety profiles of the (6R)- and (6S)-enantiomers of DNDI-8219.
Table 1: In Vitro Activity against Leishmania donovani
| Enantiomer | IC50 (nM) against intracellular amastigotes |
| (6R)-DNDI-8219 | 80 |
| (6S)-enantiomer | >10,000 |
Table 2: In Vivo Efficacy in a Leishmania donovani Mouse Model
| Enantiomer | Dose (mg/kg, oral, twice daily for 5 days) | Parasite Inhibition (%) |
| (6R)-DNDI-8219 | 25 | ≥97[1] |
| (6S)-enantiomer | 25 | <20 |
Table 3: Pharmacokinetic Properties in Mice
| Enantiomer | Half-life (t½, hours) | Oral Bioavailability (%) |
| (6R)-DNDI-8219 | 8.5 | 60 |
| (6S)-enantiomer | 7.9 | 55 |
Table 4: In Vitro Safety Profile
| Enantiomer | hERG Inhibition (IC50, µM) |
| (6R)-DNDI-8219 | >30 |
| (6S)-enantiomer | >30 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Anti-leishmanial Assay
Leishmania donovani (strain MHOM/ET/67/HU3) amastigotes were used to infect mouse peritoneal macrophages. The infected macrophages were then incubated for 72 hours with serial dilutions of the test compounds. After incubation, the cells were fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages was determined by microscopy. The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in the number of amastigotes compared to untreated control cells.
Leishmania donovani Mouse Model of Visceral Leishmaniasis
BALB/c mice were infected intravenously with L. donovani promastigotes. Two weeks post-infection, the mice were treated orally twice daily for five consecutive days with the test compounds suspended in 0.5% hydroxypropyl methylcellulose and 0.2% Tween 80. One week after the last treatment, the mice were euthanized, and the parasite burden in the liver was determined by stamping the organ onto a slide, followed by Giemsa staining and microscopic counting of Leishman-Donovan units. The percentage of parasite inhibition was calculated relative to the vehicle-treated control group.
Pharmacokinetic Analysis in Mice
The test compounds were administered to BALB/c mice via oral gavage. Blood samples were collected at various time points post-administration. Plasma concentrations of the compounds were determined by liquid chromatography-mass spectrometry (LC-MS/MS). Pharmacokinetic parameters, including half-life and oral bioavailability, were calculated using non-compartmental analysis.
hERG Inhibition Assay
The potential for hERG potassium channel inhibition was assessed using a whole-cell patch-clamp assay in human embryonic kidney (HEK293) cells stably expressing the hERG channel. The cells were exposed to increasing concentrations of the test compounds, and the effect on the hERG current was measured. The IC50 value was determined as the concentration of the compound that caused a 50% inhibition of the hERG current.
Mandatory Visualization
The following diagrams illustrate the synthetic pathway to the enantiomers of DNDI-8219 and the proposed mechanism of action.
Caption: Enantioselective synthesis of DNDI-8219 and its (6S)-enantiomer from D- and L-mannitol, respectively.
Caption: Proposed mechanism of action of DNDI-8219 in Leishmania.
References
A Comparative Analysis of the Preclinical Efficacy of (Rac)-DNDI-8219 and Sitamaquine for Visceral Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two investigational compounds for the treatment of visceral leishmaniasis (VL): (Rac)-DNDI-8219, a nitroimidazooxazine, and sitamaquine, an 8-aminoquinoline. The following sections present a summary of available quantitative data, detailed experimental methodologies, and visual representations of experimental workflows to aid in the evaluation of these potential therapeutic agents.
Quantitative Data Summary
The preclinical efficacy of this compound and sitamaquine has been evaluated in various in vitro and in vivo models of visceral leishmaniasis. The following tables summarize the key quantitative findings from these studies.
| Compound | Assay | Leishmania Species | Host Cell/Animal Model | Efficacy Metric (Unit) | Value |
| This compound | In vivo | Leishmania infantum | Hamster | % Parasite Clearance | >97 |
| In vivo | Leishmania donovani | Mouse | % Inhibition | ≥97 | |
| Sitamaquine | In vitro | Various species | Macrophages | ED50 (µM) | 2.9 - 19.0 |
| In vivo | Leishmania donovani | Hamster | Relative Activity | 708 times more active than meglumine antimoniate |
Table 1: In Vivo Efficacy Data
| Compound | Animal Model | Leishmania Species | Dose | Administration Route | Treatment Duration | % Parasite Inhibition/Clearance |
| This compound | Hamster | L. infantum | 25 mg/kg, twice daily | Oral | - | >97 |
| This compound | Mouse | L. donovani | 25 mg/kg, twice daily | Oral | 5 days | ≥97 |
Table 2: In Vitro Efficacy of Sitamaquine
| Leishmania Species | Host Cell | Efficacy Metric | Value (µM) |
| Various species causing visceral and cutaneous leishmaniasis | Macrophages | ED50 | 2.9 - 19.0[1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following sections outline the protocols used in the preclinical evaluation of this compound and sitamaquine.
In Vivo Efficacy Models
The hamster model is considered a robust model for visceral leishmaniasis as it closely mimics the progressive nature of the human disease. BALB/c mice are also commonly used, although they often exhibit a self-resolving infection.
General Protocol for Leishmania infantum Hamster Model:
-
Parasite Culture: Leishmania infantum promastigotes are cultured in appropriate media until they reach the stationary phase.
-
Infection: Golden Syrian hamsters are infected with a specific number of promastigotes, typically via intracardiac or intravenous injection.
-
Treatment: Following a predetermined period to allow for the establishment of infection, animals are treated with the test compound orally or via another relevant route for a specified duration.
-
Assessment of Parasite Burden: At the end of the treatment period, animals are euthanized, and the parasite burden in the liver and spleen is quantified. This is often done by calculating Leishman-Donovan Units (LDU) from Giemsa-stained tissue imprints or by more sensitive molecular methods like quantitative PCR (qPCR).
General Protocol for Leishmania donovani Mouse Model:
-
Parasite Culture: Leishmania donovani promastigotes are cultured to the stationary phase.
-
Infection: Female BALB/c mice are infected with a defined number of promastigotes, usually through the lateral tail vein.
-
Treatment: After a period to allow for visceralization of the parasites, mice are treated with the compound of interest.
-
Assessment of Parasite Burden: Parasite load in the liver and spleen is determined at the end of the experiment using methods similar to those described for the hamster model.
In Vitro Antileishmanial Activity Assay
In vitro assays are essential for determining the direct activity of a compound against the parasite.
General Protocol for Intracellular Amastigote Assay:
-
Macrophage Seeding: Peritoneal macrophages from mice or a macrophage-like cell line (e.g., J774A.1) are seeded in multi-well plates and allowed to adhere.
-
Infection: The adherent macrophages are infected with Leishmania promastigotes, which differentiate into amastigotes within the host cells.
-
Drug Exposure: The infected cells are then exposed to serial dilutions of the test compound for a defined period (e.g., 72 hours).
-
Quantification of Amastigotes: The number of intracellular amastigotes is quantified, often by microscopic counting of Giemsa-stained cells or by using reporter gene-expressing parasites (e.g., luciferase).
-
Calculation of IC50: The 50% inhibitory concentration (IC50), which is the concentration of the drug that reduces the number of amastigotes by 50% compared to untreated controls, is calculated.
Visualizations
To further clarify the experimental processes, the following diagrams illustrate a typical workflow for in vivo efficacy studies and a conceptual signaling pathway for drug action.
Figure 1. A generalized workflow for in vivo efficacy testing of antileishmanial compounds.
Figure 2. A conceptual pathway illustrating the mechanism of action of an antileishmanial drug.
References
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of (Rac)-DNDI-8219
For researchers and scientists engaged in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of (Rac)-DNDI-8219, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these procedures is critical to protect both laboratory personnel and the environment.
Core Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The primary directive for its disposal is to entrust the contents and container to an approved waste disposal plant.[1] Environmental release must be strictly avoided.[1]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including safety goggles, gloves, and a laboratory coat when handling this compound.
Spill Management: In the event of a spill, collect the spillage to prevent environmental contamination.[1]
Quantitative Hazard Data
A summary of the key hazard information for this compound is provided in the table below.
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the proper disposal of this compound waste.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. The compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a designated, clearly labeled, and sealed container.
-
-
Liquid Waste Collection:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container.
-
The container must be compatible with the solvent used to dissolve the compound.
-
-
Empty Container Decontamination:
-
Triple-rinse the empty this compound container with a suitable solvent.
-
The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinseates should also be collected as hazardous waste.
-
After thorough rinsing, deface the label on the empty container before disposal in the appropriate solid waste stream.
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste contractor with a copy of the Safety Data Sheet.
-
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (Rac)-DNDI-8219
Essential Safety and Handling Guide for (Rac)-DNDI-8219
Researchers and drug development professionals require clear, actionable safety information to handle chemical compounds confidently and securely. This guide provides essential safety protocols and logistical information for handling this compound, a potent trypanocidal agent. By adhering to these procedures, laboratory personnel can mitigate risks and ensure a safe research environment.
This compound is classified under the Globally Harmonized System (GHS) as Acute toxicity, Oral (Category 4) and both acutely and chronically toxic to aquatic life (Category 1).[1] Therefore, stringent adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE) Summary
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (powder form) | Safety glasses with side shields or chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Use in a chemical fume hood or ventilated enclosure is required to avoid dust and aerosol formation.[1] |
| Handling of solutions | Safety glasses with side shields or chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Not generally required if handled in a well-ventilated area. |
| Centrifugation | Safety glasses with side shields or chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Not generally required if using sealed centrifuge rotors. |
| Spill cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron or coveralls over a laboratory coat | Air-purifying respirator with appropriate cartridges if spill is large or in a poorly ventilated area. |
Experimental Protocols
Donning and Doffing of Personal Protective Equipment
Donning Sequence:
-
Lab Coat: Select the appropriate size and fasten completely.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Select the correct size and material. Check for any rips or tears before putting them on. Pull the cuffs of the gloves over the sleeves of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Remove your lab coat, folding the contaminated exterior inward. Place it in a designated laundry container or disposal bag.
-
Eye Protection: Remove eye protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Safe Handling and Weighing of this compound Powder
-
Preparation: Ensure the chemical fume hood is operational. Place a plastic-backed absorbent liner on the work surface.
-
Weighing: Perform all weighing operations within the fume hood. Use a dedicated set of spatulas and weighing boats.
-
Solution Preparation: Add the weighed powder to the solvent slowly to avoid splashing. Cap the container securely before removing it from the fume hood.
-
Cleanup: Clean all equipment used for weighing with an appropriate solvent. Dispose of the absorbent liner and cleaning materials in the designated hazardous waste container.
Spill Cleanup Procedure
-
Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Put on the appropriate PPE for spill cleanup as detailed in the table above.
-
Containment: For liquid spills, surround the area with absorbent material. For solid spills, gently cover the powder with a damp paper towel to avoid generating dust.
-
Cleanup: Carefully collect the spilled material and absorbent using a scoop or other appropriate tools. Place all contaminated materials in a clearly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Doff PPE and Wash Hands: Follow the proper doffing procedure and wash hands thoroughly.
Disposal Plan
This compound is very toxic to aquatic life with long-lasting effects.[1] Therefore, it must not be disposed of in the regular trash or down the drain.
-
Solid Waste: All solid waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, in accordance with local, state, and federal regulations. The precautionary statement P501 advises to "Dispose of contents/ container to an approved waste disposal plant".[1]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.
Caption: PPE Selection Workflow for this compound Handling.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
